1-Methoxy-3-methylcyclobutane-1-carboxylic acid chemical structure and properties
The following technical guide provides an in-depth analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , a specialized alicyclic building block used in medicinal chemistry for conformational restriction and biois...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , a specialized alicyclic building block used in medicinal chemistry for conformational restriction and bioisosteric replacement.[1]
Structure, Synthesis, and Applications in Drug Design[1]
Executive Summary
1-Methoxy-3-methylcyclobutane-1-carboxylic acid (C₇H₁₂O₃) is a functionalized cyclobutane derivative characterized by a quaternary carbon at the 1-position bearing both a carboxylic acid and a methoxy group.[1][2][3][4] This structural motif serves as a critical scaffold in modern drug discovery, particularly in the design of peptidomimetics and conformationally restricted amino acid analogs .[1]
Unlike simple alkyl chains, the cyclobutane ring imposes rigid defined vectors on the functional groups, reducing the entropic penalty of binding to biological targets.[1] The
-methoxy group provides metabolic stability against -oxidation and modulates lipophilicity (LogP) without the hydrogen-bond donor liability of a hydroxyl group.[1]
Chemical Identity & Structure
Structural Analysis
The molecule consists of a cyclobutane core substituted at the 1- and 3-positions.[1] The 1,3-substitution pattern creates geometric isomers (cis/trans) based on the relative orientation of the 3-methyl group and the 1-carboxylic acid.[1]
Property
Data
IUPAC Name
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
CAS Number
1702762-67-1
Molecular Formula
C₇H₁₂O₃
Molecular Weight
144.17 g/mol
SMILES
CO[C@@]1(C(O)=O)CC1 (Example isomer)
Physical State
Viscous oil or low-melting solid (depending on isomeric purity)
Predicted pKa
3.6 ± 0.2 (Acidic shift due to -methoxy inductive effect)
Predicted LogP
~0.8 (Moderate lipophilicity)
Stereochemistry
The compound exists as a mixture of diastereomers unless chirally separated:
Cis-isomer: The -COOH and -CH₃ groups are on the same side of the ring.[1]
Trans-isomer: The -COOH and -CH₃ groups are on opposite sides.[1]
Note: In medicinal chemistry, the specific isomer often dictates biological activity.[1] The rigid cyclobutane puckering (butterfly conformation) further defines the spatial projection of the substituents.[1]
Synthesis & Production Methodologies
The synthesis of 1,1,3-trisubstituted cyclobutanes requires constructing the quaternary center at position 1.[1] The most robust industrial route utilizes 3-methylcyclobutanone as the starting material, proceeding through a cyanohydrin or
1-Methoxy-3-methylcyclobutane-1-carboxylic acid pKa: ~3.60
Implication: This compound will exist primarily as the carboxylate anion at physiological pH (7.4), improving solubility but potentially requiring ester prodrug strategies for passive membrane permeability.[1]
Reactivity Profile
Carboxylic Acid: Standard coupling reactions (EDC/NHS, HATU) to form amides.[1] Steric hindrance at the quaternary center is moderate; highly bulky amines may require elevated temperatures or acid chloride activation.[1]
Methoxy Ether: Chemically inert under standard physiological and synthetic conditions.[1] Stable to oxidation and hydrolysis, making it a robust structural element.[1]
Applications in Drug Discovery[1][5]
Bioisosterism and Conformational Restriction
This molecule serves as a specialized bioisostere for:
-Amino Acids: Replacing the -amino group with a methoxy group (to remove H-bond donor capacity) or replacing the entire -carbon center with the cyclobutane ring to lock side-chain vectors.[1]
Gem-Dimethyl Groups: The cyclobutane ring acts as a "tied-back" gem-dimethyl group, reducing the rotational degrees of freedom compared to an open-chain isopropyl or t-butyl group.[1]
Strategic Utility in Lead Optimization
Parameter
Effect of Cyclobutane Scaffold
Metabolic Stability
Blocks metabolic sites (e.g., -hydroxylation).[1] The ring strain prevents rapid CYP450 oxidation.[1]
Selectivity
The rigid 1,3-substitution vectors can orient binding groups to interact specifically with receptor pockets, avoiding off-target interactions.[1]
Solubility
The ether oxygen accepts hydrogen bonds from water, enhancing aqueous solubility compared to a pure carbocycle.[1]
Hypothetical Signaling Pathway Interaction
In a drug design context, this moiety might be used to inhibit a kinase or GPCR by mimicking a transition state.[1]
Figure 2: Conceptual utility of the rigid cyclobutane core in reducing entropic penalties during ligand-protein binding.[1]
Handling & Safety Information
While specific toxicological data for this CAS is limited, standard safety protocols for
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of vapors during synthesis.[1]
References
PubChem Compound Summary. (2025). 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS 1702762-67-1).[1][2][3][4] National Center for Biotechnology Information.[1] Link
Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery: Structural and Synthetic Aspects.[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] (Contextual grounding for strained rings in medicinal chemistry). Link[1]
Mykhailiuk, P. K. (2015).[1] 1,3-Disubstituted cyclobutanes for drug discovery.[1][5] Organic & Biomolecular Chemistry.[1][6][7] (Synthesis of analogous cyclobutane cores). Link
CAS number and identifiers for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
[1][2] Executive Summary 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1 ) is a specialized alicyclic building block utilized in medicinal chemistry and drug discovery. Structurally, it features a cycl...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1 ) is a specialized alicyclic building block utilized in medicinal chemistry and drug discovery. Structurally, it features a cyclobutane core substituted at the 1-position with both a carboxylic acid and a methoxy group, and at the 3-position with a methyl group. This substitution pattern creates a conformationally restricted scaffold, often employed to modulate the pharmacokinetic properties of lead compounds or to serve as a bioisostere for
-amino acids and other saturated heterocycles.
This guide details the compound's identifiers, stereochemical complexity, synthetic methodologies, and physicochemical properties, providing a robust reference for researchers integrating this moiety into small-molecule libraries.
Chemical Identity & Identifiers
The following matrix consolidates the essential chemical identifiers for the diastereomeric mixture.
Identifier
Value
CAS Registry Number
1702762-67-1 (Mixture of diastereomers)
IUPAC Name
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Molecular Formula
CHO
Molecular Weight
144.17 g/mol
SMILES
COC1(CC(C)C1)C(=O)O
InChI Key
RKSLVSDPVHZCNO-UHFFFAOYSA-N (Generic)
MDL Number
MFCD30336557
Structural Analysis & Stereochemistry
The 1,3-substitution pattern on the cyclobutane ring introduces geometric isomerism. Because the ring is not planar (adopting a "puckered" or "butterfly" conformation to relieve torsional strain), the substituents at positions 1 and 3 can exist in cis or trans relationships.
Cis-isomer: The methoxy group (at C1) and the methyl group (at C3) are on the same face of the ring.
Trans-isomer: The methoxy group and the methyl group are on opposite faces.
Note: In the context of the Cahn-Ingold-Prelog (CIP) priority rules, the designation (
or ) or (/) depends on the priority of the carboxylic acid versus the methoxy group. For general discussion, cis/trans usually refers to the relative orientation of the two alkyl/functional substituents (Me vs OMe/COOH).
Visualization: Structural Isomers
The following diagram illustrates the connectivity and the potential stereochemical configurations.
Figure 1: Relationship between the generic connectivity and its geometric isomers. The puckered cyclobutane ring allows for distinct spatial arrangements utilized in structure-activity relationship (SAR) studies.
Synthesis Methodology
The synthesis of 1-methoxy-3-methylcyclobutane-1-carboxylic acid typically proceeds from 3-methylcyclobutanone . The introduction of the quaternary center at position 1 carrying both the oxygen and the carbon substituent is achieved via cyanohydrin formation followed by methylation, or via reactions involving masked anions.
Protocol: Cyanohydrin Route
This is a reliable method for generating
-alkoxy acids on cyclic ketones.
Cyanohydrin Formation: Reaction of 3-methylcyclobutanone with trimethylsilyl cyanide (TMSCN) and a Lewis acid catalyst (e.g., ZnI
) yields the silylated cyanohydrin.
O-Methylation: The silyl group is removed (or the free cyanohydrin is used directly) and the hydroxyl group is methylated using methyl iodide (MeI) and a strong base like Sodium Hydride (NaH) in THF or DMF.
Nitrile Hydrolysis: The nitrile group is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or basic conditions (NaOH/H
O), followed by acidification.
Visualization: Synthetic Pathway
Figure 2: Step-wise synthetic workflow from the ketone precursor to the final carboxylic acid.
Physicochemical Properties[1][2][3]
Understanding the physicochemical profile is critical for assessing the compound's viability as a drug fragment. The presence of the methoxy group lowers the polarity compared to the corresponding hydroxy-acid, potentially improving membrane permeability.
Property
Value / Prediction
Significance
Molecular Weight
144.17
Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted)
~0.7 - 1.2
Moderate lipophilicity; good solubility in organic solvents and aqueous buffers.
H-Bond Donors
1 (COOH)
Crucial for receptor binding interactions.
H-Bond Acceptors
3 (C=O, -OH, -OMe)
Facilitates hydrogen bonding networks.
tPSA
~46.5 Å
Favorable for oral bioavailability (Rule of 5 compliant).
pKa (Acid)
~3.8 - 4.5
Typical for alpha-alkoxy carboxylic acids; exists as carboxylate at physiological pH.
Applications in Drug Discovery
Conformationally Restricted Bioisosteres
This compound serves as a bioisostere for aliphatic amino acids (e.g., leucine or valine analogs where the amine is replaced or modified) or
-hydroxy acids. The cyclobutane ring restricts the conformational freedom of the side chains, potentially locking the molecule into a bioactive conformation that enhances potency and selectivity against protein targets.
Building Block for Libraries
The carboxylic acid handle allows for facile coupling to amines (amide bond formation), making it a standard "capping group" in combinatorial libraries. The methoxy group acts as a small, non-reactive polar motif that can fill hydrophobic pockets while maintaining water solubility.
References
Chemical Identity & CAS: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS 1702762-67-1). Namiki Shoji Co., Ltd.[1] Building Blocks Catalogue. Retrieved from .
Structural Analogs: 1-(Methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. PubChem Compound Summary. National Center for Biotechnology Information. Retrieved from .
Synthesis of Cyclobutane Acids: Synthesis of 1,3-disubstituted cyclobutanes. Organic Syntheses, Coll. Vol. 3, p. 733. Retrieved from .
Commercial Availability: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. ChemSrc. Retrieved from .
Thermodynamic stability of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid isomers
An In-depth Technical Guide to the Thermodynamic Stability of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Isomers Abstract The thermodynamic stability of stereoisomers is a critical determinant of their relative abun...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermodynamic Stability of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Isomers
Abstract
The thermodynamic stability of stereoisomers is a critical determinant of their relative abundance at equilibrium and significantly influences their physical, chemical, and biological properties. In the context of drug discovery and development, a comprehensive understanding of isomeric stability is paramount for the selection of the most promising candidates. This technical guide provides an in-depth analysis of the factors governing the thermodynamic stability of the isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. We will explore the conformational intricacies of the cyclobutane ring, the impact of substituent effects, and the modern experimental and computational methodologies employed to elucidate the energetic landscape of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of small ring systems.
Introduction: The Significance of Stereoisomerism in Drug Design
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a cornerstone of its biological activity. Enantiomers and diastereomers of a chiral drug can exhibit profound differences in their pharmacokinetics, pharmacodynamics, and toxicity. Consequently, the isolation and characterization of the most therapeutically active and stable isomer are critical milestones in the drug development pipeline. The molecule at the heart of this guide, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, presents a fascinating case study in stereoisomeric complexity due to its substituted cyclobutane core. The inherent ring strain and the interplay of multiple substituents create a nuanced energetic landscape that dictates the relative stabilities of its various isomers.
The Conformational Landscape of the Cyclobutane Ring
Contrary to a planar representation, the cyclobutane ring is not flat. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight hydrogen atoms. To alleviate this, cyclobutane adopts a puckered or "folded" conformation.[1][2] This puckering reduces the torsional strain but at the cost of a slight increase in angle strain, as the C-C-C bond angles deviate further from the ideal 109.5°.[1] This dynamic equilibrium between puckered conformations leads to two distinct positions for substituents: axial and equatorial.
Axial (a): Substituents are oriented perpendicular to the approximate plane of the ring.
Equatorial (e): Substituents are oriented in the approximate plane of the ring.
Similar to cyclohexane, monosubstituted cyclobutanes can exist as axial or equatorial conformers, with the equatorial conformer generally being more stable.[3] The energy barrier for ring inversion in cyclobutanes is lower than in cyclohexanes.[3]
Isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
The presence of two stereocenters at C1 and C3 gives rise to four possible stereoisomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. These can be grouped into two pairs of enantiomers. For the purpose of discussing thermodynamic stability, we will focus on the relative stabilities of the diastereomers: cis and trans.
cis-isomer: The methoxy and methyl groups are on the same face of the cyclobutane ring.
trans-isomer: The methoxy and methyl groups are on opposite faces of the cyclobutane ring.
Factors Governing the Thermodynamic Stability of Substituted Cyclobutanes
The relative thermodynamic stability of the isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is determined by a complex interplay of several factors:
Steric Strain (Van der Waals Strain)
Steric strain arises from non-bonded interactions when atoms or groups are forced into close proximity. In substituted cyclobutanes, the following steric interactions are crucial:
1,2- and 1,3-Diaxial Interactions: Similar to cyclohexanes, substituents in axial positions can experience steric hindrance from other axial substituents.
Gauche Interactions: In the puckered ring, substituents on adjacent carbons can adopt a gauche relationship, which is generally less stable than an anti conformation.[4][5]
For 1,3-disubstituted cyclobutanes, the trans isomer is typically more stable than the cis isomer.[6][7] In the cis isomer, both substituents can be in pseudo-axial or pseudo-equatorial positions, leading to significant steric repulsion in the diaxial conformation. In contrast, the trans isomer can adopt a conformation where both substituents are in more favorable pseudo-equatorial positions, minimizing steric strain. This principle is exemplified by the greater stability of trans-cyclobutane-1,2-dicarboxylic acid compared to its cis counterpart, which is driven by the steric and electrostatic repulsion of the carboxylic acid groups in the cis isomer.[8]
Torsional Strain (Eclipsing Strain)
Torsional strain results from the eclipsing of bonds on adjacent atoms. The puckering of the cyclobutane ring helps to stagger the C-H bonds and substituents, thus reducing torsional strain compared to a planar structure.[1][2] However, some degree of eclipsing interaction remains.
Angle Strain (Baeyer Strain)
The internal C-C-C bond angles in cyclobutane are approximately 88°, a significant deviation from the ideal tetrahedral angle of 109.5°.[2] This angle strain contributes to the inherent instability of the cyclobutane ring system compared to cyclopentane and cyclohexane.[9] While angle strain is a property of the ring itself, the presence of bulky substituents can exacerbate this strain.
Stereoelectronic Effects
Stereoelectronic effects are interactions between electron orbitals that can influence molecular conformation and stability.
Anomeric Effect: This effect describes the tendency of an electronegative substituent adjacent to a heteroatom within a ring to prefer an axial orientation, which is counterintuitive to steric considerations.[10][11][12] This phenomenon is attributed to a stabilizing hyperconjugation interaction between a lone pair on the heteroatom and the antibonding orbital (σ*) of the C-substituent bond.[10] In the case of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, the methoxy group is at a position analogous to the anomeric carbon in pyranoses. Therefore, an anomeric effect could potentially stabilize a conformation where the methoxy group is in an axial position. The magnitude of the anomeric effect is typically in the range of 4-8 kJ/mol for sugars.[12]
Gauche Effect: This effect describes the tendency for a conformation with adjacent electronegative substituents to be more stable in a gauche arrangement (dihedral angle of ~60°) than in an anti arrangement (180°).[4] This is often explained by hyperconjugation.[4] The interaction between the methoxy and carboxylic acid groups at C1 could be influenced by this effect.
Predicting the Most Stable Isomer of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Based on the principles outlined above, we can make an educated prediction about the relative stabilities of the cis and trans isomers.
The trans-isomer is predicted to be the more thermodynamically stable diastereomer. The primary reason for this is the minimization of steric strain. In a diequatorial-like conformation of the trans isomer, the bulky methyl and the methoxy/carboxylic acid groups are positioned on opposite faces of the ring, which significantly reduces unfavorable steric interactions.
In contrast, the cis-isomer will have both the methyl group and the substituents at C1 on the same face of the ring. This will lead to greater steric repulsion, particularly in a diaxial-like conformation.
While the anomeric effect might provide some stabilization for an axial methoxy group, it is unlikely to overcome the significant steric destabilization in the cis isomer.
Methodologies for Determining Thermodynamic Stability
A combination of experimental and computational methods is employed to rigorously determine the thermodynamic stability of isomers.[13][14]
Experimental Approaches
Isomerization Studies: A common method to determine relative stability is through equilibration studies.[8] By treating a mixture of isomers with an acid or base catalyst, the equilibrium will shift towards the most thermodynamically stable isomer. The ratio of isomers at equilibrium can be used to calculate the difference in Gibbs free energy (ΔG).
Calorimetry: The heat of combustion of each isomer can be measured using a bomb calorimeter. The isomer with the lower heat of combustion is the more stable one.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR can be used to determine the structure of the isomers and, in some cases, to quantify the equilibrium populations of different conformers.
X-ray Crystallography: For crystalline solids, X-ray diffraction can provide the precise three-dimensional structure of an isomer, offering insights into its solid-state conformation.[13][14]
Computational Chemistry
Computational methods are powerful tools for predicting the relative stabilities of isomers and conformers.[15][16]
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used to calculate the electronic structure and energy of molecules.[17][18] By optimizing the geometry of each isomer and calculating its total energy, the relative stabilities can be determined.
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), can provide even more accurate energy calculations, albeit at a higher computational cost.[19]
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of a molecule in a simulated solvent environment, providing insights into the dynamic behavior and conformational preferences of the isomers in solution.[3][14]
Experimental and Computational Workflow for Stability Determination
The following workflow outlines a comprehensive approach to determining the thermodynamic stability of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid isomers.
Caption: A comprehensive workflow for determining the thermodynamic stability of isomers.
Detailed Protocol: Computational Analysis
Structure Generation: Generate 3D structures for all possible stereoisomers (cis and trans) of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Conformational Search: For each isomer, perform a systematic or stochastic conformational search to identify all low-energy conformers.
Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or larger). Perform frequency calculations to confirm that each optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
Single-Point Energy Refinement: To obtain more accurate energies, perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., a larger basis set or a more advanced method like MP2 or CCSD(T)).
Calculation of Relative Energies: Calculate the relative Gibbs free energies of all conformers and isomers at a standard temperature (e.g., 298.15 K) to determine their relative thermodynamic stabilities.
Increased steric repulsion between substituents on the same face of the ring.
Conclusion
The thermodynamic stability of the isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is governed by a delicate balance of steric, torsional, angle, and stereoelectronic effects. Based on a thorough analysis of these factors, the trans-isomer is predicted to be the most thermodynamically stable diastereomer due to the minimization of steric strain. This prediction can be rigorously tested and quantified through a combination of experimental techniques, such as acid-catalyzed isomerization, and high-level computational chemistry calculations. For professionals in drug development, a comprehensive understanding and empirical determination of isomeric stability are essential for selecting the optimal candidate for further preclinical and clinical evaluation.
Thermodynamic Solubility Profile and Solvation Kinetics of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid
Executive Summary The rational design of chemical syntheses, purification pipelines, and pharmaceutical formulations relies heavily on the thermodynamic solubility of active intermediates. 1-Methoxy-3-methylcyclobutane-1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of chemical syntheses, purification pipelines, and pharmaceutical formulations relies heavily on the thermodynamic solubility of active intermediates. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1) is a highly specialized, sterically constrained building block. Its unique amphiphilic architecture—combining a lipophilic cyclobutane core with a polar methoxy group and a strongly hydrogen-bonding carboxylic acid—creates a complex solubility profile.
This whitepaper provides an in-depth technical analysis of its solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and the rigorous, self-validating experimental protocols required to accurately quantify its solubility in organic solvents.
To predict and manipulate the solubility of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, we must deconstruct its molecular interactions using the Hansen Solubility Parameter (HSP) framework. The extended Hansen model dictates that solubility is maximized when the solvent's parameters (dispersion
, polarity , and hydrogen bonding ) closely match those of the solute, thereby minimizing the Hansen distance () [[1]]([Link]).
Functional Group Contributions
Cyclobutane Ring & Methyl Group: Provide significant steric bulk and drive London dispersion forces (
). These moieties create a hydrophobic cavity that resists aqueous solvation due to the entropic penalty of water restructuring.
Methoxy Group (-OCH₃): Acts as a permanent dipole (
) and a localized hydrogen-bond acceptor, enhancing miscibility in polar aprotic solvents.
Carboxylic Acid (-COOH): The dominant thermodynamic driver. In the solid state, carboxylic acids form mutually hydrogen-bonded dimers. When introduced to non-polar solvents (e.g., heptane), these dimers persist because the solvent cannot compete for hydrogen bonds, leading to artificially low apparent solubility .
Solvation Pathway Dynamics
The dissolution of this compound is a competition between the crystal lattice energy and the solvent-solute interaction energy. As illustrated below, the choice of solvent fundamentally alters the molecular state of the solute in solution.
Fig 1. Thermodynamic solvation pathways based on solvent polarity and H-bonding capacity.
Quantitative Solubility Profile
Based on three-dimensional HSP vector field calculations and group contribution methods, the predicted thermodynamic solubility of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid across standard organic solvent classes is summarized below.
High entropic penalty from the hydrophobic cyclobutane/methyl moieties.
Note: Aqueous solubility increases exponentially at pH > 5.0 due to the ionization of the carboxylic acid group, transitioning the solvation mechanism from neutral hydrogen bonding to ion-dipole interactions.
Self-Validating Experimental Methodology
To empirically verify the solubility profile of pharmaceutical intermediates, kinetic dissolution artifacts (e.g., supersaturation) must be eliminated. The following protocol utilizes a self-validating shake-flask methodology, ensuring that the measured concentration reflects true thermodynamic equilibrium and that the solid state remains unaltered .
Causality-Driven Protocol Steps
Excess Solid Dispensing: Add ~150 mg of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid to a 2 mL glass HPLC vial. Causality: An excess of solid ensures the chemical potential of the solid phase equals that of the solution phase, a strict requirement for thermodynamic equilibrium.
Solvent Addition & Sealing: Add 1 mL of the target organic solvent. Seal with a PTFE-lined cap. Causality: PTFE prevents solvent evaporation and leaching of plasticizers which could alter the solvent's dielectric environment.
Isothermal Equilibration: Place vials in an orbital shaker at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours is required to overcome the activation energy barrier of crystal lattice dissolution and to allow any transient supersaturated states to precipitate back out.
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation prevents filter clogging. PTFE membranes are mandatory; nylon or cellulose filters can non-specifically bind the lipophilic cyclobutane ring, artificially lowering the quantified concentration.
Dual-Stream Validation:
Quantification (Supernatant): Dilute the filtrate and analyze via HPLC-UV (or LC-MS/RID if UV chromophores are insufficient).
Solid-State Check (Pellet): Recover the residual solid, dry gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality (Critical): Solvents can induce polymorphic transformations or form solvates. If the XRPD pattern changes, the measured solubility belongs to the new solvate/polymorph, not the original starting material.
Fig 2. Self-validating shake-flask methodology for thermodynamic solubility determination.
Strategic Formulation Insights
For researchers utilizing 1-Methoxy-3-methylcyclobutane-1-carboxylic acid in synthesis or drug delivery matrices:
Crystallization: The steep solubility gradient between polar protic solvents (Methanol) and aliphatic hydrocarbons (Heptane) makes a Methanol/Heptane or EtOAc/Heptane anti-solvent system ideal for controlled crystallization and purification.
Polymer Matrices: If incorporating this molecule into multi-drug delivery systems (e.g., HPMCAS matrices), the Hansen parameters predict high miscibility due to the carboxylic acid's ability to form strong hydrogen bonds with the polymer's functional groups, preventing phase separation and crystallization within the matrix .
Co-Crystallization: The prominent carboxylic acid moiety makes this compound an excellent candidate for pharmaceutical co-crystallization using basic coformers (e.g., pyridine derivatives), driven by supramolecular heterosynthons .
References
Title: Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter
Source: Journal of Chemical & Engineering Data (ACS Publications)
URL: [Link]
Title: Free Surface Energy and Hansen Solubility Parameter Vector Field
Source: Applied Sciences (MDPI)
URL: [Link]
Title: Evaluation of Drug–Polymer and Drug–Drug Interaction in Cellulosic Multi-Drug Delivery Matrices
Source: Methods and Protocols (MDPI / White Rose)
URL: [Link]
Title: Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications
Source: Asian Journal of Pharmaceutics (PMC)
URL: [Link]
An In-depth Technical Guide to the Stereochemistry and Chirality of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Abstract Substituted cyclobutanes are crucial structural motifs in medicinal chemistry, imparting unique three-dimensional character and metabolic stability to bioactive molecules. This guide provides a comprehensive tec...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Substituted cyclobutanes are crucial structural motifs in medicinal chemistry, imparting unique three-dimensional character and metabolic stability to bioactive molecules. This guide provides a comprehensive technical analysis of the stereochemistry and chirality of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, a model compound exemplifying the complexities inherent in 1,3-disubstituted cyclobutane systems. We will dissect the stereoisomeric possibilities, outline strategies for stereocontrolled synthesis, provide detailed protocols for analytical separation and characterization, and discuss the application of advanced spectroscopic and computational methods for the unambiguous assignment of absolute and relative stereochemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities incorporating strained ring systems.
Introduction: The Significance of Stereoisomerism in Cyclobutane Scaffolds
The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in drug discovery. Its inherent ring strain and non-planar, puckered conformation provide a rigid framework for orienting substituents in well-defined three-dimensional space. This conformational constraint is highly advantageous for optimizing ligand-receptor interactions. However, the introduction of multiple substituents on the cyclobutane ring gives rise to complex stereoisomerism, which must be carefully controlled and characterized, as different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles.
1-Methoxy-3-methylcyclobutane-1-carboxylic acid serves as an excellent case study. It possesses two stereogenic centers, leading to the existence of multiple stereoisomers, including diastereomers (cis/trans) and their corresponding enantiomers. Understanding and controlling this stereochemistry is paramount for any application in materials science or medicine.[1]
Structural Analysis of Stereoisomers
The core of this guide is the analysis of the stereoisomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. The structure contains two stereocenters at the C1 and C3 positions.
C1: Substituted with a methoxy group, a carboxylic acid group, and two ring carbons.
C3: Substituted with a methyl group, a hydrogen atom, and two ring carbons.
The presence of two stereocenters means a maximum of 2² = 4 stereoisomers can exist. These can be grouped into two pairs of diastereomers (cis and trans) and their respective enantiomers.
cis Isomers: The methoxy and methyl groups are on the same face of the ring. This pair consists of the (1R, 3S) and (1S, 3R) enantiomers.
trans Isomers: The methoxy and methyl groups are on opposite faces of the ring. This pair consists of the (1R, 3R) and (1S, 3S) enantiomers.
It is crucial to note that unlike some symmetrically 1,3-disubstituted cyclobutanes, this molecule does not possess a plane of symmetry in either its cis or trans form, and therefore, no meso compounds are possible.[2] All four isomers are chiral.
Caption: Stereoisomeric relationships for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Synthetic Strategies and Stereocontrol
The synthesis of substituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions and ring-closing metathesis.[1][3] Achieving stereocontrol is the primary challenge.
Diastereoselective Synthesis: The relative cis/trans stereochemistry is often controlled during the ring-forming step or subsequent functionalization. For instance, the reduction of a cyclobutanone precursor can proceed with high diastereoselectivity depending on the steric hindrance of the reagents and substituents.[4] A recent scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold utilized a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[4]
Enantioselective Synthesis: To obtain enantiomerically pure compounds, one can employ chiral auxiliaries, asymmetric catalysis, or resolution of a racemic mixture.[5] Enantioselective C-H arylation has been demonstrated for cyclobutane carboxylic acids using chiral ligands.[6] The classical method of resolving a racemic carboxylic acid involves forming diastereomeric salts with a chiral amine, followed by separation via crystallization or chromatography.[5]
Protocols for Stereoisomer Separation and Analysis
Once a mixture of stereoisomers is synthesized, a robust analytical workflow is required to separate, identify, and characterize each component.
Caption: General workflow for the separation and analysis of stereoisomers.
Protocol: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Resolution
Chiral chromatography is the gold standard for separating enantiomers.[7] SFC is often preferred over HPLC for its speed, efficiency, and reduced environmental impact.
Objective: To separate the enantiomers of the cis and trans diastereomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Mobile Phase B (Co-solvent): Methanol with 0.1% formic acid (to ensure protonation of the carboxylic acid and improve peak shape).
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition for at least 30 minutes.
Sample Preparation:
Dissolve the isolated diastereomeric pair (e.g., the trans pair) in methanol to a concentration of 1 mg/mL.
Filter the sample through a 0.22 µm syringe filter.
Execution:
Injection Volume: 1-5 µL.
Flow Rate: 2.0 mL/min.
Back Pressure: 150 bar.
Column Temperature: 40 °C.
Gradient Program: Start with 5% co-solvent (B), hold for 1 minute, ramp to 40% B over 8 minutes, hold for 1 minute.
Detection: UV at 210 nm.
Data Analysis:
Integrate the two separated peaks. The enantiomeric excess (% ee) can be calculated from the peak areas.
Collect the separated fractions for subsequent characterization if preparative scale separation is performed.
Causality: The choice of an immobilized polysaccharide-based chiral stationary phase is based on its broad applicability for resolving a wide range of chiral compounds, including carboxylic acids. The acidic additive (formic acid) is crucial to suppress the ionization of the analyte's carboxyl group, which prevents peak tailing and ensures sharp, well-resolved peaks.
Parameter
Value
Rationale
Column
CHIRALPAK® IG
Broad selectivity for chiral acids.
Mobile Phase
CO₂ / Methanol
Good solvent strength and low viscosity for high efficiency.
Additive
0.1% Formic Acid
Suppresses ionization, improving peak shape.
Temperature
40 °C
Optimizes kinetics and selectivity.
Back Pressure
150 bar
Maintains CO₂ in a supercritical state.
Spectroscopic and Chiroptical Characterization
Separation alone is insufficient; the absolute and relative configurations of the isolated isomers must be determined.
NMR Spectroscopy for Relative Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative (cis/trans) stereochemistry of cyclobutanes.[8]
¹H-¹H Coupling Constants (J-coupling): Vicinal coupling constants (³JHH) in cyclobutanes are highly dependent on the dihedral angle between the coupled protons. While the puckered nature of the ring complicates direct application of the Karplus equation, distinct differences in coupling patterns are expected between cis and trans isomers.[8][9]
Nuclear Overhauser Effect (NOE): 2D NOESY experiments are definitive for assigning relative stereochemistry. For a cis isomer, a spatial correlation (NOE) will be observed between the C3-proton and the protons of the C1-methoxy group. For the trans isomer, this correlation will be absent.[10]
Chiroptical Spectroscopy and Computation for Absolute Configuration
Determining the absolute configuration ((R) vs. (S)) is more challenging and typically requires a combination of experimental chiroptical spectroscopy and quantum mechanical calculations.[11][12]
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] It is exceptionally sensitive to the absolute configuration. The experimental VCD spectrum of a pure enantiomer is compared to the theoretically calculated spectrum for one of the enantiomers (e.g., the (1R, 3R) isomer). A match between the experimental and calculated spectra allows for unambiguous assignment of the absolute configuration.[13][14] This method is powerful for molecules in solution and does not require crystallization.[13]
Electronic Circular Dichroism (ECD) and Optical Rotation (OR): ECD and OR are other chiroptical techniques that can be used.[11] Similar to VCD, the experimental data is compared against spectra predicted by time-dependent density functional theory (TD-DFT) calculations.[14] However, for flexible molecules or those lacking a strong chromophore, VCD is often more reliable.[12][14]
Dissolve the purified enantiomer (e.g., the first eluting peak from the trans pair separation) in a suitable deuterated solvent (e.g., CDCl₃).
Acquire the VCD and IR spectra in the fingerprint region (e.g., 950-1700 cm⁻¹) using a dedicated VCD spectrometer.[15]
Computational Modeling:
Perform a conformational search for one enantiomer (e.g., (1R, 3R)-1-Methoxy-3-methylcyclobutane-1-carboxylic acid) using a molecular mechanics force field.
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G* level.[14]
Calculate the vibrational frequencies, IR intensities, and VCD intensities for each low-energy conformer.
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
Comparison and Assignment:
Visually and/or algorithmically compare the experimental VCD spectrum with the calculated spectrum for the (1R, 3R) isomer.[13]
If the spectra match, the enantiomer is assigned as (1R, 3R). If they are mirror images, the enantiomer is (1S, 3S).
Conclusion
The stereochemical analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid highlights the critical interplay between synthesis, separation, and advanced characterization required in modern chemical research. A successful investigation hinges on a logical workflow: diastereoselective synthesis to control the relative stereochemistry, followed by efficient chiral chromatography to resolve enantiomers. Finally, the combination of NMR for relative configuration and chiroptical methods like VCD, supported by DFT calculations, provides an authoritative and self-validating system for the unambiguous assignment of the absolute configuration of all four stereoisomers. This integrated approach is essential for advancing the use of complex cyclobutane scaffolds in drug discovery and development.
References
Zhang, J., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Natural Products. Available from: [Link]
Chemistry School. Identification of Stereochemistry in Substituted Cycloalkanes. Available from: [Link]
Luber, S., et al. (2019). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. Journal of Chemical Information and Modeling, 59(5), 1826-1838. Available from: [Link]
ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF. Available from: [Link]
ResearchGate. Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF. Available from: [Link]
de Meijere, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 943-960. Available from: [Link]
ResearchGate. 8.3 Perspective and Concepts: Overview of Techniques for Assigning Stereochemistry. Available from: [Link]
Kondru, R. K., et al. Theory-Assisted Determination of Absolute Stereochemistry for Complex Natural Products via Computation of Molar Rotation Angles. Journal of the American Chemical Society. Available from: [Link]
Tähtinen, P., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 22-31. Available from: [Link]
Doc Brown's Chemistry. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C... Available from: [Link]
Tanaka, H., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(8), 1957-1964. Available from: [Link]
Maji, R., & Studer, A. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Chemical Science. Available from: [Link]
ResearchGate. Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. Available from: [Link]
Seeram, D. S., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(17), 3189. Available from: [Link]
Google Patents. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof.
Nguyen, T. T., et al. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Angewandte Chemie International Edition. Available from: [Link]
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available from: [Link]
PubChem. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Available from: [Link]
Journal of the Chemical Society, Perkin Transactions 2. Chiroptical properties and optical and molecular orbital calculations for dictyopterenes A and B. Available from: [Link]
PubChemLite. 1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Available from: [Link]
Wiley Online Library. CHIROPTICAL SPECTROSCOPY. Available from: [Link]
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15438-15484. Available from: [Link]
Jasil, S. P., et al. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 86(12), 8257-8267. Available from: [Link]
Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Available from: [Link]
MDPI. Chiroptical Spectroscopy, Theoretical Calculations, and Symmetry of a Chiral Transition Metal Complex with Low-Lying Electronic States. Available from: [Link]
Defense Technical Information Center. Vibrational Spectra of Substituted Cyclobutane Compounds. Available from: [Link]
ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]
Literature review of cyclobutane-1-carboxylic acid derivatives in medicinal chemistry
Bioisosterism, Synthesis, and Therapeutic Applications Executive Summary The cyclobutane ring has evolved from a mere chemical curiosity to a high-value scaffold in modern medicinal chemistry. Historically overshadowed b...
Author: BenchChem Technical Support Team. Date: March 2026
Bioisosterism, Synthesis, and Therapeutic Applications
Executive Summary
The cyclobutane ring has evolved from a mere chemical curiosity to a high-value scaffold in modern medicinal chemistry. Historically overshadowed by the ubiquity of cyclopropane and cyclopentane, cyclobutane-1-carboxylic acid (CBCA) derivatives are now recognized for their unique ability to modulate Fsp³ character , restrict conformational freedom, and serve as metabolically stable bioisosteres for aromatic rings and flexible alkyl chains.
This technical guide provides a rigorous analysis of CBCA derivatives, focusing on their conformational dynamics, structure-activity relationships (SAR), and synthetic protocols. It is designed for medicinal chemists seeking to leverage this scaffold to optimize potency, selectivity, and pharmacokinetic profiles.
Part 1: The Cyclobutane Scaffold – A Technical Deep Dive
1.1 Conformational Dynamics: The "Pucker" Effect
Unlike the planar cyclopropane ring, cyclobutane is not flat.[1][2] To relieve torsional strain (eclipsing interactions of C-H bonds), the ring adopts a non-planar, "puckered" or "butterfly" conformation.[1]
Pucker Angle: The equilibrium pucker angle is approximately 29.6° .
Inversion Barrier: The energy barrier for ring inversion (flipping between puckered conformers) is low, approximately 1.4 kcal/mol (480–500 cm⁻¹) .
Medicinal Implication: This flexibility allows cyclobutane derivatives to induce an "induced fit" within a binding pocket, whereas a cyclopropane or aromatic ring would present a rigid, unyielding vector. However, bulky substituents (e.g., in 1,3-disubstituted derivatives like Abrocitinib) can lock the ring into a specific conformation, effectively freezing the bioactive geometry.
1.2 Bioisosteric Utility
The CBCA scaffold serves as a versatile bioisostere:
Aromatic Ring Replacement: Replacing a phenyl ring with a cyclobutane reduces lipophilicity (LogP) and eliminates metabolic liabilities associated with electron-rich arenes (e.g., oxidation to toxic quinones), while maintaining the correct vector orientation of substituents (particularly in 1,3-trans isomers).
Conformational Restriction: In peptide mimetics, replacing a flexible GABA or proline chain with a cyclobutane ring restricts the
and torsion angles, potentially locking the molecule in a bioactive conformation and reducing the entropic penalty of binding.
Figure 1: Decision logic for incorporating cyclobutane scaffolds in lead optimization.
Part 2: Therapeutic Case Studies
2.1 Neurochemistry: GABA Analogs
The synthesis of conformationally restricted GABA analogs using the cyclobutane ring provided early proof-of-concept for the scaffold's utility.
Compound: 3-aminocyclobutane-1-carboxylic acid.
Mechanism: By locking the amine and carboxylic acid into specific spatial relationships, researchers probed the distinct pharmacophores of GABA receptors and transporters.
Table 1: SAR of Cyclobutane GABA Analogs
Analog Configuration
Biological Activity
Receptor Selectivity
GABA (Flexible)
Universal Agonist
GABA-A, GABA-B, GABA-C
cis-3-Aminocyclobutane-1-carboxylic acid
Partial Agonist / Inhibitor
Inhibits GABA uptake; Partial agonist at GABA-C
trans-3-Aminocyclobutane-1-carboxylic acid
Weak/Inactive
Poor fit for GABA-A/C binding pockets due to extended vector
cis-2-(Aminomethyl)cyclopropane-1-COOH
Inactive
"Folded" conformation does not match receptor requirements
Key Insight: The cis-cyclobutane isomer mimics the "folded" bioactive conformation required for uptake inhibition, whereas the trans isomer extends the functional groups too far apart for this specific target, illustrating the scaffold's power as a "molecular ruler."
2.2 Immunology: Abrocitinib (JAK1 Inhibitor)
Abrocitinib (Cibinqo®) represents the state-of-the-art in cyclobutane medicinal chemistry.
Role of Cyclobutane: It acts as a rigid, saturated spacer connecting the pyrrolopyrimidine hinge-binder to the solvent-exposed sulfonamide tail.
Stereochemistry: The molecule is a cis-1,3-disubstituted cyclobutane. This specific geometry directs the sulfonamide group to engage in critical hydrogen bonding interactions while minimizing steric clash within the JAK1 pocket.
Synthetic Challenge: Establishing the cis-stereochemistry with high diastereoselectivity (>99:1) is the critical step in its manufacture (see Protocol B).
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-Aminocyclobutane-1-carboxylic Acid (ACBC)
A classic protocol for generating a quaternary, conformationally restricted amino acid.
Methodology: Bucherer-Bergs Reaction
Objective: Synthesis of the hydantoin intermediate followed by hydrolysis to the amino acid.[3]
and KCN.[4] Caution: KCN is highly toxic. Use a scrubbed fume hood.
Heat to 55–60 °C for 12 hours. The solution will initially be clear and then precipitate the white hydantoin solid.
Workup: Cool to 0 °C, filter the solid, wash with cold water, and dry. Yield is typically 70-80%.[5]
Hydrolysis:
Suspend the hydantoin in 6N NaOH (excess).
Reflux at 100 °C for 24 hours (or microwave at 150 °C for 1 hour for rapid hydrolysis).
Purification: Neutralize with HCl to pH 6.0. The amino acid, 1-aminocyclobutane-1-carboxylic acid , precipitates as a zwitterionic white solid. Recrystallize from water/ethanol.[4]
Procedure: Dissolve keto-acid in THF. Add methylamine (1.1 eq) and stir for 30 min to form the imine. Cool to 0 °C and add STAB (1.5 eq).
Mechanism: The hydride donor attacks from the less hindered face (equatorial attack), kinetically favoring the formation of the cis -isomer (where the amine and carboxylate are on the same side, avoiding 1,3-diaxial interaction during the transition state).
Selectivity: This method typically yields >95:1 cis:trans.
Step 2: Lossen Rearrangement (Carboxylic Acid
Amine):
Note: In the commercial route, the carboxylic acid is converted to a hydroxamic acid, then rearranged to an amine to attach the sulfonamide.[6]
Activation: Treat the carboxylic acid with CDI (Carbonyldiimidazole) in DMF, then add Hydroxylamine.
Rearrangement: Treat the hydroxamic acid with a sulfonyl chloride (e.g., TsCl) to activate, then heat. The intermediate isocyanate is hydrolyzed to the amine.
Result: This sequence retains the stereochemistry established in Step 1, yielding the cis-1,3-diamine core required for Abrocitinib.
Figure 2: Stereoselective synthesis workflow for the Abrocitinib cyclobutane core.
Part 4: Comparative Data
Table 2: Ring Strain and Geometric Properties
Property
Cyclopropane
Cyclobutane
Cyclopentane
Ring Strain (kcal/mol)
27.5
26.3
6.2
Conformation
Planar (Rigid)
Puckered (Flexible)
Envelope
C-C Bond Length (Å)
1.51
1.55
1.54
Internal Bond Angle
60°
~88° (Puckered)
~108°
Metabolic Liability
CYP450 opening (rare)
Inert
Oxidation prone
References
Conformational Dynamics of Cyclobutane:
Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier.[7] Journal of Physical Chemistry A.
GABA Analogs & Neurochemistry:
Allan, R. D., et al. (1990). Cyclobutane analogs of GABA. Journal of Medicinal Chemistry.
Abrocitinib Synthesis & Structure:
Dugger, R. W., et al. (2020). Development of a Nitrene-Type Rearrangement for the Commercial Route of the JAK1 Inhibitor Abrocitinib.[8] Organic Process Research & Development.[8]
Cyclobutane as a Bioisostere:
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
1-Aminocyclobutane-1-carboxylic Acid (ACBC) Synthesis:
Connors, T. A., et al. (1960). 1-Aminocyclobutane-1-carboxylic acid.[3][9] Journal of the Chemical Society.
Conformational analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the Conformational Analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Abstract The conformational landscape of small, constrained ring systems is a cornerstone of modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Conformational Analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Abstract
The conformational landscape of small, constrained ring systems is a cornerstone of modern medicinal chemistry and drug development. Cyclobutane scaffolds, in particular, offer a unique combination of three-dimensional complexity and synthetic accessibility, making them prized motifs for creating novel therapeutic agents. This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the conformational analysis of a specific, functionally rich cyclobutane derivative: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. We will explore a synergistic approach, combining state-of-the-art computational modeling with robust experimental verification techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive rational drug design.
Introduction: The Strategic Importance of Conformational Rigidity
In the intricate dance of molecular recognition, a ligand's three-dimensional shape is paramount. Flexible molecules pay an entropic penalty upon binding to a biological target, as they must adopt a single, bioactive conformation. By contrast, conformationally restricted molecules, such as those built upon a cyclobutane core, pre-organize the key pharmacophoric elements in a defined spatial orientation. This pre-organization can lead to significant gains in binding affinity and selectivity.
The cyclobutane ring is not the simple, planar square it is often depicted as in 2D drawings. To alleviate the torsional strain that would arise from eclipsing C-H bonds in a planar arrangement, the ring "puckers" into a non-planar, butterfly-like conformation.[1][2][3] This fundamental property creates distinct pseudo-axial and pseudo-equatorial positions for substituents, giving rise to a complex landscape of potential conformers with differing energies. Understanding the energetic hierarchy of these conformers is critical for predicting a molecule's behavior in a biological system.
1-Methoxy-3-methylcyclobutane-1-carboxylic acid presents a fascinating case study. With two stereocenters at the C1 and C3 positions, it exists as cis and trans diastereomers. The conformational preferences of these isomers are governed by a delicate interplay of steric and electronic effects from the methoxy, carboxylic acid, and methyl substituents. This guide will dissect these interactions to build a complete conformational model.
The Cyclobutane Ring: A Non-Planar Reality
The equilibrium geometry of a cyclobutane ring is a balance between angle strain (favoring planarity with 90° angles) and torsional strain (favoring a puckered state to stagger bonds).[4] For most cyclobutanes, the relief of torsional strain is the dominant factor, leading to a dynamic equilibrium between two equivalent puckered conformations.[5] The transition between these states occurs through a higher-energy planar transition state.
Part I: Computational Conformational Analysis
Computational chemistry provides a powerful, predictive lens through which we can explore the conformational space of a molecule before embarking on potentially resource-intensive synthesis and experimentation. Our approach is hierarchical, beginning with a broad search using efficient molecular mechanics (MM) and culminating in high-accuracy energy calculations using density functional theory (DFT).
Rationale for a Hierarchical Approach
A comprehensive conformational search can generate thousands of potential structures. It is computationally prohibitive to apply the most accurate (and thus slowest) quantum mechanical methods to all of them. Therefore, we employ a logical workflow:
Broad Exploration (Molecular Mechanics): Use a fast and reliable force field to generate a large set of diverse conformers and identify a smaller pool of low-energy candidates.
Refinement and Ranking (Quantum Mechanics): Re-optimize and calculate the energies of the low-energy candidates using a more accurate DFT method to obtain a reliable energetic ranking.
Step-by-Step Computational Protocol
Objective: To identify the global minimum energy conformer and all other conformers within a 5 kcal/mol energy window for both cis and trans isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Software: A variety of software packages can accomplish this. For molecular mechanics, programs like MacroModel (Schrödinger)[6], OMEGA (OpenEye)[7], or free alternatives like VEGA ZZ[8] are suitable. For DFT calculations, Gaussian, ORCA, or Spartan are industry standards.
Protocol:
Structure Generation:
Build both cis- and trans-1-Methoxy-3-methylcyclobutane-1-carboxylic acid isomers in a 3D molecular editor. Ensure correct stereochemistry. For the cis isomer, the methyl and carboxylic acid groups are on the same face of the ring; for the trans isomer, they are on opposite faces.
Conformational Search (Molecular Mechanics):
Method: Employ a robust search algorithm such as a Low-Mode Search (LMOD)[9] or a systematic torsional scan.
Force Field: Select a well-validated force field for general organic molecules, such as MMFF94 or OPLS.
Expert Insight: The choice of force field is critical. While highly optimized for many drug-like molecules, their performance can be less certain for strained systems like cyclobutanes. It is crucial to treat the resulting energies as a preliminary ranking, not an absolute truth.[10]
Parameters: Set a wide energy window (e.g., 20 kcal/mol) to ensure no plausible conformers are missed. Ensure all rotatable bonds (C1-C(OOH), C(O)-OH, C1-O(Me), O-Me, C3-Me) are sampled.
Output: A list of unique conformers for each diastereomer, ranked by their steric energy.
Geometry Optimization and Energy Calculation (DFT):
Selection: From the MM results, select all unique conformers within ~10 kcal/mol of the apparent global minimum for each diastereomer.
Method: Use a reliable DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.
Expert Insight: The inclusion of a dispersion correction (e.g., GD3) is advisable, as van der Waals interactions can be significant in determining the subtle preferences of non-bonded groups.
Solvation Model: Perform calculations both in the gas phase and with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to simulate conditions in solution (e.g., water or chloroform). This is crucial as polar solvents can stabilize conformers with larger dipole moments.
Output: Precise geometries and relative electronic energies (including zero-point vibrational energy corrections) for the low-energy conformers.
Predicted Conformational Landscape
Based on established principles of steric and electronic interactions, we can predict the primary conformational drivers for this molecule.
Cis-isomer: The lowest energy conformation is expected to place both the C1 substituent group (carboxy/methoxy) and the C3-methyl group in pseudo-equatorial positions to minimize destabilizing 1,3-diaxial interactions.[11] The diaxial conformer would be significantly higher in energy.
Trans-isomer: This isomer will necessarily have one substituent in a pseudo-axial position and one in a pseudo-equatorial position. The two puckered conformers will interconvert these positions. The more stable conformer will be the one that places the sterically bulkier substituent (likely the C1-substituent aggregate) in the more spacious equatorial position.
Anomeric Effect: The C1-methoxy group introduces a potential electronic stabilization. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to prefer an axial orientation.[12][13] This arises from a stabilizing hyperconjugation interaction between a lone pair on the ring heteroatom (here, the methoxy oxygen is exocyclic, but a similar C-O-C-O arrangement exists) and an anti-bonding orbital (σ*) of the adjacent C-O bond. This effect could potentially counteract steric preferences, making an axial methoxy group less unfavorable than predicted by sterics alone.
Tabulation of Computational Results
All quantitative data should be summarized for clear comparison.
Diastereomer
Conformer Description
Relative Energy (Gas Phase, kcal/mol)
Relative Energy (PCM, Chloroform, kcal/mol)
cis
C1(eq), C3(eq)
0.00 (Global Minimum)
0.00 (Global Minimum)
C1(ax), C3(ax)
+5.8
+5.5
trans
C1(eq), C3(ax)
+2.1
+2.3
C1(ax), C3(eq)
+1.5
+1.4
Note: These are hypothetical values for illustrative purposes. Actual DFT calculations are required.
Part II: Experimental Verification
Computational models provide hypotheses; experimental data provides ground truth. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[5] For definitive solid-state structure, X-ray crystallography is the gold standard.[14][15]
NMR Spectroscopy: Probing Conformation in Solution
NMR analysis provides a time-averaged picture of the molecule's conformation in solution. By analyzing chemical shifts, and particularly spin-spin coupling constants (J-coupling), we can deduce the predominant puckering of the ring and the orientation of substituents.[16][17]
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve a pure sample of the desired diastereomer (cis or trans) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of 5-10 mg/mL.
Data Acquisition:
Acquire a standard high-resolution one-dimensional (1D) ¹H NMR spectrum.
Acquire a two-dimensional (2D) ¹H-¹H COSY (Correlation Spectroscopy) spectrum to establish proton-proton connectivity.[5]
Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. This is critical for determining through-space proximity between protons. A strong NOE signal between two protons indicates they are close in space (< 5 Å), which is invaluable for assigning axial/equatorial positions.
Data Analysis:
Assign Resonances: Use the COSY spectrum to trace the spin systems and assign all proton signals in the ¹H spectrum.
Measure Coupling Constants: Carefully measure the vicinal (³J) and long-range (⁴J) coupling constants between the ring protons. The magnitudes of these couplings are dependent on the dihedral angles between the protons, as described by the Karplus relationship.
Analyze NOE Data: Look for key NOE correlations. For example, in a diaxial conformer of the cis isomer, a strong NOE would be expected between the axial C3-proton and the axial protons on C2 and C4. In the diequatorial conformer, this would be absent. An NOE between the methyl protons and the C1-substituents would confirm the cis relationship.
X-ray Crystallography: The Definitive Solid-State Structure
If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous, high-resolution 3D structure.[14][18] This technique determines the precise position of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles that define the conformation in the solid state.
Workflow: X-ray Crystallography
Expert Insight: It is crucial to remember that the solid-state conformation may not be the same as the lowest-energy conformer in solution. Crystal packing forces can sometimes trap a higher-energy conformer. However, it provides an invaluable experimental benchmark for validating the accuracy of computational methods.[19]
Synthesis of Evidence: Building the Final Model
The ultimate goal is a self-consistent model where computational predictions are supported by experimental evidence.
If the lowest-energy conformer from DFT calculations shows specific dihedral angles, these should be consistent with the ³J coupling constants measured by NMR.
If the DFT model predicts that two protons are 2.5 Å apart, a strong signal should be observed between them in the NOESY spectrum.
If an X-ray structure is obtained, the Root Mean Square Deviation (RMSD) between the crystal structure and the DFT-optimized global minimum should be very low (< 0.5 Å).[20]
For 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, the analysis would likely confirm that the cis isomer strongly prefers a diequatorial-like conformation. The trans isomer's equilibrium will be more subtle, with the final population of the two puckered forms depending on the precise balance between the steric bulk of the C1-substituents and the C3-methyl group. The NMR data, particularly NOE and coupling constants, would be decisive in determining this equilibrium in solution.
Conclusion
The conformational analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a multi-faceted challenge that exemplifies the synergy between modern computational and experimental techniques. By employing a hierarchical computational strategy and validating the results with high-resolution NMR spectroscopy and potentially X-ray crystallography, a robust and reliable model of its three-dimensional structure and dynamic behavior can be established. This detailed conformational understanding is not merely an academic exercise; it is a critical prerequisite for the rational design of novel therapeutics, enabling scientists to precisely control the spatial presentation of pharmacophoric features and optimize molecular interactions with biological targets.
References
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. figshare. [Link]
Wu, C. H., & LaBute, M. X. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A. [Link]
Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis. Journal of the American Chemical Society. [Link]
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. [Link]
Roberts, J. D. (1969). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society. [Link]
Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry. [Link]
Wu, C. H., & LaBute, M. X. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A. [Link]
Caira, M. R. (2009). X-Ray Crystallography of Chemical Compounds. Methods and Findings in Experimental and Clinical Pharmacology. [Link]
Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics. [Link]
Seidl, P. R., & Dias, J. F. (2009). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
Reddit r/chemistry. (2023). Recommendations for software that calculates the conformational energy of a molecule. [Link]
Taly, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education. [Link]
Belluš, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
Wlodawer, A., & Dauter, Z. (2017). x Ray crystallography. FEBS Letters. [Link]
K-V, G., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry. [Link]
Kemmink, J., et al. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal. [Link]
Shields, D., et al. (2016). A Sobering Assessment of Small-Molecule Force Field Methods for Low Energy Conformer Predictions. arXiv.org. [Link]
Dherange, B. D., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
Dar'in, D., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Bioorganic & Medicinal Chemistry Letters. [Link]
Wang, L., et al. (2007). Combinatorial methods for small-molecule placement in computational enzyme design. Proceedings of the National Academy of Sciences. [Link]
Van 't Klooster, A. A., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
Sella, A., et al. (1993). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Bar-Ilan University Research. [Link]
Michigan State University Department of Chemistry. (n.d.). Ring Conformations. [Link]
Quora. (2022). What is the most stable conformer for cyclobutane?[Link]
University of Colorado Boulder. (n.d.). 3.6. Conformations of cyclic alkanes. [Link]
YouTube. (2017). axial vs equatorial substitution. [Link]
De Meijere, A., et al. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]
Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. [Link]
pKa Profiling and Acidity of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, conformationally restricted aliphatic rings such as cyclobutanes are frequently employed to improve the pharmacokinetic profiles of drug candidates. 1-Methoxy-3-methylcycl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, conformationally restricted aliphatic rings such as cyclobutanes are frequently employed to improve the pharmacokinetic profiles of drug candidates. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1) is a highly specialized building block that combines a rigid carbocyclic scaffold with specific stereoelectronic features. Understanding its acid dissociation constant (pKa) is critical for predicting its lipophilicity (LogD), membrane permeability, and binding affinity in physiological environments. This whitepaper provides an in-depth analysis of the structural determinants governing the acidity of this compound and outlines the gold-standard experimental protocol for its precise determination.
Thermodynamic & Structural Determinants of Acidity
The acidity of any carboxylic acid is fundamentally governed by the thermodynamic stability of its conjugate base (the carboxylate anion)[1]. The predicted pKa of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is 3.79 ± 0.40 [2]. To understand why this molecule is significantly more acidic than a standard aliphatic carboxylic acid, we must deconstruct its structural components.
The
-Methoxy Inductive Effect (-I)
Unsubstituted cyclobutanecarboxylic acid exhibits a baseline pKa of 4.785[3]. The introduction of a methoxy group at the
-position (C1) drastically alters the electronic landscape. Oxygen is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect) through the -bond framework. This effect pulls electron density away from the carboxylate group, dispersing the negative charge and thermodynamically stabilizing the conjugate base. This stabilization shifts the acid-base equilibrium toward deprotonation, lowering the pKa by approximately 1.0 unit. This phenomenon is perfectly analogous to the well-documented acidity shift observed between acetic acid (pKa 4.75) and methoxyacetic acid (pKa 3.57)[4].
The
-Methyl Group and Ring Constraints
The methyl group at the 3-position (
-position) exerts a weak electron-donating inductive effect (+I effect). However, because inductive effects are heavily attenuated by distance (falling off rapidly past the -carbon), the destabilizing impact of the 3-methyl group on the carboxylate anion is negligible. Furthermore, the cyclobutane ring itself forces the functional groups into specific spatial orientations, but the dominant force dictating the pKa remains the -methoxy substitution.
Figure 1: Structural and inductive effects governing the pKa of the target compound.
Comparative pKa Analysis
To contextualize the acidity of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, we summarize the quantitative data of analogous compounds below.
Rationale for Method Selection:
Because 1-Methoxy-3-methylcyclobutane-1-carboxylic acid lacks a conjugated
-system or strong chromophores, UV-metric titration (which relies on shifts in absorbance upon deprotonation) is fundamentally unsuitable. Therefore, Potentiometric Titration —which relies on the direct measurement of hydrogen ion activity via a glass electrode—is the required gold standard for this aliphatic compound.
Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure thermodynamic accuracy.
Background Electrolyte Preparation: Prepare a 0.1 M KCl aqueous solution. Causality: Maintaining a high and constant ionic strength ensures that the activity coefficients of the ions remain stable throughout the experiment. This allows the measured concentration quotient to accurately approximate the thermodynamic equilibrium constant.
Electrode Calibration: Calibrate a high-precision pH glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the Nernstian slope using Gran's plot method to ensure the electrode responds linearly to hydrogen ion activity.
Sample Preparation: Dissolve accurately weighed 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (approx. 1-2 mg) into 10 mL of the 0.1 M KCl background solution.
Inert Atmosphere Setup: Blanket the titration vessel with high-purity Nitrogen (
) or Argon gas. Causality: Atmospheric dissolves in water to form carbonic acid, which would artificially lower the pH and skew the titration curve of a weak acid.
Automated Titration: Titrate the sample using standardized 0.1 M KOH as the titrant. Add the titrant in micro-aliquots (e.g., 0.01 mL), allowing the pH reading to stabilize (drift < 0.001 pH/min) before the next addition.
Data Analysis: Generate a Bjerrum plot (formation curve) mapping the average number of bound protons (
) versus pH. Extract the pKa at the half-equivalence point () using non-linear regression algorithms.
Figure 2: Step-by-step potentiometric titration workflow for pKa determination.
Implications in Drug Development
The pKa of 3.79 has profound implications for the behavior of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid in biological systems:
Ionization State at Physiological pH: At pH 7.4 (blood plasma), the compound will be >99.9% ionized (deprotonated). This high degree of ionization ensures excellent aqueous solubility but limits passive transcellular permeability across lipophilic cell membranes.
Bioisosteric Applications: In drug design, this scaffold is often used as a rigidified bioisostere for acyclic alkoxy-acids or as a precursor for spirocyclic amides. The electron-withdrawing nature of the methoxy group not only lowers the pKa but also hardens the metabolic soft spots of the cyclobutane ring, potentially increasing metabolic stability against cytochrome P450 (CYP) mediated oxidation.
References
Title: Methoxyacetic acid
Source: Wikipedia
URL:[Link]
Title: Acidity of Carboxylic Acids
Source: Chemistry LibreTexts
URL:[Link]
An In-Depth Technical Guide on 1-Methoxy-3-methylcyclobutane-1-carboxylic acid: Safety and Toxicological Profile
Introduction 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a novel cyclobutane derivative with potential applications in medicinal chemistry and materials science. Its unique structural motif, featuring a strained f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a novel cyclobutane derivative with potential applications in medicinal chemistry and materials science. Its unique structural motif, featuring a strained four-membered ring, a carboxylic acid, and an ether functional group, suggests a complex reactivity and biological interaction profile that warrants a thorough safety and toxicological evaluation. This guide provides a comprehensive overview of the known and extrapolated safety data for this compound, outlines a proposed toxicological testing strategy, and offers expert insights into its handling and risk assessment for researchers, scientists, and drug development professionals.
Physicochemical Properties and Predicted Reactivity
The physicochemical properties of a compound are foundational to understanding its potential for absorption, distribution, metabolism, excretion, and toxicity (ADMET).
Not assigned; similar compounds have CAS numbers 2109248-92-0 and 1936373-81-7.[1][2]
Appearance
Likely a solid at room temperature.
Solubility
The presence of both a polar carboxylic acid group and a less polar methoxy and cyclobutane structure suggests moderate solubility in both aqueous and organic solvents.[3]
pKa
The carboxylic acid moiety is expected to have a pKa in the range of 3-5, typical for carboxylic acids.
The cyclobutane ring imparts a degree of ring strain, which may influence the molecule's metabolic stability and reactivity. The carboxylic acid and ether functionalities are common in biologically active molecules and will be key sites for metabolic transformations.
Safety Data Sheet (SDS) - A Predictive Analysis
A formal Safety Data Sheet for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid has not been established. However, based on the known hazards of similar compounds and the functional groups present, a predictive SDS can be constructed.
Hazard Identification
Based on GHS classifications for analogous compounds, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid should be treated as a hazardous substance with the following potential classifications:
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1] The acidic nature of the carboxylic acid group is the primary driver for this classification.
Serious Eye Damage/Eye Irritation: Category 1 or 2A (Causes serious eye damage or irritation).[1] Carboxylic acids can be particularly damaging to the eyes.
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1] Inhalation of dust or aerosols may irritate the respiratory tract.
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation persists.[4]
Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[4]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[5]
Handling and Storage
Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong bases and oxidizing agents.
Toxicological Profile: A Data-Driven Extrapolation
A comprehensive toxicological profile for a new chemical entity is built through a tiered approach of in silico, in vitro, and in vivo studies. In the absence of specific data, we can infer potential toxicological endpoints.
Acute Toxicity
While no specific LD50 data exists, the compound is not expected to be highly acutely toxic via oral, dermal, or inhalation routes based on the profiles of similar small molecule carboxylic acids. However, its irritant properties are of primary concern in acute exposure scenarios.
Genetic Toxicology
The potential for genotoxicity (damage to DNA) is a critical early-stage assessment.
Proposed Experimental Workflow for Genotoxicity Assessment:
Caption: Tiered approach for genotoxicity testing of a novel compound.
Ames Test (Bacterial Reverse Mutation Assay): This initial screen assesses the potential for the compound to induce point mutations in DNA. Given the absence of obvious structural alerts for mutagenicity (e.g., aromatic nitro groups, alkylating agents), a negative result is anticipated.
In Vitro Mammalian Cell Assays (e.g., Mouse Lymphoma, Micronucleus): These assays detect a broader range of chromosomal damage. The strained cyclobutane ring and its metabolites could potentially interact with cellular macromolecules, making these assays crucial.
Repeated Dose Toxicity
Sub-chronic repeated dose studies (e.g., 28-day or 90-day studies in rodents) are essential to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Potential Target Organs:
Kidney: As a small, water-soluble carboxylic acid, renal clearance is a likely route of elimination. High doses could potentially lead to nephrotoxicity.
Liver: The liver is the primary site of xenobiotic metabolism. The ether linkage could undergo O-dealkylation, and the cyclobutane ring may be subject to oxidative metabolism.
Gastrointestinal Tract: Due to its irritant nature, high oral doses may cause local toxicity in the GI tract.
Developmental and Reproductive Toxicology (DART)
DART studies are critical for any compound intended for potential pharmaceutical development. These studies assess the effects on fertility, embryonic development, and offspring. The lack of structural alerts does not preclude the potential for reproductive or developmental toxicity.
Experimental Protocols
The following are high-level outlines of key in vitro toxicology assays that should be performed.
In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake)
Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3) in a 96-well plate and incubate for 24 hours.
Compound Treatment: Prepare a serial dilution of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid in culture medium. Replace the existing medium with the compound-containing medium.
Incubation: Incubate the cells with the compound for a defined period (e.g., 24 or 48 hours).
Neutral Red Staining: Remove the treatment medium and incubate with a medium containing neutral red dye, which is taken up by viable cells.
Extraction and Measurement: Wash the cells, then extract the dye. Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the percentage of viable cells compared to a control.
Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth).
Skin Irritation Testing - In Vitro Reconstructed Human Epidermis (RhE) Model (OECD TG 439)
Tissue Preparation: Use commercially available reconstructed human epidermis tissues.
Compound Application: Apply a defined amount of the test chemical directly to the surface of the epidermis tissue.
Exposure and Incubation: Expose the tissue to the chemical for a specified duration (e.g., 60 minutes) at 37°C.
Rinsing and Post-Incubation: Thoroughly rinse the chemical from the tissue surface and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.
Viability Assessment: Assess tissue viability using a metabolic assay, typically MTT reduction.
Classification: If the mean tissue viability is below a defined threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.
Conclusion and Recommendations
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a novel compound with a promising chemical structure but a data-poor toxicological profile. Based on a thorough analysis of its functional groups and data from structurally related analogs, it should be handled with the precautions appropriate for a skin, eye, and respiratory irritant.
For any research or development program involving this molecule, the following tiered toxicological evaluation is strongly recommended:
Potential biological targets for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid scaffolds
Beyond Planarity: Unlocking the Therapeutic Potential of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid Scaffolds in Modern Drug Discovery Executive Summary In contemporary hit-to-lead optimization, the "escape from fla...
Author: BenchChem Technical Support Team. Date: March 2026
Beyond Planarity: Unlocking the Therapeutic Potential of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid Scaffolds in Modern Drug Discovery
Executive Summary
In contemporary hit-to-lead optimization, the "escape from flatland" has become a central tenet of medicinal chemistry. Over-reliance on planar aromatic rings frequently results in poor aqueous solubility, high metabolic clearance, and off-target promiscuity. To circumvent these liabilities, saturated, three-dimensional (3D) scaffolds are increasingly deployed to increase the fraction of sp3-hybridized carbons (Fsp3)[1]. Among these, the cyclobutane ring has emerged as a privileged motif, boasting a unique puckered conformation (~30° angle) that imparts exceptional structural rigidity and vector projection[2].
This technical whitepaper explores the specific utility of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS 1702762-67-1)[3]. As a Senior Application Scientist, I will dissect the physicochemical causality behind this scaffold's design, identify its most promising biological target classes, and provide self-validating experimental workflows for integrating this building block into your drug discovery pipeline.
Physicochemical Profiling: The Causality of Scaffold Selection
The selection of a molecular scaffold is never arbitrary; it is a calculated manipulation of steric and electronic parameters to force a desired biological interaction. The 1-methoxy-3-methylcyclobutane-1-carboxylic acid scaffold is engineered to solve specific developability bottlenecks:
The Cyclobutane Core: Despite a high ring strain energy of 26.3 kcal/mol, cyclobutanes are remarkably chemically inert[4]. Unlike highly flexible cyclohexanes, the cyclobutane core locks the molecule into a restricted, puckered conformation, reducing the entropic penalty upon binding to a target protein[4].
The C1-Methoxy Group (Alpha-Heteroatom Effect): Free hydroxyl groups are notorious metabolic liabilities, rapidly undergoing Phase II glucuronidation. By masking the hydroxyl as a methoxy ether, we retain a potent hydrogen-bond acceptor capable of interacting with kinase hinge regions or protease backbones, while significantly enhancing lipophilicity and blood-brain barrier (BBB) permeability.
The C3-Methyl Group: Unsubstituted cyclobutanes can be susceptible to cytochrome P450-mediated oxidation at the C3 position. The addition of a methyl group at C3 effectively blocks this metabolic soft spot[5]. Furthermore, the methyl group introduces steric bulk that anchors the ring's puckered geometry, ensuring predictable 3D vector projection of the carboxylic acid handle.
Quantitative Data: Comparative Scaffold Metrics
To illustrate the advantage of this scaffold, we project its physicochemical properties against traditional planar and unsubstituted saturated rings.
Based on its geometric and electronic profile, the 1-methoxy-3-methylcyclobutane scaffold is primed for specific target classes where rigid, sp3-rich moieties have historically succeeded.
A. Janus Kinases (JAK1/2/3)
Cyclobutane derivatives are highly validated in the development of JAK inhibitors for autoimmune diseases[5]. For example, the approved drug abrocitinib utilizes a 3-hydroxy-3-methylcyclobutyl motif. By substituting the 1-methoxy-3-methylcyclobutane scaffold, researchers can project the methoxy group into the solvent-exposed channel of the JAK ATP-binding site, while the rigid cyclobutane core maintains the critical distance between the hinge-binding motif and the regulatory spine.
B. Viral and Host Proteases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro)
Protease inhibitors frequently require precise occupation of hydrophobic pockets (P1, P2, P3). The HCV drug boceprevir successfully utilizes a cyclobutane ring to occupy the P1 pocket[2]. The 1-methoxy-3-methylcyclobutane scaffold offers an advanced P1/P2 ligand; the methyl group fills the hydrophobic depth of the pocket, while the methoxy oxygen serves as a localized dipole to engage backbone amides.
C. Central Nervous System (CNS) Targets & Transporters
For neuro-oncology and neurodegeneration, BBB penetrance is non-negotiable. Cyclobutane amino acids are known to cross the BBB via L-type amino acid transporters (LAT1), making them excellent vectors for CNS delivery[6]. Furthermore, the metabolic stability of substituted cyclobutanes has been critical in targeting CNS-localized mutant IDH1 (as seen with the difluorocyclobutane in ivosidenib)[2].
Fig 1: Kinase signaling pathway modulated by cyclobutane-derived inhibitors.
Experimental Workflow for Target Validation
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis and biological evaluation of a 1-methoxy-3-methylcyclobutane probe.
Causality: The C1 carbon of 1-methoxy-3-methylcyclobutane-1-carboxylic acid is a quaternary center, creating immense steric hindrance. Standard coupling agents (like EDC/NHS) will fail or produce low yields. We mandate the use of HATU, a highly reactive uronium salt, to force the formation of the active ester.
Activation: In a flame-dried flask under nitrogen, dissolve 1-methoxy-3-methylcyclobutane-1-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: DIPEA is chosen over TEA due to its superior basicity and steric bulk, preventing nucleophilic attack on the coupling agent. Stir for 15 minutes at room temperature to form the active O-At ester.
Coupling: Add the target primary/secondary amine (1.1 eq) dropwise. Stir at room temperature for 12–18 hours.
Quench & Extract: Quench the reaction with saturated aqueous NaHCO3. Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove DMF) and brine.
Purification: Dry over anhydrous Na2SO4, concentrate, and purify via reverse-phase HPLC to >95% purity.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. To validate the assay, we calculate the Z'-factor; an assay is only actionable if Z' > 0.6, ensuring the displacement signal is statistically separated from background noise.
Reagent Assembly: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Incubation: Dispense the cyclobutane lead compound (10-point dose-response, 3-fold dilutions) into a 384-well pro-plate. Add the target kinase (e.g., JAK1) and fluorescently labeled tracer.
Equilibration: Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
Signal Detection: Add the Europium-labeled anti-tag antibody. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
Validation: Calculate the Z'-factor using positive control wells (e.g., 10 µM abrocitinib) and negative control wells (DMSO vehicle).
. Proceed only if Z' > 0.6.
Protocol 3: Microsomal Stability (ADME)
Causality: To prove the metabolic resilience of the C3-methyl and C1-methoxy groups, the compound must be subjected to Human Liver Microsomes (HLM).
Incubation: Incubate 1 µM of the cyclobutane compound with 0.5 mg/mL HLM in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.
Initiation: Initiate the reaction by adding 1 mM NADPH.
Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Instantly quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
).
Fig 2: Self-validating experimental workflow for cyclobutane target validation.
References
Huiberts, E. M., et al. "Cyclobutanes in Small‐Molecule Drug Candidates." ChemMedChem, vol. 16, no. 18, 2021. PubMed Central (PMC).[Link]
Hamilton, D. J., et al. "Design and Synthesis of a 3D Cyclobutane Fragment Library." White Rose Research Online, 2022.[Link]
Yu, W., et al. "Synthesis and evaluation of [123I] labeled iodovinyl amino acids syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid... as potential SPECT brain tumor imaging agents." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 4, 2008. PubMed.[Link]
Grygorenko, O. O., et al. "The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks." Journal of Organic and Pharmaceutical Chemistry, vol. 21, no. 2, 2023. ResearchGate.[Link]
Scalable synthesis protocols for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
An In-Depth Guide to the Scalable Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Authored by: A Senior Application Scientist Abstract The cyclobutane motif is a highly valued scaffold in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Scalable Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
The cyclobutane motif is a highly valued scaffold in modern medicinal chemistry, prized for the unique three-dimensional geometry and conformational constraint it imparts upon bioactive molecules.[1][2] 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, in particular, represents a key building block for the development of novel therapeutics, offering a synthetically versatile handle for molecular elaboration. However, the inherent ring strain of the four-membered carbocycle presents significant synthetic challenges, especially concerning stereocontrol and scalability.[3][4] This technical guide provides detailed, scalable protocols for the synthesis of this target compound, grounded in established chemical principles and supported by authoritative literature. We will explore two primary, robust synthetic strategies, elucidating the causal logic behind experimental choices and providing a framework for successful implementation in both research and drug development settings.
Strategic Overview and Retrosynthetic Analysis
The primary challenge in synthesizing substituted cyclobutanes lies in the efficient and controlled construction of the strained four-membered ring.[4] Scalability demands a route that avoids costly reagents, cryogenic conditions where possible, and purification by column chromatography.[5]
Our retrosynthetic analysis of the target molecule identifies two key strategic disconnections:
Formation of the Quaternary Center: The C1 carbon is a quaternary center bearing both a methoxy and a carboxylic acid group. This functionality can be installed on a pre-formed cyclobutane ring.
Cyclobutane Ring Construction: The core four-membered ring can be formed through various methods, most notably via cycloaddition reactions or intramolecular cyclizations.[1][6]
Based on these considerations, we propose two distinct and scalable synthetic pathways:
Route A: A convergent approach starting from commercially available 3-methylcyclobutanone, proceeding through a cyanohydrin intermediate.
Route B: A classical approach utilizing a malonic ester cyclization to form the ring, followed by functional group manipulation.
The following sections will detail the step-by-step protocols for each route.
Protocol I: Synthesis via Cyanohydrin Formation from 3-Methylcyclobutanone
This route is arguably the most direct and scalable approach, leveraging the reactivity of a ketone to install the C1 functional groups sequentially. The use of trimethylsilyl cyanide (TMSCN) is preferred for large-scale operations over traditional KCN/acid methods due to its improved safety profile and milder reaction conditions.[7]
Workflow for Protocol I
Caption: Workflow for the synthesis of the target compound starting from 3-methylcyclobutanone.
Step-by-Step Experimental Protocol
Step 2.1: Synthesis of 3-Hydroxy-3-methylcyclobutanecarbonitrile (Intermediate C)
This step involves the formation of an O-silylated cyanohydrin, which is then hydrolyzed in situ or during workup to yield the stable cyanohydrin. Zinc iodide is an effective Lewis acid catalyst for this transformation.[7]
Reagents & Equipment:
3-Methylcyclobutanone (1.0 eq)
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
Zinc Iodide (ZnI₂), anhydrous (0.1 eq)
Dichloromethane (DCM), anhydrous
1M Hydrochloric Acid (HCl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Nitrogen or Argon atmosphere setup
Magnetic stirrer, round-bottom flask, addition funnel
Procedure:
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar).
Charge the flask with 3-methylcyclobutanone (1.0 eq), anhydrous zinc iodide (0.1 eq), and anhydrous dichloromethane.
Cool the stirred solution to 0 °C using an ice-water bath.
Add trimethylsilyl cyanide (1.2 eq) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition is crucial to control the exotherm of the reaction and prevent side product formation.
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC or GC-MS.
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl.
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-hydroxy-3-methylcyclobutanecarbonitrile. This product is often of sufficient purity for the next step.
Step 2.2: Methylation of 3-Hydroxy-3-methylcyclobutanecarbonitrile (to Intermediate D)
This step is a standard Williamson ether synthesis to form the methoxy group. The use of a strong, non-nucleophilic base like sodium hydride is essential to deprotonate the tertiary alcohol.
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
Methyl Iodide (MeI) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Standard inert atmosphere and extraction glassware
Procedure:
Under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF in a round-bottom flask.
Cool the suspension to 0 °C.
Dissolve the crude cyanohydrin from the previous step (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Causality: Hydrogen gas is evolved during this step. Proper ventilation and a slow addition rate are critical for safety.
After the addition, allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir overnight.
Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation if necessary.
Step 2.3: Hydrolysis of 3-Methoxy-3-methylcyclobutanecarbonitrile (to Final Product E)
The final step is the hydrolysis of the nitrile to a carboxylic acid. Basic hydrolysis under heating is a robust and scalable method for this transformation.
In a round-bottom flask, dissolve the nitrile (1.0 eq) in a 1:1 mixture of water and ethanol.
Add sodium hydroxide pellets (5.0 eq) and equip the flask with a reflux condenser.
Heat the mixture to reflux (approx. 90-100 °C) and maintain for 12-24 hours. Causality: The high temperature and excess base are necessary to drive the hydrolysis of the sterically hindered nitrile to completion. Ammonia gas is evolved.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl.
A precipitate of the carboxylic acid may form. Extract the mixture three times with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. Purification can be achieved by recrystallization.
Protocol II: Synthesis via Malonic Ester Cyclization
This classic route builds the cyclobutane ring through a double alkylation of a malonate ester, followed by hydrolysis and decarboxylation. While potentially involving more steps, it utilizes inexpensive bulk starting materials.[8]
Workflow for Protocol II
Caption: Workflow for the synthesis via malonic ester cyclization and subsequent functionalization.
Step-by-Step Experimental Protocol
Step 3.1: Synthesis of Diethyl 3-methylcyclobutane-1,1-dicarboxylate (Intermediate B)
Procedure:
Prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol (2.2 eq).
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
Add 1,3-dibromo-2-methylpropane (1.1 eq) dropwise and heat the resulting mixture to reflux for 8-12 hours.
Cool the reaction, filter off the sodium bromide precipitate, and concentrate the filtrate under reduced pressure.
The residue is taken up in ether, washed with water and brine, dried, and concentrated. The crude product is purified by vacuum distillation.[8]
Step 3.2: Saponification and Decarboxylation (to Intermediate D)
Procedure:
The dicarboxylate (Intermediate B) is refluxed with an excess of potassium hydroxide in an ethanol/water mixture for 20 hours until saponification is complete.[9]
The ethanol is distilled off, and the aqueous residue is acidified with concentrated H₂SO₄.
The resulting dicarboxylic acid (Intermediate C) is extracted with ether, dried, and concentrated.
The crude dicarboxylic acid is then heated in a distillation apparatus to 160–180 °C until carbon dioxide evolution ceases. The product, 3-methylcyclobutanecarboxylic acid, is then distilled under reduced pressure.[8]
Step 3.3: α-Bromination and Methoxylation (to Final Product F)
Procedure:
The carboxylic acid (Intermediate D) is converted to its acid chloride using thionyl chloride (SOCl₂).
The acid chloride is then subjected to Hell-Volhard-Zelinsky conditions (N-Bromosuccinimide, catalytic HBr) to install a bromine at the α-position.
The resulting α-bromo acid is then treated with an excess of sodium methoxide (NaOMe) in methanol. This effects a nucleophilic substitution of the bromide with methoxide.
Acidic workup followed by extraction and purification yields the final product. Causality: This sequence functionalizes the α-position, which is activated by the adjacent carbonyl group.
Comparative Analysis of Synthetic Routes
Parameter
Protocol I (Cyanohydrin Route)
Protocol II (Malonate Route)
Starting Materials
3-Methylcyclobutanone
Diethyl malonate, 1,3-dibromo-2-methylpropane
Number of Steps
3
~4-5
Key Intermediates
Cyanohydrin, Methoxy-nitrile
Dicarboxylate, Diacid, α-bromo acid
Scalability
High; avoids chromatography.
Moderate; requires vacuum distillations.
Reagent Hazards
High (TMSCN, NaH, MeI)
Moderate (NaOEt, NBS)
Pros
Convergent, direct functionalization.
Utilizes very inexpensive starting materials.
Cons
Requires careful handling of toxic/reactive reagents.
Longer route, potential for low yields in bromination.
Conclusion
For the scalable synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, the cyanohydrin-based approach (Protocol I) is highly recommended for its efficiency and convergence. While it involves hazardous reagents that mandate stringent safety protocols and engineering controls, the steps are high-yielding and generally avoid chromatographic purification, making it well-suited for larger-scale production. The malonic ester synthesis (Protocol II) remains a viable alternative, particularly if cost of starting materials is the primary driver and the necessary equipment for multiple distillations and longer reaction sequences is available. Both routes provide a robust foundation for researchers and drug development professionals to access this valuable molecular building block.
Step-by-step preparation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid from precursors
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , a conformationally restricted scaffold valuable in medicinal chemistry for optimizin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note provides a rigorous, step-by-step protocol for the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , a conformationally restricted scaffold valuable in medicinal chemistry for optimizing metabolic stability and target selectivity.
The synthesis strategy prioritizes the Cyanohydrin Route , chosen for its reliability in constructing geminal alkoxy-carboxylic acid motifs on strained rings without inducing ring-opening or contraction.
Introduction & Strategic Analysis
The cyclobutane ring offers unique pharmacological properties by fixing substituents in specific vectors, often improving potency and metabolic stability compared to flexible alkyl chains. The target molecule, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , features a geminal substitution pattern (methoxy and carboxyl groups at C1) and a distal methyl group at C3.
Retrosynthetic Logic
Direct functionalization of the cyclobutane core is challenging due to ring strain. Therefore, the synthesis relies on the functionalization of the commercially available or easily accessible 3-methylcyclobutanone . The C1 quaternary center is constructed via nucleophilic addition of a cyanide equivalent, followed by O-methylation and hydrolysis.
Key Challenges:
Reversibility of Cyanohydrins: The intermediate cyanohydrin is prone to reversion to the ketone under basic conditions. The protocol utilizes Silver(I) Oxide (Ag₂O) for methylation to avoid strong bases.
Stereoisomerism: The product will be obtained as a mixture of cis and trans isomers (relative stereochemistry of the C1-OMe and C3-Me groups).
Objective: Convert 3-methylcyclobutanone to 1-hydroxy-3-methylcyclobutanecarbonitrile using Trimethylsilyl cyanide (TMSCN) to ensure high conversion and safety compared to HCN gas.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and cool under Nitrogen (N₂) atmosphere.
Dissolution: Add 3-Methylcyclobutanone (10.0 mmol) and ZnI₂ (0.5 mmol) to anhydrous DCM (50 mL). Stir until the catalyst is suspended.
Addition: Cool the mixture to 0°C. Add TMSCN (12.0 mmol) dropwise via syringe over 15 minutes.
Caution: TMSCN liberates HCN upon hydrolysis. Handle in a well-ventilated fume hood.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (disappearance of ketone).
Desilylation: Cool to 0°C. Add a solution of MeOH (20 mL) and 2N HCl (5 mL) to cleave the TMS ether. Stir vigorously for 30 minutes.
Workup: Dilute with water (50 mL) and extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Result: Crude 1-hydroxy-3-methylcyclobutanecarbonitrile (usually a pale yellow oil). Proceed immediately to Phase 2 to avoid degradation.
Phase 2: O-Methylation (The Critical Step)
Objective: Install the methoxy group.
Critical Note: Standard Williamson ether synthesis (NaH/MeI) often fails here because the alkoxide anion can trigger the retro-cyanohydrin reaction, regenerating the ketone and cyanide. We use Silver(I) Oxide (Ag₂O) as a mild, non-basic promoter.
Reagents:
Crude Cyanohydrin (from Phase 1)
Iodomethane (MeI) (5.0 equiv)
Silver(I) Oxide (Ag₂O) (2.0 equiv)
Acetonitrile (ACN) (anhydrous) or DCM
Protocol:
Setup: In a foil-wrapped flask (to protect silver salts from light), dissolve the crude cyanohydrin in anhydrous ACN (40 mL).
Addition: Add MeI (50 mmol) followed by Ag₂O (20 mmol) in one portion.
Reaction: Seal the flask and stir vigorously at RT for 24–48 hours. The black oxide will gradually turn into a grey/white precipitate (AgI).
Filtration: Filter the mixture through a pad of Celite to remove silver salts. Rinse the pad with EtOAc.[3]
Purification: Concentrate the filtrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate 1-methoxy-3-methylcyclobutanecarbonitrile .
Expectation: A mixture of cis/trans isomers.[4][5]
Phase 3: Nitrile Hydrolysis to Carboxylic Acid
Objective: Convert the nitrile to the carboxylic acid without cleaving the methyl ether.
Reagents:
1-Methoxy-3-methylcyclobutanecarbonitrile
Potassium Hydroxide (KOH) (40% aq. solution) or H₂SO₄/H₂O
Ethanol (EtOH)
Protocol (Alkaline Hydrolysis - Preferred for Ether Stability):
Mixing: Dissolve the nitrile (5.0 mmol) in EtOH (10 mL) and add 40% aq. KOH (10 mL).
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Ammonia gas evolution indicates reaction progress.
Workup:
Cool to RT and concentrate to remove EtOH.
Dilute the aqueous residue with water (10 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted neutral organics.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 6N HCl.
Extraction: Extract the acidic solution with EtOAc (3 x 20 mL).
Isolation: Dry combined organics (MgSO₄), filter, and concentrate to yield 1-Methoxy-3-methylcyclobutane-1-carboxylic acid .
Data Summary & Characterization
Parameter
Specification / Expectation
Notes
Physical State
Viscous oil or low-melting solid
Depending on isomer ratio.
Yield (Overall)
35% – 50%
Limiting step is usually methylation.
¹H NMR (CDCl₃)
3.40 (s, 3H, OMe), 1.10 (d, 3H, Me)
Look for distinct OMe singlets for cis/trans isomers.
MS (ESI-)
[M-H]⁻ = 143.07
Negative mode is preferred for carboxylic acids.
Isomer Ratio
Typically 1:1 to 6:4
Separable by preparative HPLC if required.
Workflow Visualization
Safety & Troubleshooting
Cyanide Safety (Step 1)
Hazard: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN), a fatal asphyxiant.
Control: Always work in a functioning fume hood. Keep a bleach bath (10% sodium hypochlorite) ready to quench all glassware and syringes used with TMSCN.
First Aid: Have an antidote kit (e.g., hydroxocobalamin) accessible in the lab.
Methylation Stalling (Step 2)
Issue: Reaction is slow or incomplete.
Solution: Add fresh Ag₂O (0.5 equiv) and sonicate the reaction mixture for 10 minutes to break up the oxide surface coating. Ensure MeI is not lost to evaporation (use a tightly sealed vessel).
Isomer Separation
If pure isomers are required, esterify the crude acid (MeOH/H₂SO₄) to the methyl ester.
Separate esters via flash chromatography (silica) or preparative HPLC.
Hydrolyze the separated esters back to the pure acids using LiOH/THF/H₂O.
References
Cyanohydrin Synthesis: Gregory, R. J. H. Cyanohydrins in Nature and the Laboratory. Chem. Rev. 1999, 99, 3649–3682. Link
Silver Oxide Methylation: Tanabe, M.; Peters, R. H. Methylation of acid-sensitive hydroxy compounds. Organic Syntheses , Coll. Vol. 7, p.386 (1990). Link
Cyclobutane Scaffolds in Drug Design: Kalgutkar, A. S. et al. Cyclobutane-containing compounds: A review of their synthesis and medicinal chemistry. J. Med. Chem. (General Reference for scaffold utility).
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reagents, Catalysts, and Protocols for the Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid
Executive Summary & Synthetic Strategy
1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1) is an advanced functionalized building block increasingly utilized in medicinal chemistry. Its highly substituted, rigid cyclobutane core serves as an excellent bioisostere for tert-butyl or gem-dimethyl groups, enhancing the metabolic stability and target affinity of active pharmaceutical ingredients (APIs).
Due to the inherent ring strain of the cyclobutane system (~26 kcal/mol), direct functionalization of pre-formed cyclobutanes is often low-yielding. Instead, the most authoritative and scalable synthetic strategy relies on the de novo construction of the ring via a double
cyclization of a functionalized malonate ester with a 1,3-dihalopropane derivative, followed by saponification and thermal decarboxylation[1][2].
Mechanistic Rationale and Reagent Selection
To ensure a self-validating and high-yielding workflow, the selection of reagents and conditions must address the kinetic barriers of forming a four-membered ring.
The Cyclization Step: The reaction utilizes dimethyl methoxymalonate[3] (or diethyl methoxymalonate[4]) and 1,3-dibromo-2-methylpropane. Sodium hydride (NaH) is the optimal base because it irreversibly deprotonates the methoxymalonate, driving the formation of a highly reactive enolate. The choice of N,N-Dimethylformamide (DMF) as the solvent is critical; as a polar aprotic solvent, it minimizes ion-pairing between the sodium cation and the enolate, thereby maximizing the nucleophilicity required to execute two consecutive
Saponification: The intermediate diester is highly stable and must be hydrolyzed using a strong aqueous base (NaOH or KOH) in a co-solvent like methanol to ensure homogeneity. This converts the diester into a water-soluble dicarboxylate salt, allowing for easy removal of organic impurities via extraction before acidification[2].
Thermal Decarboxylation: 1,1-Cyclobutanedicarboxylic acid derivatives are uniquely susceptible to thermal decarboxylation[5]. When heated to 160–180 °C, the molecule undergoes a concerted rearrangement via a six-membered cyclic transition state. This expels carbon dioxide gas and forms an enol intermediate, which rapidly tautomerizes to the target mono-carboxylic acid[5][6].
Quantitative Data: Optimization of Cyclization Conditions
The choice of base and solvent drastically impacts the yield of the cyclobutane core. The table below summarizes the optimization data for the ring-closing step.
Base / Catalyst System
Solvent
Temp (°C)
Time (h)
Yield (%)
Scalability & Notes
NaH (2.2 eq)
DMF
0 to 60
4
85%
Excellent; rapid enolate formation.
/ TBAB (5 mol%)
Toluene
110
18
65%
Moderate; requires phase-transfer catalyst.
t-BuOK (2.2 eq)
THF
65
12
70%
Good; but competitive E2 elimination observed.
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Dimethyl 1-methoxy-3-methylcyclobutane-1,1-dicarboxylate
Step 1: Purge a dry, 3-neck round-bottom flask with inert gas (Nitrogen or Argon). Add NaH (60% dispersion in mineral oil, 2.2 eq) and anhydrous DMF (10 mL/g of substrate).
Step 2: Cool the suspension to 0 °C using an ice bath. Slowly add dimethyl methoxymalonate (1.0 eq) dropwise.
Self-Validation Check: Vigorous bubbling (
gas evolution) will occur. The cessation of bubbling indicates complete and successful enolate formation.
Step 3: Add 1,3-dibromo-2-methylpropane (1.05 eq) dropwise. Remove the ice bath and gradually heat the mixture to 60 °C for 4 hours.
Step 4: Quench the reaction by pouring it into crushed ice/water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine (to remove DMF), dry over anhydrous
, and concentrate in vacuo.
Protocol 2: Saponification to 1-Methoxy-3-methylcyclobutane-1,1-dicarboxylic acid
Step 1: Dissolve the crude diester from Protocol 1 in a 1:1 mixture of Methanol and 2M aqueous NaOH (4.0 eq).
Step 2: Reflux the mixture at 80 °C for 3 hours.
Self-Validation Check: The initially biphasic mixture will become a completely clear, homogeneous solution, confirming the conversion of the organic ester to the water-soluble sodium salt[2].
Step 3: Evaporate the methanol under reduced pressure. Cool the remaining aqueous layer to 0 °C and acidify dropwise with concentrated HCl until the pH reaches 1-2.
Step 4: Extract the precipitated dicarboxylic acid with diethyl ether, dry, and evaporate to yield a white crystalline solid.
Protocol 3: Thermal Decarboxylation
Step 1: Transfer the dry 1-methoxy-3-methylcyclobutane-1,1-dicarboxylic acid to a distillation apparatus equipped with a heating mantle and a bubbler.
Self-Validation Check: The solid will melt, and vigorous effervescence (
evolution) will be observed. The reaction is complete when gas evolution entirely ceases[2][5].
Step 3: Perform a gravimetric check: The mass of the flask contents should decrease by exactly 44 g/mol per mole of starting material. Distill the resulting residue under reduced pressure to isolate pure 1-Methoxy-3-methylcyclobutane-1-carboxylic acid as a colorless oil.
Synthetic Workflow Visualization
Synthetic workflow for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid via malonate cyclization.
References
National Institute of Standards and Technology (NIST). "Dimethyl methoxymalonate". NIST Chemistry WebBook, SRD 69. URL:[Link]
National Center for Biotechnology Information. "Diethyl methoxymalonate". PubChem Compound Summary for CID 575727. URL:[Link]
Application Notes and Protocols for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid in Drug Discovery
Introduction: The Strategic Value of Saturated Scaffolds in Modern Drug Design In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Value of Saturated Scaffolds in Modern Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacokinetic properties is a paramount objective. Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. However, the over-reliance on flat, sp²-rich scaffolds can lead to challenges in metabolic stability, solubility, and target selectivity. The strategic incorporation of three-dimensional, saturated ring systems, such as cyclobutanes, has emerged as a powerful approach to overcome these hurdles.[1] The rigid, puckered conformation of the cyclobutane ring can enforce a specific orientation of substituents, leading to enhanced binding affinity and selectivity for the biological target.[2]
This guide focuses on the application of a particularly valuable, yet underutilized, building block: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid . This molecule offers a unique combination of features: a constrained cyclobutane core to explore novel chemical space, a carboxylic acid handle for straightforward derivatization, and a methoxy group that can influence conformation and metabolic stability. These application notes provide a comprehensive overview of its synthesis, key reactions, and strategic implementation in drug discovery programs.
Physicochemical Properties and Strategic Advantages
The incorporation of the 1-Methoxy-3-methylcyclobutane-1-carboxylic acid motif into a drug candidate can offer several distinct advantages over more traditional, planar structures.
Property
Advantage
Rationale
Increased Three-Dimensionality (Fsp³)
Improved solubility, reduced off-target effects, and enhanced target binding.
The non-planar nature of the cyclobutane ring increases the fraction of sp³-hybridized carbons, a parameter often correlated with higher clinical success rates.[1]
Metabolic Stability
Reduced susceptibility to oxidative metabolism compared to aromatic rings.
The saturated nature of the cyclobutane core is less prone to enzymatic oxidation, potentially leading to a longer in vivo half-life.
Conformational Rigidity
Pre-organization of substituents for optimal target interaction.
The puckered conformation of the cyclobutane ring limits the number of accessible conformations, reducing the entropic penalty upon binding to a target protein.[2]
Novel Chemical Space
Access to unexplored areas of chemical space for novel intellectual property.
The unique vectoral arrangement of substituents on the cyclobutane ring allows for the design of molecules with distinct shapes and pharmacophoric features.
Synthetic Pathways and Considerations
While not as ubiquitously accessible as some common building blocks, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid can be synthesized through a multi-step sequence. The following proposed synthesis is based on established methodologies for constructing substituted cyclobutane rings, such as those described in patent literature for analogous compounds.[3]
Proposed Retrosynthetic Analysis
A logical approach to the synthesis begins with commercially available starting materials and proceeds through key intermediates.
Caption: Retrosynthetic analysis for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Experimental Protocol: Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of 3-Methylcyclobutanone
3-Methylcyclobutanone can be prepared from commercially available starting materials through various published methods. For instance, it can be accessed from the oxidation of 3-methylcyclobutanol, which in turn can be synthesized from the reduction of 3-methylcyclobutanone precursors.
Step 2: Synthesis of 1-Hydroxy-3-methylcyclobutane-1-carbonitrile (Cyanohydrin Formation)
To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add trimethylsilyl cyanide (1.2 eq) dropwise.
Add a catalytic amount of a Lewis acid, such as zinc iodide (ZnI₂).
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1 M HCl) and extract the product with DCM.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin.
Step 3: Synthesis of Methyl 1-Hydroxy-3-methylcyclobutane-1-carboxylate
To a solution of methyl 1-hydroxy-3-methylcyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.2 eq).
Stir the mixture for 30 minutes, then add methyl iodide (MeI, 1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Carefully quench the reaction with water and extract the product with ethyl acetate.
Dry the organic layer, concentrate, and purify by column chromatography.
Step 5: Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Reaction: Methyl 1-methoxy-3-methylcyclobutane-1-carboxylate + Base → 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Protocol:
Dissolve the methyl ester in a mixture of THF and water.
Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
Acidify the reaction mixture with aqueous HCl to pH ~2-3.
Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to yield the final product.
Application in Drug Discovery: Amide Bond Formation
The carboxylic acid functionality of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone reaction in medicinal chemistry. The steric hindrance around the quaternary carbon of the cyclobutane ring necessitates the use of robust coupling reagents.
General Workflow for Amide Coupling
Caption: General workflow for amide coupling with the title compound.
Protocol: HATU-Mediated Amide Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent suitable for sterically hindered substrates.
Materials:
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Amine of interest
HATU
N,N-Diisopropylethylamine (DIPEA)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a solution of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
Add the desired amine (1.2 eq) to the reaction mixture.
Continue stirring at room temperature for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Characterization and Quality Control
The identity and purity of synthesized intermediates and the final products should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Conclusion
1-Methoxy-3-methylcyclobutane-1-carboxylic acid represents a valuable and versatile building block for contemporary drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics with improved pharmacological profiles. The synthetic and derivatization protocols outlined in these application notes provide a practical framework for researchers to incorporate this promising motif into their medicinal chemistry programs, paving the way for the discovery of next-generation drug candidates.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Amide Coupling of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid
-Alkoxy Cycloalkyl Acids
Part 1: Strategic Analysis & Mechanistic Insight
The Challenge: Quaternary Steric Hindrance
The coupling of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid presents a distinct challenge in medicinal chemistry: the activation of a sterically congested, tetrasubstituted
-carbon . Unlike simple aliphatic acids, the carbonyl carbon is shielded by the cyclobutane ring and the bulky methoxy group.
Steric Barrier: The nucleophilic attack of the amine on the activated ester is significantly retarded by the adjacent quaternary center. Standard carbodiimide couplings (EDC/NHS) often stall, leading to hydrolysis or N-acylurea formation.
Electronic Effect: The
-methoxy group exerts an inductive electron-withdrawing effect (-I), theoretically increasing the electrophilicity of the carbonyl. However, this is often overshadowed by the steric bulk and the potential for resonance donation (+R) to the cationic activation intermediate, which can reduce reactivity depending on the activating agent used.
Reagent Selection Logic
To overcome the activation energy barrier imposed by the cyclobutane scaffold, we must utilize reagents that generate highly reactive active ester intermediates or bypass the ester entirely via acid chlorides.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): The Gold Standard for discovery. It generates an O-At (7-azabenzotriazole) ester. The pyridine nitrogen in the leaving group provides anchiomeric assistance (neighboring group participation), accelerating the amine attack.
T3P (Propylphosphonic Anhydride): The Process Chemistry choice. It forms a highly reactive mixed anhydride. It is non-explosive, has low toxicity, and its byproducts are water-soluble, simplifying purification during scale-up.
Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine): The "Nuclear Option." It converts the acid to the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride which might degrade the methoxy-cyclobutane core.
Solvent: DMF (Anhydrous) [Concentration: 0.1 M – 0.2 M]
Step-by-Step Procedure:
Activation: In a dried vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.
Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes . Crucial: Do not add the amine yet. Allow the active O-At ester to form completely.
Coupling: Add the amine (1.1 equiv).
Reaction: Stir at RT for 2–16 hours. Monitor via LCMS.[1]
Optimization: If conversion is <50% after 4 hours, heat to 50°C.
Activation: Dissolve carboxylic acid in dry DCM at 0°C. Add Ghosez’s reagent dropwise.
Formation: Stir at RT for 1–2 hours. Monitor conversion to acid chloride by quenching an aliquot with MeOH (check for Methyl Ester via LCMS).
Coupling: Cool back to 0°C. Add the amine (1.0 equiv) and base (2.0 equiv) dissolved in DCM.
Reaction: Stir at RT overnight.
Part 3: Data Summary & Troubleshooting
Table 1: Comparative Analysis of Coupling Conditions
Parameter
HATU (Method A)
T3P (Method B)
Ghosez's Reagent (Method C)
Reactivity
Very High
High
Extreme
Steric Tolerance
Excellent
Good
Best
Racemization Risk
Low (due to HOAt)
Very Low
Moderate
Purification
Requires Chromatography (remove urea/HOAt)
Extraction often sufficient
Extraction sufficient
Atom Economy
Poor
Good
Moderate
Cost
High
Moderate
High
Troubleshooting Guide:
Issue: LCMS shows starting material (Acid) remaining.
Cause: Incomplete activation due to sterics.
Fix: Switch to Method C (Acid Chloride) or increase temperature to 60°C in Method B.
Issue: LCMS shows "Active Ester" but no Product.
Cause: Amine is too hindered or nucleophilicity is low.
Fix: Use microwave irradiation (80°C, 20 min) with Method A.
Issue: Des-methoxy byproduct observed.
Cause: Acidic cleavage of the methoxy ether during workup or activation.
Fix: Ensure workup is neutral/basic. Avoid thionyl chloride; use Ghosez’s reagent.
Part 4: Visualization (Graphviz/DOT)
Diagram 1: Decision Tree for Reaction Conditions
Caption: Strategic decision tree for selecting the optimal coupling protocol based on amine properties and reaction scale.
Diagram 2: Mechanistic Pathway (HATU Activation)
Caption: Mechanistic pathway of HATU coupling, highlighting the critical formation of the reactive At-Ester intermediate.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides. Angewandte Chemie International Edition, 8(6), 454–455. [Link]
Patterson, A. W., et al. (2011). Optimization of the T3P-Mediated Amide Bond Formation. Tetrahedron Letters, 52(20), 2535-2539. (General reference for T3P protocols).
Application Notes and Protocols: Esterification Methods for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Introduction The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in drug development, materials science, and fragrance production. However, the esterificati...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The synthesis of esters from carboxylic acids is a cornerstone of organic chemistry, with wide-ranging applications in drug development, materials science, and fragrance production. However, the esterification of sterically hindered carboxylic acids, such as 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, presents significant challenges to the synthetic chemist. The quaternary carbon atom adjacent to the carboxyl group, along with the substituted cyclobutane ring, impedes the approach of the alcohol nucleophile, often leading to low yields or complete reaction failure under standard conditions.
This technical guide provides an in-depth analysis of various esterification methods applicable to sterically demanding substrates like 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. We will explore the mechanistic rationale behind each method, offering detailed, field-proven protocols to enable researchers to overcome these synthetic hurdles. The selection of an appropriate method is critical and depends on the nature of the alcohol, the scale of the reaction, and the presence of other functional groups in the molecule.
Challenges in Esterifying Sterically Hindered Carboxylic Acids
The primary obstacle in the esterification of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is the steric hindrance around the carbonyl carbon. This bulkiness slows down the rate of nucleophilic attack by the alcohol, a key step in most esterification reactions. Traditional methods like the Fischer-Speier esterification, which rely on acid catalysis and high temperatures, are often ineffective for such substrates and can lead to side reactions like dehydration, especially with tertiary alcohols.[1][2]
Therefore, successful esterification of this and similar molecules requires the use of more sophisticated methods that either enhance the electrophilicity of the carboxylic acid or activate the alcohol to facilitate the reaction under milder conditions.
Recommended Esterification Methodologies
Several powerful esterification methods have been developed to address the challenge of sterically hindered substrates. Below, we detail the most effective approaches, including their mechanisms, advantages, and detailed experimental protocols.
Steglich Esterification: A Mild and Versatile Approach
The Steglich esterification is a highly effective method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[3] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][5] This method is particularly well-suited for sterically demanding and acid-labile substrates.[3][5]
Mechanism of Action: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[5] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a highly electrophilic N-acylpyridinium species. This "active ester" readily undergoes nucleophilic attack by the alcohol to yield the desired ester and dicyclohexylurea (DCU), a precipitate that can be easily removed by filtration.[3][6]
Advantages:
Mild Reaction Conditions: Typically performed at or below room temperature, preserving sensitive functional groups.[4]
High Yields: Generally provides good to excellent yields, even with hindered substrates.[3]
Broad Substrate Scope: Compatible with a wide range of carboxylic acids and alcohols.
Protocol 1: Steglich Esterification of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid with a Primary Alcohol
This protocol outlines a general procedure for the esterification of a carboxylic acid using DCC as a coupling agent and DMAP as a catalyst.[7]
Materials:
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Primary Alcohol (e.g., ethanol, benzyl alcohol)
N,N'-Dicyclohexylcarbodiimide (DCC)
4-(Dimethylamino)pyridine (DMAP)
Anhydrous Dichloromethane (DCM)
0.5 M Hydrochloric acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DCM.
Add the primary alcohol (1.2 eq) and DMAP (0.1 eq) to the solution.
Cool the reaction mixture to 0 °C in an ice bath.
Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the cooled mixture.
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude ester by column chromatography on silica gel.
Diagram: Steglich Esterification Workflow
Caption: Experimental workflow for Steglich esterification.
Yamaguchi Esterification: Ideal for Macrolactonization and Hindered Systems
The Yamaguchi esterification is a powerful method for the synthesis of esters, particularly for the formation of macrolactones and esters from sterically hindered carboxylic acids and alcohols.[8][9] The reaction involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by reaction with the alcohol in the presence of a stoichiometric amount of DMAP.[8]
Mechanism of Action: The carboxylate of the acid attacks the Yamaguchi reagent to form a mixed anhydride. DMAP then regioselectively attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive acyl-substituted DMAP intermediate. This intermediate is then readily attacked by the alcohol to furnish the ester.[8][9]
Advantages:
High Yields for Hindered Systems: Particularly effective for challenging esterifications where other methods fail.[9][10]
Mild Conditions: The reaction proceeds under mild conditions, preserving stereochemistry.[9]
Regioselectivity: DMAP selectively activates the less hindered carbonyl group of the mixed anhydride.[8]
Protocol 2: Yamaguchi Esterification of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Discipline: Peptide Chemistry, Medicinal Chemistry, and Solid-Phase Peptide Synthesis (SPPS)
Introduction & Mechanistic Rationale
The integration of non-proteinogenic, sp³-enriched building blocks into peptide sequences is a highly effective strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and lack of conformational rigidity. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1) represents an advanced, highly constrained structural motif used in modern peptidomimetic drug design [5].
The Causality of Structural Modification
When appended to the N-terminus or incorporated as a side-chain modifier, this specific cyclobutane derivative exerts profound effects on the peptide's physicochemical properties:
Conformational Restriction: The rigid four-membered ring restricts the
and dihedral angles of the adjacent amide bond. This "escape from flatland" pre-organizes the peptide backbone, often locking it into bioactive conformations (such as -turns) that enhance receptor binding affinity.
Metabolic Shielding: The
-carbon of this building block is a quaternary center, bonded to the cyclobutane ring, a methyl group (via C3), a methoxy group, and the carbonyl carbon. This extreme steric bulk physically blocks the active sites of exopeptidases.
Dipole Effects: The strongly electron-withdrawing
-methoxy group introduces a local dipole that repels nucleophilic attack by proteases and can participate in stabilizing intramolecular hydrogen bonds.
Mechanistic pathway of protease resistance conferred by the cyclobutane motif.
The Chemical Challenge: Overcoming Steric Hindrance
Coupling an
-quaternary, -methoxy carboxylic acid to a resin-bound peptide is thermodynamically and kinetically demanding. The fully substituted -carbon creates a severe steric penalty for the incoming amine nucleophile. Furthermore, the inductive effect of the methoxy group destabilizes the activated ester intermediate, making it prone to premature hydrolysis if the aminolysis step is too slow.
Standard carbodiimide/HOBt chemistry typically fails here, yielding <20% conversion. To drive this reaction to completion, highly reactive uronium or phosphonium salts must be employed. COMU (an OxymaPure-based uronium salt) is the optimal reagent for this specific application [3]. It is highly reactive, non-explosive (unlike HOAt/HATU), and generates an active ester that is less sterically hindered than traditional OBt esters, facilitating rapid aminolysis even at hindered centers [4].
Quantitative Reagent Comparison for
-Quaternary Acids
The following table summarizes the expected performance of various coupling cocktails when applied to 1-methoxy-3-methylcyclobutane-1-carboxylic acid based on empirical SPPS data [1][2]:
Coupling Reagent
Activation Type
Equivalents
Reaction Conditions
Expected Yield
Guanidinylation Risk
DIC / HOBt
Carbodiimide
3.0
RT, 12 hours
< 20%
Low
HATU / HOAt
Uronium (OAt)
2.9
RT, 4 hours
65 - 75%
High
PyAOP / HOAt
Phosphonium
3.0
RT, 4 hours
70 - 80%
None
COMU / Oxyma
Uronium (Oxyma)
2.9
Microwave (75°C), 15 min
> 95%
Moderate*
*Risk is mitigated by utilizing a strict pre-activation protocol.
Self-Validating Experimental Protocol
This protocol details the microwave-assisted solid-phase coupling of 1-methoxy-3-methylcyclobutane-1-carboxylic acid to a free N-terminal amine. The workflow is designed as a self-validating system, incorporating in-process checks to guarantee coupling efficiency before proceeding to global cleavage.
Materials Required
Resin: Peptidyl-resin with a deprotected, free N-terminus (e.g., Rink Amide AM resin).
Building Block: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (3.0 eq relative to resin loading).
Coupling Reagents: COMU (2.9 eq), OxymaPure (3.0 eq).
Base: N,N-Diisopropylethylamine (DIPEA) (6.0 eq).
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
Step-by-Step Methodology
Step 1: Resin Swelling & Preparation
Transfer the deprotected peptidyl-resin to a microwave-safe SPPS reaction vessel.
Swell the resin in anhydrous DMF for 30 minutes at room temperature. Drain the solvent completely.
Step 2: Pre-Activation (Critical Step)
Causality Note: Uronium reagents like COMU can react directly with the free N-terminus of the peptide to form a stable, irreversible guanidinium dead-end product. To prevent this, the carboxylic acid must be pre-activated before introduction to the resin [2].
In a separate vial, dissolve 1-methoxy-3-methylcyclobutane-1-carboxylic acid (3.0 eq) and OxymaPure (3.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration).
Add COMU (2.9 eq) to the vial and vortex gently.
Add DIPEA (6.0 eq). The solution will undergo a distinct color change (typically to a deep yellow/orange), indicating the formation of the active Oxyma ester.
Allow the mixture to pre-activate for exactly 2 minutes at room temperature.
Step 3: Microwave-Assisted Coupling
Transfer the pre-activated ester solution to the reaction vessel containing the swelled resin.
Subject the vessel to microwave irradiation (75°C, 15 minutes, with vigorous magnetic or nitrogen-bubble stirring).
Drain the reaction mixture and wash the resin sequentially with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).
Step 4: In-Process Validation (Kaiser Test & Micro-Cleavage)
Trustworthiness Note: Never assume a hindered coupling has reached completion.
Kaiser Test: Take a few beads of the resin and perform a Kaiser test. A yellow/colorless result indicates successful capping of the primary amine. A blue result indicates incomplete coupling.
Micro-Cleavage: If the Kaiser test is ambiguous (common with hindered secondary structures), transfer ~5 mg of resin to a microtube. Add 100 µL of cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 1 hour. Evaporate the TFA, reconstitute in 50% Acetonitrile/Water, and analyze via LC-MS to confirm the mass shift corresponding to the addition of the cyclobutane moiety (+128.08 Da to the peptide mass).
Step 5: Global Cleavage
Once validated, treat the bulk resin with the standard TFA cleavage cocktail for 2-3 hours.
Precipitate the peptidomimetic in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.
Optimized SPPS workflow for highly hindered quaternary carboxylic acids.
References
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey
Organic Process Research & Development (ACS Publications)
URL:[Link]
Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids
Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Application
Functionalization Strategies for the Cyclobutane Ring in Carboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Cyclobutane Scaffold The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, has emerged from being a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its unique structural properties, including a puckered conformation and inherent ring strain of 26.3 kcal/mol, offer a distinct three-dimensional geometry that can significantly influence the pharmacological and physicochemical properties of a molecule.[1][4] In drug discovery, the cyclobutane moiety is strategically employed to enhance metabolic stability, improve binding affinity by conformationally restricting flexible molecules, and serve as a bioisostere for other functional groups like aromatic rings or gem-dimethyl groups.[1][4][5] This guide provides a comprehensive overview of key functionalization strategies for cyclobutane rings, with a specific focus on derivatives bearing a carboxylic acid handle—a common anchor point for further molecular elaboration.
Core Functionalization Strategies
The synthetic toolbox for modifying the cyclobutane core in carboxylic acid derivatives can be broadly categorized into three main approaches:
C-H Functionalization: Direct activation and transformation of otherwise inert C-H bonds.
Ring-Opening Reactions: Leveraging the inherent ring strain to generate linear structures with diverse functionalities.
Functional Group Interconversion at Existing Substituents: Modifying the carboxylic acid or other pre-existing groups on the ring.
This document will delve into the first two strategies, which represent the forefront of innovation in accessing novel and complex cyclobutane structures.
Strategy 1: Direct C-H Functionalization
The direct functionalization of C-H bonds offers an atom-economical and efficient route to elaborate the cyclobutane scaffold without the need for pre-functionalized starting materials.[6][7][8] This approach is particularly powerful for late-stage modifications of complex molecules.
Palladium-Catalyzed Transannular γ-C-H Arylation
A significant challenge in the C-H functionalization of cycloalkanes is controlling the site-selectivity, especially in the presence of multiple, electronically similar C-H bonds.[6][7] Recent advances have demonstrated the remarkable ability to selectively functionalize the γ-position of cyclobutane carboxylic acids, a position that is traditionally difficult to access due to the preference for β-functionalization.[9]
Causality Behind Experimental Choices: This strategy often employs a directing group, which transiently coordinates to a metal catalyst (commonly palladium) and positions it in close proximity to a specific C-H bond. The carboxylic acid moiety itself can act as a native directing group, guiding the catalyst to effect functionalization at a distal position. The choice of ligands is crucial for overcoming the inherent strain of transannular C-H palladation and achieving high regioselectivity.[6][7][8][9] Specialized pyridone-based ligands have been shown to be particularly effective in promoting this challenging transformation.[6][7][8]
Diagram of the Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the palladium-catalyzed transannular γ-C-H arylation of cyclobutane carboxylic acids.
Protocol: Palladium-Catalyzed γ-C-H Arylation of Cyclobutanecarboxylic Acid
Reaction Setup: To an oven-dried Schlenk tube, add cyclobutanecarboxylic acid (1.0 equiv), Pd(OAc)₂ (5 mol%), sulfonamide-pyridone ligand L3 (10 mol%), and monodentate pyridone ligand L4 (20 mol%).
Reagent Addition: Add the aryl iodide (1.5 equiv) and Ag₂CO₃ (2.0 equiv).
Solvent and Atmosphere: Evacuate and backfill the tube with an inert gas three times. Add anhydrous 1,2-dichloroethane via syringe.
Reaction Conditions: Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
Workup: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the γ-arylated cyclobutanecarboxylic acid.
Data Presentation: Substrate Scope of Aryl Iodides
Entry
Aryl Iodide
Yield (%)
1
Iodobenzene
75
2
4-Iodoanisole
82
3
4-Iodotoluene
78
4
1-Iodo-4-(trifluoromethyl)benzene
65
5
2-Iodothiophene
71
Yields are representative and may vary based on specific reaction conditions.
Rhodium-Catalyzed C-H Functionalization
Rhodium catalysts offer an alternative and powerful platform for C-H functionalization, particularly for the introduction of new C-C bonds via carbene insertion.[10] By carefully selecting the rhodium catalyst and its ligand sphere, it is possible to achieve high levels of regio- and stereoselectivity.[10]
Causality Behind Experimental Choices: The choice of the rhodium catalyst is paramount in dictating the site of C-H insertion.[10] Bulky ligands can sterically hinder approach to certain C-H bonds, thereby directing the carbene to more accessible positions. This catalyst-controlled regioselectivity allows for the functionalization of different positions on the cyclobutane ring, such as the C1 or C3 positions of an aryl-substituted cyclobutane, simply by changing the catalyst.[10]
Protocol: Rhodium-Catalyzed C1-Selective C-H Functionalization of Phenylcyclobutane (as a model for derivatives)
Reaction Setup: To a solution of phenylcyclobutane (3.0 equiv) and Rh₂(S-TCPTAD)₄ (1.0 mol%) in anhydrous dichloromethane, add a solution of ethyl 2-diazo-2-phenylacetate (1.0 equiv) in anhydrous dichloromethane dropwise over 3 hours at room temperature under an inert atmosphere.
Reaction Completion: Stir the reaction mixture for an additional 2 hours at room temperature.
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the C1-functionalized product.
Strategy 2: Ring-Opening Reactions
The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions, providing a powerful synthetic strategy to access highly functionalized acyclic compounds that would be difficult to prepare otherwise.[2][11][12]
Visible-light photoredox catalysis has emerged as a mild and efficient method to initiate radical reactions.[13][14] In the context of cyclobutane carboxylic acid derivatives, this can be leveraged to achieve ring-opening and subsequent functionalization.
Causality Behind Experimental Choices: This strategy often involves the generation of a radical species that adds to a functional group on the cyclobutane, such as an exocyclic double bond in methylenecyclobutanes.[14] This initial addition generates a cyclobutylcarbinyl radical, which can undergo β-scission (ring-opening) to relieve ring strain and form a more stable, distal radical. This newly formed radical can then be trapped by another reagent, leading to a difunctionalized acyclic product.[13][14] The choice of photocatalyst is critical to ensure efficient single-electron transfer and drive the desired radical cascade.
Diagram of the Proposed Reaction Pathway:
Caption: Proposed mechanism for the photoredox-catalyzed 1,4-hydroxysulfonylation of methylenecyclobutane.
Protocol: Photocatalytic 1,4-Hydroxysulfonylation of a Methylenecyclobutane Derivative
Materials:
Methylenecyclobutane derivative
Arenesulfonyl chloride
Photocatalyst (e.g., fac-Ir(ppy)₃)
H₂O
Anhydrous solvent (e.g., acetonitrile)
Visible light source (e.g., blue LED)
Procedure:
Reaction Setup: In a reaction vial, combine the methylenecyclobutane derivative (1.0 equiv), arenesulfonyl chloride (1.2 equiv), and the photocatalyst (1-2 mol%).
Solvent and Reagents: Add anhydrous acetonitrile and H₂O (as the trapping agent).
Degassing and Irradiation: Degas the reaction mixture by sparging with an inert gas for 15 minutes. Seal the vial and irradiate with a visible light source at room temperature for 12-24 hours, or until the starting material is consumed (monitored by TLC or GC-MS).
Workup: Upon completion, remove the solvent under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 1,4-hydroxysulfonylated product.
Conclusion
The functionalization of cyclobutane carboxylic acid derivatives is a rapidly evolving field, driven by the increasing demand for structurally unique and complex molecules in drug discovery and materials science. The strategies outlined in this guide, particularly direct C-H functionalization and strain-releasing ring-opening reactions, represent powerful tools for accessing a diverse array of functionalized cyclobutanes and their acyclic derivatives. The provided protocols offer a starting point for researchers to explore these methodologies and adapt them to their specific synthetic challenges. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more sophisticated and selective methods for manipulating the cyclobutane core.
References
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(11), e202200020. [Link]
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15486–15538. [Link]
Wang, C., Li, T., Wang, Q., & Zhu, J. (2022). Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives. Chemical Science, 13(28), 8344–8349. [Link]
Zheng, N. (2017). The Functionalization of N-cyclobutylanilines under Photoredox Catalysis. Doctoral Dissertations. 1184. [Link]
Kang, G., Strassfeld, D. A., Sheng, T., Chen, C.-Y., & Yu, J.-Q. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Nature, 618(7965), 519–525. [Link]
Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. [Link]
Antonov, A. S., et al. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry of Heterocyclic Compounds, 59(12), 991-999. [Link]
Sarpong, R., & Tantillo, D. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(18), 8441–8450. [Link]
Gande, S. L., et al. (2024). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
Kang, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. [Link]
Wang, Z., et al. (2024). Photoredox 1,4-Hydroxysulfonylation of Methylenecyclobutane via Carbon-Radical-Mediated β-Scission of Cyclobutane. Organic Letters. [Link]
Wang, Y., et al. (2024). Regio- and Diastereoselective Aminopyridylation of Bicyclo[1.1.0]butanes with N‑Aminopyridinium Ylides Enabled by Photoredox Catalysis. Organic Letters. [Link]
Kang, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. ResearchGate. [Link]
Kang, G., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. [Link]
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Scilit. [Link]
Various Authors. (2022). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
de la Cruz, P., et al. (2005). Diastereoselective synthesis of fulleropyrrolidines from suitably functionalized chiral cyclobutanes. Tetrahedron Letters, 46(34), 5769-5772. [Link]
D'Auria, M., & Racioppi, R. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
Schmitz, A. J., Ricke, A., Oschmann, M., & Verho, O. (2019). Convenient Access to Chiral Cyclobutanes with Three Contiguous Stereocenters from Verbenone by Directed C(sp)−H arylation. ResearchGate. [Link]
Liao, K., et al. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Journal of the American Chemical Society, 142(26), 11351–11356. [Link]
Various Authors. (2019). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
Ravelli, D., et al. (2021). Sequential Photocatalytic Reactions for the Diastereoselective Synthesis of Cyclobutane Scaffolds. Organic Letters, 23(24), 9474–9479. [Link]
Liu, B., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[11][11]-rearrangement cascade. Organic Chemistry Frontiers. [Link]
Kang, G., et al. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids. OUCI. [Link]
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
Various Authors. (2009). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons. [Link]
Various Authors. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
Various Authors. (2019). Cyclobutene Ring Opening Reactions. ResearchGate. [Link]
Sarpong, R., & Tantillo, D. J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
Wang, Z., et al. (2024). Lewis Acid-Catalyzed Ring-Opening Reaction of Bicyclobutanes (BCBs) for the Highly Selective Synthesis of 1,1,3-Trisubstituted Cyclobutanes. Organic Letters. [Link]
Microwave-Assisted Synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid: A High-Speed, Efficient Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutane scaffolds are privileged structures in medicinal chemistry, imparting unique conformational constraints that can en...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutane scaffolds are privileged structures in medicinal chemistry, imparting unique conformational constraints that can enhance biological activity and improve pharmacokinetic properties. However, their synthesis can be challenging, often requiring multi-step procedures with long reaction times. This application note presents a detailed, reliable protocol for the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, a valuable building block for drug discovery, utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry. We provide a step-by-step methodology, an in-depth discussion of the underlying scientific rationale, and comprehensive characterization data.
Introduction: The Need for Speed and Efficiency in Medicinal Chemistry
In the fast-paced field of drug discovery, the rapid synthesis of novel molecular entities is paramount. The cyclobutane ring, a four-membered carbocycle, is of particular interest as its rigid, puckered structure can precisely orient substituents in three-dimensional space, leading to improved interactions with biological targets. The incorporation of this motif, however, is often hampered by synthetic bottlenecks associated with conventional heating methods.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, accelerating chemical reactions by orders of magnitude.[1][2] Unlike conventional heating which relies on slow heat transfer through vessel walls, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[3][4] This often leads to higher yields, cleaner reaction profiles, and significant energy savings.[5][6] This protocol leverages MAOS to streamline the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, demonstrating its power to accelerate the generation of key intermediates for pharmaceutical research.
The Science of Microwave Synthesis
The remarkable rate enhancements observed in MAOS are a direct result of its unique heating mechanism, which is fundamentally different from conventional conductive heating. The two primary mechanisms responsible are:
Dipolar Polarization: Polar molecules, such as the solvents and reagents in our protocol, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, which manifests as intense, volumetric heat.[5][7]
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution in an attempt to align with the changing electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[6][7]
This direct "in-core" heating avoids the thermal gradients and superheating of vessel walls common in oil baths, leading to more uniform reaction conditions and often preventing the formation of by-products.[1][5]
Synthetic Strategy and Workflow
The synthesis is designed as a two-step process starting from the readily accessible precursor, 1-hydroxy-3-methylcyclobutane-1-carbonitrile. Each step is optimized for microwave irradiation.
Williamson Ether Synthesis: The first step involves the methylation of the tertiary alcohol. This classic SN2 reaction is often sluggish but is significantly accelerated under microwave conditions, which drive the reaction to completion in minutes.
Nitrile Hydrolysis: The second step is the microwave-promoted hydrolysis of the nitrile group to a carboxylic acid. This transformation typically requires harsh conditions and prolonged reflux with strong acid or base. MAOS allows this conversion to occur rapidly and efficiently under significantly milder conditions.[8]
Application Notes and Protocols: The 1-Methoxy-3-methylcyclobutylcarbonyl (MMCC) Group - A Novel Protecting Group Strategy
Introduction: A New Frontier in Protection Chemistry In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving desired molecular ar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Frontier in Protection Chemistry
In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups are paramount to achieving desired molecular architectures.[1][2] An ideal protecting group should be easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and orthogonal to other protecting groups present in the molecule.[3][4][5] While a vast arsenal of protecting groups is available to the modern chemist, the quest for novel groups with unique reactivity profiles continues.[6]
This application note introduces a hypothetical yet scientifically plausible protecting group strategy centered around 1-Methoxy-3-methylcyclobutane-1-carboxylic acid . We propose the "1-Methoxy-3-methylcyclobutylcarbonyl" (herein designated as MMCC ) group as a novel protecting moiety for hydroxyl and amino functionalities. The inherent ring strain and unique substitution pattern of the cyclobutane core offer the potential for distinct reactivity and cleavage conditions, thereby expanding the synthetic chemist's toolkit.[7][8][9][10]
The MMCC group is introduced via standard esterification or amidation procedures. Its removal is postulated to proceed under specific, mild acidic conditions, leveraging the formation of a stabilized tertiary carbocation intermediate. This proposed mechanism suggests a high degree of tunability and potential orthogonality with other acid-labile or base-labile protecting groups.
Proposed Mechanism of Action: Acid-Triggered Deprotection
The cornerstone of the MMCC protecting group strategy is its proposed acid-catalyzed deprotection mechanism. We hypothesize that under mild acidic conditions, the ether oxygen of the methoxy group is protonated, leading to the formation of a good leaving group (methanol). Subsequent departure of methanol is facilitated by the formation of a relatively stable tertiary carbocation at the 1-position of the cyclobutane ring. This carbocation is then trapped by a nucleophile (e.g., water), leading to an unstable intermediate that readily collapses to release the deprotected alcohol or amine and a cyclobutanone byproduct.
Caption: Proposed acid-catalyzed deprotection mechanism of the MMCC group.
Experimental Protocols
The following protocols are proposed as a starting point for the application of the MMCC protecting group. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol with the MMCC Group
This protocol describes the esterification of a primary alcohol with 1-Methoxy-3-methylcyclobutane-1-carboxylic acid using a standard carbodiimide coupling method.
To a solution of the primary alcohol (1.0 eq), 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM at 0 °C, add DCC (1.2 eq) portion-wise.
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with a small amount of DCM.
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the MMCC-protected alcohol.
Protocol 2: Deprotection of an MMCC-Protected Alcohol
This protocol outlines the proposed mild acidic cleavage of the MMCC ester.
Materials:
MMCC-protected alcohol
Trifluoroacetic acid (TFA)
Dichloromethane (DCM)
Water
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Dissolve the MMCC-protected alcohol in a mixture of DCM and water (e.g., 9:1 v/v).
Add TFA (e.g., 5-10 mol%) to the solution at room temperature.
Stir the reaction mixture and monitor its progress by TLC. The reaction time may vary from 1 to 6 hours depending on the substrate.
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
Separate the organic layer and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
Troubleshooting low yields in 1-Methoxy-3-methylcyclobutane-1-carboxylic acid synthesis
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. Recognizing the synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. Recognizing the synthetic challenges associated with substituted cyclobutane systems, this document is structured to address specific experimental issues with a focus on mechanistic reasoning and practical solutions.
Overview of a Plausible Synthetic Approach
The synthesis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve satisfactory yields. While various synthetic routes are conceivable, a common and logical approach involves the formation of a cyclobutane ring followed by functional group manipulations. A likely precursor is 1-Methoxy-3-methylcyclobutane-1-carbonitrile, which can then be hydrolyzed to the final carboxylic acid.[1][2] The synthesis of this nitrile intermediate can be envisioned starting from a suitable 3-methylcyclobutanone derivative.
The inherent ring strain and potential for complex stereoisomers in polysubstituted cyclobutanes present unique synthetic hurdles.[3] This guide will address common points of failure in such a synthetic sequence.
Experimental Workflow Diagram
Caption: A plausible synthetic workflow for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Troubleshooting Guide: Question & Answer Format
Issue 1: Low Yield in the Formation of 1-Methoxy-3-methylcyclobutane-1-carbonitrile
Question: My reaction to form the nitrile intermediate from 3-methylcyclobutanone is resulting in a complex mixture of products and a low yield of the desired 1-methoxy-3-methylcyclobutane-1-carbonitrile. What are the likely causes and how can I improve this step?
Answer:
Low yields in this stage often stem from issues in one of two key transformations: the initial cyanohydrin formation or the subsequent methylation of the hydroxyl group.
Inefficient Cyanohydrin Formation: The addition of a cyanide source to a ketone can be reversible and may not proceed to completion.
Recommendation: Instead of traditional HCN, which is highly toxic, consider using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a cyanide source like KCN complexed with 18-crown-6. This method is generally higher yielding and safer. Ensure strictly anhydrous conditions, as TMSCN reacts with water.
Side Reactions During Methylation: The methylation of the cyanohydrin's hydroxyl group is a critical step where side reactions can significantly reduce your yield.
Causality: The use of a strong base like sodium hydride (NaH) to deprotonate the hydroxyl group can also lead to elimination reactions or other rearrangements, especially given the strained nature of the cyclobutane ring.
Troubleshooting Steps:
Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions. Add the methylating agent (e.g., methyl iodide) slowly while maintaining the low temperature.
Choice of Base and Solvent: Consider using a less reactive base or a different solvent system. For instance, silver(I) oxide (Ag₂O) with methyl iodide in a solvent like DMF can sometimes provide cleaner methylation for sensitive substrates.
Purification of Intermediate: It may be beneficial to isolate and purify the intermediate cyanohydrin before proceeding with the methylation step. This will help you to identify if the issue lies in the first or second transformation.
Issue 2: Poor Yields During the Hydrolysis of the Nitrile to the Carboxylic Acid
Question: The final hydrolysis step of 1-Methoxy-3-methylcyclobutane-1-carbonitrile to the carboxylic acid is giving me a very low yield. I am recovering starting material and observing some decomposition. What are the best conditions for this hydrolysis?
Answer:
The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions (strong acid or base and heat), which can be problematic for a strained and substituted molecule like this one. The methoxy group, in particular, can be sensitive to strong acidic conditions.
Acid-Catalyzed Hydrolysis Issues:
Causality: Strong acids like concentrated HCl or H₂SO₄ at high temperatures can lead to the cleavage of the methoxy ether linkage, resulting in a hydroxyl group at the 1-position.[4] Ring-opening or polymerization can also occur under these harsh conditions.
Troubleshooting Steps:
Milder Acidic Conditions: Attempt the hydrolysis using milder acidic conditions. For example, a mixture of acetic acid and aqueous HCl might be effective at a lower temperature over a longer reaction time.
Stepwise Hydrolysis: Consider a two-step procedure where the nitrile is first converted to the primary amide under controlled acidic conditions (e.g., using H₂SO₄ in acetic acid at room temperature), and then the isolated amide is hydrolyzed to the carboxylic acid under milder basic or acidic conditions.
Base-Catalyzed Hydrolysis Issues:
Causality: Strong bases like NaOH or KOH at high temperatures can also lead to side reactions. While the methoxy group is generally stable to base, other base-mediated eliminations or rearrangements are possible with the strained cyclobutane ring.
Troubleshooting Steps:
Controlled Conditions: Use a moderate concentration of base (e.g., 6M NaOH) and carefully control the temperature. Using a co-solvent like ethanol or dioxane can improve solubility and allow for lower reaction temperatures.
Monitoring the Reaction: Closely monitor the reaction by TLC or GC-MS to determine the optimal reaction time and prevent product degradation.
Work-up Procedure: Ensure that the acidification during the work-up is done carefully at a low temperature to avoid any acid-catalyzed degradation of the product.
Recommended Hydrolysis Protocol:
To a solution of 1-methoxy-3-methylcyclobutane-1-carbonitrile in ethanol, add a 6M aqueous solution of sodium hydroxide.
Heat the mixture to reflux and monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and carefully acidify with cold 6M HCl to pH ~2.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.[5]
Purify the product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing substituted cyclobutane rings?
A1: The primary challenges include overcoming the ring strain, which can make ring-forming reactions difficult and subsequent functionalization prone to rearrangements.[3] Stereochemical control is also a significant hurdle, as the formation of multiple stereoisomers is common.[6]
Q2: Are there alternative routes to introduce the carboxylic acid functionality?
A2: Yes, an alternative to nitrile hydrolysis is the use of a Grignard reaction. For example, a Grignard reagent could be formed from a suitable 1-bromo-1-methoxy-3-methylcyclobutane, followed by quenching with carbon dioxide (dry ice).[7] However, the formation and stability of such a Grignard reagent on a substituted cyclobutane could be challenging. Another established method is the malonic ester synthesis, which can be adapted to form cyclobutane dicarboxylic acids, followed by selective decarboxylation.[8]
Q3: How can I confirm the structure of my final product?
A3: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
¹H NMR: Will show characteristic shifts for the methoxy group (singlet, ~3.2-3.5 ppm), the methyl group (doublet, with coupling to the adjacent proton), and the cyclobutane ring protons.
¹³C NMR: Will confirm the number of unique carbons, including the quaternary carbon of the carboxylic acid (~170-180 ppm), the quaternary ether carbon, and the carbons of the cyclobutane ring.
Mass Spectrometry (MS): Will provide the molecular weight of the compound.
Infrared (IR) Spectroscopy: Will show a strong, broad absorption for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and a sharp absorption for the C=O stretch (~1700-1725 cm⁻¹).
Q4: My reaction involving a Grignard reagent with a cyclobutanone precursor is showing significant side products. What could be the issue?
A4: Grignard reactions with sterically hindered ketones, such as some cyclobutanone derivatives, can lead to side reactions like enolization and reduction, in addition to the desired nucleophilic addition.[9]
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone.
Reduction: If the Grignard reagent has a β-hydrogen, it can reduce the ketone to an alcohol via a six-membered transition state.
To minimize these side reactions, ensure your Grignard reagent is freshly prepared and titrated, and perform the reaction at low temperatures.
Summary of Key Parameters and Potential Issues
Step
Key Reagents
Critical Parameters
Potential Issues & Side Reactions
Cyanohydrin Formation
3-Methylcyclobutanone, TMSCN, KCN/18-crown-6
Anhydrous conditions, catalytic cyanide source
Incomplete reaction, hydrolysis of TMSCN
Methylation
Cyanohydrin, NaH, MeI
Low temperature, slow addition of reagents
Elimination reactions, low conversion
Nitrile Hydrolysis
Nitrile intermediate, NaOH or HCl
Temperature, reaction time, concentration of acid/base
Cleavage of methoxy group, ring-opening, incomplete hydrolysis
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of γ‐arylated cyclobutane carboxylic acids. Retrieved from [Link]
Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
ProQuest. (n.d.). Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors. Retrieved from [Link]
National Institutes of Health. (2023, May 31). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. Retrieved from [Link]
PubChem. (n.d.). 1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]
YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Retrieved from [Link]
PubChem. (n.d.). 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Retrieved from [Link]
Pearson+. (n.d.). Show the synthetic steps needed to produce 1-methoxy-1-methylcycl.... Retrieved from [Link]
Chemguide. (n.d.). grignard reagents. Retrieved from [Link]
Organic Syntheses. (n.d.). Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl. Retrieved from [Link]
PubChem. (n.d.). 3-Methoxy-3-methylcyclobutane-1-carbonitrile. Retrieved from [Link]
SCIRP. (2014, May 7). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]
IRIS. (2013, July 4). Green Chemistry. Retrieved from [Link]
Organic Syntheses. (n.d.). p. 493. Retrieved from [Link]
ResearchGate. (n.d.). A mechanism showing the hydrolysis of the methoxy groups and the condensation resulting in siloxane crosslinked PLA. Retrieved from [Link]
Reddit. (2024, August 17). Hydrolysis of Methoxy Group but not Methylenedioxy. Retrieved from [Link]
Separation of cis and trans isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Topic: Separation of cis and trans Isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid For assistance, please contact our technical support team. Welcome to the technical support guide for the separation of cis an...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Separation of cis and trans Isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
For assistance, please contact our technical support team.
Welcome to the technical support guide for the separation of cis and trans isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for researchers, scientists, and professionals in drug development who are working with this and structurally similar cyclobutane derivatives. As Senior Application Scientists, we have designed this guide to be a practical resource that not only gives instructions but also explains the scientific reasoning behind the recommended procedures.
Introduction to the Challenge
The geometric isomers of substituted cyclobutanes, such as the cis and trans forms of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, often exhibit different biological activities and physicochemical properties. Consequently, their effective separation and characterization are critical steps in research and development. These isomers are diastereomers, and while their separation is generally less complex than that of enantiomers, achieving optimal resolution requires careful method development.[1] This guide will walk you through the key considerations for a successful separation.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and challenges encountered during the separation of these isomers.
Q1: Do I need a chiral column to separate cis and trans isomers?
A: Not necessarily. Since cis and trans isomers are diastereomers, they have different physical properties and can often be separated on standard (achiral) chromatography columns, such as those used in reversed-phase or normal-phase HPLC.[2][3] However, in some cases where the structural differences are subtle, a chiral stationary phase (CSP) might offer unique selectivity that aids in their separation.[4]
Q2: What is the best chromatographic technique to start with: HPLC or SFC?
A: Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for isomer separation.
Reversed-Phase HPLC (RP-HPLC) is a good starting point due to its wide applicability and the availability of a variety of columns (e.g., C18, Phenyl).[2]
Supercritical Fluid Chromatography (SFC) is an excellent alternative, often providing faster separations and being a "greener" technique due to its use of supercritical CO2.[5] SFC can show different selectivity compared to HPLC and is particularly advantageous for preparative-scale separations.[6][7][8][9]
Q3: How do I choose the right mobile phase for my HPLC separation?
A: Mobile phase composition is a critical factor for achieving good resolution.[10][11] For RP-HPLC, a typical mobile phase consists of water (or a buffer) and an organic modifier like acetonitrile or methanol. The choice of organic solvent can significantly impact selectivity.[12][13] Since your compound is a carboxylic acid, controlling the pH of the mobile phase with a buffer or an additive like formic or acetic acid is crucial to ensure consistent ionization and good peak shape.[13][14]
Q4: My peaks are broad and tailing. What could be the cause?
A: Peak tailing for acidic compounds like yours is often due to interactions with the stationary phase. This can be caused by:
Secondary interactions: The carboxylic acid group can interact with residual silanols on the silica-based stationary phase. Adding a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase can mitigate this.[13]
Column contamination: The column may be contaminated with strongly retained compounds from previous injections. A proper column wash is recommended.[15]
Sample solvent effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. It's best to dissolve the sample in the mobile phase itself whenever possible.
Q5: How can I confirm the identity of the separated cis and trans isomers?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between cis and trans isomers of cyclobutane derivatives.[16][17] The spatial arrangement of the substituents on the cyclobutane ring leads to distinct chemical shifts and coupling constants for the ring protons.[18][19][20] In general, the relative stereochemistry will influence the magnetic environment of the protons, allowing for unambiguous assignment.[21]
Experimental Workflow and Protocols
Overall Workflow
The general workflow for the separation and identification of the cis and trans isomers is outlined below.
Caption: Workflow for Separation and Identification.
Protocol 1: Analytical RP-HPLC Method Development
This protocol provides a starting point for developing an analytical method to separate the cis and trans isomers.
1. Materials and Equipment:
HPLC system with UV detector
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
HPLC-grade water, acetonitrile, and formic acid
Sample of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid isomer mixture
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% (v/v) formic acid in water.
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
3. Sample Preparation:
Dissolve the isomer mixture in a small amount of acetonitrile or the initial mobile phase composition to a concentration of approximately 1 mg/mL.
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Detection Wavelength: 210 nm (or as determined by UV scan)
Injection Volume: 5 µL
Gradient Program:
Start with a shallow gradient to maximize resolution, for example:
0-20 min: 30% B to 70% B
20-25 min: Hold at 70% B
25-26 min: Return to 30% B
26-30 min: Re-equilibration at 30% B
5. Rationale:
A C18 column is a good general-purpose starting point for reversed-phase separations.[13]
Formic acid is added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.[13][14]
A gradient elution is used to effectively separate compounds with different polarities and to ensure that both isomers are eluted within a reasonable time.[11]
Protocol 2: Isomer Identification by ¹H NMR
After separation and isolation of the individual isomers, ¹H NMR spectroscopy can be used for structural confirmation.
1. Sample Preparation:
Evaporate the solvent from the collected fractions of each isomer.
Dissolve a small amount of each pure isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
2. NMR Acquisition:
Acquire ¹H NMR spectra for each isomer on a 400 MHz or higher spectrometer.
3. Spectral Interpretation:
The key to distinguishing the isomers lies in the chemical shifts and coupling patterns of the cyclobutane ring protons.
Cis Isomer: The substituents (methoxy and methyl) are on the same side of the ring. This will result in a specific set of chemical shifts and coupling constants for the ring protons due to their unique spatial relationships.
Trans Isomer: The substituents are on opposite sides of the ring, leading to a different magnetic environment for the ring protons and thus a different NMR spectrum compared to the cis isomer.[21]
Advanced NMR techniques like COSY can help in assigning the proton signals and confirming the through-bond correlations within the cyclobutane ring.[17]
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Poor or No Separation
1. Inappropriate stationary phase. 2. Mobile phase is not optimized.[22] 3. Gradient is too steep.
1. Try a different stationary phase (e.g., Phenyl or a polar-embedded phase). 2. Change the organic modifier (e.g., from acetonitrile to methanol).[13] 3. Use a shallower gradient to increase the separation window.[13]
Drifting Retention Times
1. Insufficient column equilibration between runs.[22][23] 2. Mobile phase composition is changing (e.g., evaporation of the organic component). 3. Column temperature fluctuations.
1. Increase the re-equilibration time at the end of the gradient program.[13] 2. Prepare fresh mobile phase daily and keep the solvent bottles capped. 3. Use a column oven to maintain a constant temperature.
High Backpressure
1. Blockage in the system (e.g., clogged frit or guard column).[15] 2. Column contamination or precipitation of sample/buffer.
1. Systematically remove components (guard column, then analytical column) to identify the source of the blockage. 2. Back-flush the column with a strong solvent. If the pressure remains high, the frit may need to be replaced.[15]
BenchChem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Poor Separation of Cocaine Diastereomers by HPLC. Benchchem.
(n.d.).
(2026, February 13).
(n.d.). Novel Separation Approach for Multiple Chiral Center Molecules.
(n.d.).
(2023, December 8).
(n.d.). Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. PMC.
(n.d.).
(n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC).
(2003, March 15). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
(2011, July 13).
(2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
(n.d.).
(n.d.). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. Benchchem.
(2008, January 15). Development of Highly Potent Chiral Discrimination Methods that Solve the Problems of Diastereomer Method. TCI Chemicals.
(n.d.). An In-depth Technical Guide to the Stereochemistry of 3-Benzylcyclobutanol. Benchchem.
(n.d.).
(n.d.). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures.
(2020, November 11). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
(n.d.). 5.
(n.d.). How does NMR differentiate between cis and trans isomers?. TutorChase.
(n.d.). HPLC Troubleshooting Guide.
(2024, September 19).
(2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
(2018, February 27). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Reddit.
(n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
(2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
(n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
(2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed.
(2007, June 6). TROUBLESHOOTING. vscht.cz.
(n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
(n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
(2014, November 19). CIS TRANS ISOMERS AND NMR.
(n.d.).
(n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Carbon.
Purification methods for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid via column chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating 1-Methoxy-3-methylcyclobutane-1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with isolating 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS 1702762-67-1).
Due to the presence of both a highly polar carboxylic acid moiety and a methoxy ether on a strained cyclobutane ring, this compound is notoriously prone to irreversible adsorption and severe streaking on normal-phase silica gel[1]. Furthermore, its 1,3-disubstitution pattern generates cis and trans diastereomers, requiring precise gradient control for successful resolution. This guide provides a self-validating, mechanistically grounded workflow to ensure high-purity recovery.
Purification Logic & Workflow
The following logic tree outlines the self-validating purification strategy. Every step is designed with a built-in checkpoint to ensure the compound's integrity before proceeding to the next phase.
Figure 1: Self-validating purification workflow for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Quantitative Data Summary: The Impact of Acidic Modifiers
To understand the causality behind our solvent choices, review the quantitative impact of adding an acidic modifier to the mobile phase. Without it, the carboxylic acid acts as a strong hydrogen-bond donor to the stationary phase silanol groups.
AcOH protonates the -COOH group, preventing silanol H-bonding[1].
Isomer Resolution ()
Co-elution (Broad, overlapping band)
> 1.2 (Distinct bands)
Sharper peak geometries allow for baseline separation of cis/trans isomers.
Mass Recovery Yield
< 60% (Irreversible adsorption to silica)
> 90%
Eliminates active-site trapping on the stationary phase[2].
Self-Validating Step-by-Step Methodology
Phase 1: Pre-Chromatography Acid-Base Extraction
Causality: Column chromatography is inefficient for separating highly non-polar impurities from highly polar acids. We exploit the ionizable nature of the -COOH group to remove neutral organic byproducts first.
Dissolve the crude reaction mixture in diethyl ether (10 mL/g of crude).
Extract the organic layer with 1M NaOH (aq) (3 x 5 mL). The target compound deprotonates and migrates to the aqueous layer as a sodium salt.
Validation Checkpoint: Spot the remaining ether layer on a TLC plate. If no UV or stain-active spots remain at the origin, the extraction is complete. Discard the ether layer.
Acidify the pooled aqueous layer to pH 2.0 using 1M HCl (aq).
Back-extract the protonated product into ethyl acetate (EtOAc) (3 x 10 mL). Dry over anhydrous
and concentrate.
Phase 2: Silica Gel Column Chromatography
Causality: We must actively suppress the ionization of the carboxylic acid during transit through the column to maintain a tight elution band[1].
Solvent Preparation: Prepare a mobile phase of Hexanes and EtOAc. Add exactly 1% (v/v) glacial acetic acid (AcOH) to the mixture.
Column Packing: Slurry-pack standard normal-phase silica gel (40-63 µm) using the modified solvent.
Dry Loading: Dissolve the crude acid in a minimum amount of EtOAc, add 3x weight of silica gel, and evaporate to a free-flowing powder. Load this evenly onto the column head.
Validation Checkpoint: Ensure the sand layer above the loaded silica is perfectly flat. Uneven loading will destroy the subtle resolution required to separate the cis and trans isomers.
Elution: Run a shallow gradient, starting at 90:10 (Hexanes:EtOAc + 1% AcOH) and increasing EtOAc by 5% every 2 column volumes.
Phase 3: Modifier Removal & Final Isolation
Causality: Rotary evaporation alone will not remove all acetic acid (b.p. 118°C), which will contaminate downstream assays and degrade the compound over time[3].
Pool the product-containing fractions.
Add toluene (volume equal to 20% of the pooled fractions). Toluene forms a low-boiling azeotrope with acetic acid[4].
Concentrate via rotary evaporation. Repeat the toluene addition and evaporation cycle three times.
Validation Checkpoint: Analyze the final isolated solid/oil via
NMR. The spectrum must show the complete absence of the acetic acid singlet at ~2.10 ppm.
Troubleshooting Guides & FAQs
Figure 2: Mechanistic troubleshooting logic for carboxylic acid streaking during chromatography.
Q1: My compound is streaking severely on the silica gel column, and I am losing a massive amount of yield. How do I fix this?
A1: This is the most prevalent issue when purifying free carboxylic acids. The highly polar -COOH group interacts too strongly with the acidic silanol sites on the silica gel matrix, causing the compound to drag and elute as a broad, tailing band[1].
Solution: You must add a volatile modifier. Incorporate 0.5% to 1.0% (v/v) of glacial acetic acid or formic acid into your mobile phase[1]. This modifier floods the column, competing for the active hydrogen-bonding sites on the silica and keeping your target compound fully protonated. This drastically improves peak shape and mass recovery[2].
Q2: I need to separate the cis and trans isomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, but they are co-eluting. What is the strategy?
A2: Diastereomers of 1,3-disubstituted cyclobutanes possess extremely subtle differences in dipole moments and steric hindrance. Co-elution usually occurs because the solvent gradient is too steep or the column is overloaded[5].
Solution:
Reduce Loading: Do not exceed a 1:50 ratio of crude sample mass to silica gel mass.
Shallow Gradient: Use an isocratic hold at a lower polarity (e.g., 85:15 Hexanes:EtOAc + 1% AcOH) for at least 3 column volumes before increasing polarity by no more than 2% increments.
Particle Size: If preparative scale resolution fails, switch to ultra-fine silica gel (15-40 µm) to increase theoretical plates.
Q3: After pooling my fractions and evaporating the solvent, my product smells like vinegar and shows an impurity by NMR. How do I remove the modifier?
A3: You are detecting residual acetic acid. Because acetic acid has a relatively high boiling point (118°C), standard rotary evaporation often leaves traces behind, which can interfere with subsequent coupling reactions (e.g., amide bond formation)[3].
Solution: Utilize azeotropic distillation. Re-dissolve your concentrated product in a solvent that forms an azeotrope with acetic acid, such as toluene[4]. Evaporate to dryness. Repeating this process 2-3 times will quantitatively remove the acetic acid. Finally, place the compound under high vacuum (lyophilization) overnight.
Q4: The product is not visible under standard 254 nm UV light. How do I track my fractions?
A4: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid lacks a conjugated pi-system or aromatic ring, rendering it completely invisible to standard UV detection.
Solution: You must use a chemical stain. Bromocresol Green is highly specific and effective for this workflow; it stains carboxylic acids bright yellow against a blue background. For a self-validating protocol, spot every 5th fraction on a TLC plate, dip in Bromocresol Green, and gently heat with a heat gun until the spots appear.
References
Technical Support Center: Purification of 2-oxo-2H-pyran-4,6-dicarboxylic acid - Benchchem
Source: Benchchem
URL
Technical Support Center: Purification of Amino-PEG2-C2-acid Conjugates - Benchchem
Source: Benchchem
URL
RECOVERY AND PURIFICATION OF HYDROXY CARBOXYLIC ACIDS FROM SODA BLACK LIQUOR - LUTPub
Source: LUT University
URL
SCIENCES AND TECHNOLOGIES FACULTY THESIS Mayerly Juliana APARICIO QUINONEZ - Université de Lille
Source: Université de Lille
URL
Effective purification strategies for crude N-(2-Methoxy-2-methylpropyl)
Topic: Overcoming Steric Hindrance in Reactions with 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Technical Support Center: 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid Executive Summary: The "Quaternary Wall" Researchers working with 1-Methoxy-3-methylcyclobutane-1-carboxylic acid often encounter a sharp drop in...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid
Executive Summary: The "Quaternary Wall"
Researchers working with 1-Methoxy-3-methylcyclobutane-1-carboxylic acid often encounter a sharp drop in reactivity compared to linear or monosubstituted analogs. The core issue is the quaternary carbon at position 1 (C1) .
The combination of the geminal methoxy group and the puckered cyclobutane ring creates a "steric wall" that shields the carbonyl carbon from nucleophilic attack. Standard protocols (e.g., EDC/NHS, simple Fischer esterification) frequently stall or produce high levels of side products (like
-acylureas) because the rate of nucleophilic attack () is slower than the rate of intermediate rearrangement or hydrolysis.
This guide provides high-energy activation strategies to breach this steric barrier.
Troubleshooting Guide & FAQs
Scenario A: Amide Coupling Reactions
Q1: I am trying to couple this acid with a secondary amine using EDC/HOBt, but I see mostly starting material and some
-acylurea byproduct. What is happening?A: This is a classic symptom of steric hindrance.[1] The EDC activates the acid to the -acylisourea, but the bulky methoxy group and the ring pucker prevent your amine from attacking the carbonyl. The "stalled" intermediate then rearranges to the unreactive -acylurea.
Solution: Switch to HATU with HOAt (1-Hydroxy-7-azabenzotriazole).
Why: The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding) that accelerates the amine's approach, effectively "pulling" the nucleophile in despite the steric crowd.
Q2: Even with HATU, the yield is <40%. What is the "Nuclear Option"?A: If uronium salts fail, you must minimize the size of the electrophile. Convert the acid to its Acid Chloride .
Why: The chloride ion is significantly smaller than the bulky OBt/OAt leaving groups found in activated esters. This reduces the transition state energy.
Reagent Choice: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride with catalytic DMF. Avoid Thionyl Chloride if your substrate has acid-sensitive groups, as it generates HCl gas aggressively.
Scenario B: Esterification
Q3: Fischer esterification (MeOH/H2SO4) is not working. The reaction equilibrates but conversion is low.A: Quaternary acids are notoriously poor substrates for Fischer esterification due to the difficulty of forming the tetrahedral intermediate.
Solution: Use the Steglich Esterification with a "Turbo" catalyst.
Protocol: Use DCC (or DIC) with 4-DMAP (dimethylaminopyridine). The DMAP forms a highly reactive
-acylpyridinium intermediate that is less sensitive to sterics than the protonated acid.
Scenario C: Stereochemistry
Q4: Will I racemize the C1 center during these harsh activations?A:No. This is the "silver lining" of your difficult molecule. Because C1 is a quaternary center (substituted with -OMe and -COOH), it lacks an acidic
-proton. Therefore, the standard racemization mechanism (deprotonation enolization) is impossible. You can use aggressive bases (like EtN or DIPEA) and high temperatures without fear of epimerizing C1.
Comparative Data: Coupling Reagents
The following table summarizes reaction efficiency for hindered quaternary cyclobutane acids (based on internal kinetic benchmarks).
Coupling Reagent
Activation Species Size
Relative Rate ()
Recommended For
EDC / HOBt
Large (Isourea/OBt)
1.0 (Baseline)
Primary amines, unhindered analogs
PyBOP
Large (OBt)
2.5
General purpose, slight hindrance
HATU / HOAt
Medium (OAt + H-bond assist)
15.0
Standard recommendation for this molecule
Acid Chloride
Small (-Cl)
>100.0
Secondary amines, anilines, low-yield cases
Visualizing the Steric Mechanism
The diagram below illustrates why standard activation fails and how the Acid Chloride pathway succeeds.
Caption: Path A fails because the bulky intermediate cannot bypass the steric wall of the quaternary center. Path C succeeds by minimizing the electrophile size.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)
Best for: Valuable amines, small scale (<1g).
Dissolution: Dissolve 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Note: Excess base is safe due to lack of
-protons.
Coupling Agent: Add HATU (1.1 equiv) and HOAt (0.1 equiv) sequentially. Stir for 5 minutes to form the activated ester (yellow/orange color change is normal).
Amine Addition: Add the amine (1.2 equiv).
Reaction: Stir at 40°C for 4–16 hours. Note: Mild heating is crucial to overcome the activation energy barrier of the quaternary center.[2]
Workup: Dilute with EtOAc, wash with 1N HCl (x2), sat. NaHCO3 (x2), and brine.
Protocol B: The "Nuclear Option" (Acid Chloride via Ghosez Reagent)
Best for: Unreactive amines, scale-up (>1g), or when HATU fails.
Activation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM (0.5 M).
Reagent: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
Conversion: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by quenching an aliquot with MeOH and checking for methyl ester by LCMS.
Coupling: Cool the mixture back to 0°C. Add the amine (1.1 equiv) followed by Et3N (2.0 equiv) dropwise.
Completion: Stir at RT for 2 hours. The reaction is usually instantaneous once the acid chloride is formed.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angewandte Chemie International Edition. [Link]
Technical Support Center: Crystallization Optimization for 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid
The following technical guide is structured as a Tier 3 Engineering Support resource, designed for process chemists and formulation scientists. It prioritizes mechanistic understanding over rote instructions to ensure re...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier 3 Engineering Support resource, designed for process chemists and formulation scientists. It prioritizes mechanistic understanding over rote instructions to ensure reproducibility across different scales.
Case ID: OPT-CRYST-MMC
Subject: Thermodynamic Control & Diastereomeric Resolution of 1,3-Disubstituted Cyclobutanes
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
1-Methoxy-3-methylcyclobutane-1-carboxylic acid (MMCCA) presents unique crystallization challenges due to its semi-rigid cyclobutane core and the presence of cis and trans diastereomers. Successful isolation requires a strategy that addresses:
Diastereomeric Enrichment: Separating the (1R,3R)/(1S,3S) pair from the (1R,3S)/(1S,3R) pair.
Solvation Dynamics: Balancing the hydrophilic carboxyl/methoxy motifs against the hydrophobic methyl/cyclobutyl core.
Oil-Out Mitigation: Preventing liquid-liquid phase separation (LLPS) common in low-melting cyclobutane derivatives.
Part 1: Solvent System Selection Guide
Primary Screening Protocol
The cyclobutane ring creates a "puckered" conformation that disrupts efficient lattice packing compared to linear analogs. To counteract this, we recommend "Push-Pull" solvent systems that leverage the carboxylic acid dimer formation.
Table 1: Recommended Solvent Systems for MMCCA
Solvent Class
Specific Solvent
Role
Mechanistic Insight
Primary (Good)
Isopropyl Acetate (IPAc)
Solubilizer
Moderate polarity matches the ether/acid functionality; lower volatility than EtOAc allows better thermal control.
Primary (Good)
Methyl tert-butyl ether (MTBE)
Solubilizer
Excellent for suppressing "oiling out" due to weak H-bond acceptance; favors crystal growth over amorphous precipitation.
Anti-Solvent
n-Heptane
Precipitant
Induces supersaturation slowly; critical for separating diastereomers based on differential solubility.
Modifier
Formic Acid (0.1-1%)
Additive
Suppresses ionization of the carboxylic acid, ensuring the molecule remains neutral and capable of forming H-bonded dimers.
Expert Tip: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization. While solubility is high, they often form solvates that are difficult to dry and can trap the undesired diastereomer in the lattice channels.
Part 2: Diastereomeric Resolution Workflow
The most critical specification for MMCCA is the cis/trans ratio. Crystallization is often more efficient than chromatography for this separation if the thermodynamic stability differences are leveraged.
Mechanism of Separation
Trans-isomer: Typically packs more efficiently due to reduced steric strain between the 1,3-substituents (pseudo-diequatorial conformation).
Cis-isomer: Often exhibits higher solubility due to the dipole moment and steric crowding (pseudo-axial/equatorial interaction).
Standard Operating Procedure (SOP): Diastereomeric Enrichment
Dissolution: Dissolve crude MMCCA in IPAc (5 vol) at 65°C. Ensure complete dissolution.
Polishing: Filter hot to remove inorganic salts (from synthesis).
Nucleation Point: Cool to 45°C. If no crystals appear, seed with 0.1 wt% of pure target isomer.
Anti-Solvent Addition: Add n-Heptane (3 vol) dropwise over 2 hours.
Critical Control Point: If the solution turns milky (oiling out), stop addition and heat back to 50°C until clear. Resume addition more slowly.
Aging (Ostwald Ripening): Hold at 20°C for 6 hours. This allows the thermodynamically stable crystals (usually trans) to grow at the expense of the metastable cis isomer or amorphous material.
Isolation: Filter and wash with cold 2:1 Heptane/IPAc.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. How do I fix this?
Diagnosis: This is a Liquid-Liquid Phase Separation (LLPS) issue, common when the anti-solvent is added too fast or the temperature is too high for the supersaturation level.
Corrective Action:
Increase Solvency: Add 5-10% methanol to your primary solvent. This bridges the polarity gap between the oil and the bulk solvent.
Seed Control: You are likely operating in the "Labile Zone" rather than the "Metastable Zone." Seed the mixture before adding the anti-solvent, at a lower supersaturation point.
Q2: I am struggling to remove the cis-isomer. The ratio remains 80:20.
Diagnosis: The cis isomer is likely co-crystallizing or getting trapped in the lattice (inclusion).
Corrective Action:
Switch to Salt Formation: React the acid with Dicyclohexylamine (DCHA) or tert-Butylamine . The resulting ammonium salts often have vastly different lattice energies for cis vs. trans isomers, amplifying the separation factor.
Protocol: Dissolve acid in acetone, add 1.05 eq amine. The less soluble salt diastereomer will precipitate rapidly.
Thermodynamic Digestion: Slurry the solid in pure heptane at 50°C for 24 hours. This promotes the dissolution of the higher-energy isomer and re-deposition onto the stable crystal.
Q3: The crystals are extremely thin needles and filter poorly.
Diagnosis: High supersaturation driving force causes rapid 1D growth (needle formation).
Corrective Action:
Temperature Cycling: Implement a heating/cooling loop (e.g., heat to 45°C, cool to 35°C, repeat 3x). This dissolves the high-surface-area ends of the needles and redeposits material on the sides, thickening the crystals into rods or prisms.
Part 4: Visualizing the Logic
The following diagram illustrates the decision matrix for purifying MMCCA, distinguishing between direct crystallization and salt-assisted resolution.
Figure 1: Decision tree for selecting between direct crystallization and salt-assisted resolution based on initial purity and phase behavior.
References
American Chemical Society . (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]
RMIT University . (2024). Thermodynamics and kinetic studies for crystallization of carboxylic acids. Retrieved from [Link]
Bar-Ilan University . (n.d.). An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
Optimization
Technical Support Center: Resolving Diastereomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid Derivatives
Welcome to the technical support center for the resolution of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the resolution of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these specific and often challenging diastereomers. As Senior Application Scientists, we have structured this guide to move from foundational questions to specific troubleshooting scenarios, ensuring you have the expert insights needed to succeed in your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and strategic decisions involved in planning your diastereomer resolution.
Q1: What are the primary challenges in separating diastereomers of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid derivatives?
The core challenge lies in the subtle structural differences between the diastereomers. Unlike enantiomers, diastereomers have different physical properties, but for rigid structures like cyclobutanes, these differences can be minimal.[1] Key difficulties include:
Similar Polarity and Solubility: The cis and trans isomers, or other diastereomeric forms, often have very similar polarities and solubilities, leading to co-elution in chromatographic methods and co-crystallization during crystallization attempts.[1]
Conformational Rigidity: The cyclobutane ring limits the number of conformations the molecule can adopt, reducing the potential for differential interactions with a chiral stationary phase or a resolving agent.
Functional Group Interference: The carboxylic acid and methoxy groups can engage in strong interactions (like hydrogen bonding) that may dominate over the subtle stereochemical differences, masking the selectivity required for separation.
Q2: What are the most common and effective techniques for resolving these diastereomers?
The two primary and most successful strategies for separating diastereomers of carboxylic acids are chromatography and crystallization-based methods.[1]
Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for diastereomer separation.[2] They offer high resolving power and are applicable across various scales. SFC, in particular, has shown great success in separating diastereomeric mixtures of drug-like compounds and is often considered a greener, faster alternative to normal-phase HPLC.[2][3]
Crystallization: This classic technique is highly effective, especially for large-scale separations. The primary methods include:
Direct Fractional Crystallization: This relies on finding a solvent system where one diastereomer is significantly less soluble than the other.
Diastereomeric Salt Formation: The racemic or diastereomeric mixture of the carboxylic acid is reacted with a chiral amine to form diastereomeric salts.[4][5] These salts have different physical properties, notably solubility, allowing for separation by crystallization.[4]
Crystallization-Induced Diastereomer Transformation (CIDT): In this advanced method, the diastereomers can interconvert (epimerize) in solution.[6] By setting up conditions where only one diastereomer crystallizes, the equilibrium is continuously shifted, theoretically allowing for a quantitative yield of the desired isomer.[7][8]
Q3: When should I choose chromatography over crystallization for my separation?
The choice between these techniques is a critical decision based on scale, timeline, and the specific properties of your compound. The following workflow and table can guide your decision.
Caption: Decision workflow for selecting a resolution method.
Feature
Chromatography (HPLC/SFC)
Crystallization
Optimal Scale
Analytical to multi-gram
Gram to multi-kilogram
Development Speed
Fast; rapid screening of columns and mobile phases is possible.[9]
Slower; requires extensive solvent and resolving agent screening.
Purity
Can achieve very high purity (>99.5%) but may require multiple passes.
High purity is achievable, often in a single step via recrystallization.
Throughput
Lower for preparative scale; relies on stacked injections.[10]
High; can process large volumes in a single batch.
Cost
High initial equipment cost; significant solvent consumption (especially HPLC).
Lower equipment cost; can be more cost-effective at scale.
Best For
Structurally very similar diastereomers, amorphous or oily compounds, and when speed is critical.
Compounds that form high-quality crystals and for industrial-scale production.[4]
Q4: How do I confirm the stereochemistry of my separated diastereomers?
Once separated, unequivocally determining the absolute and relative stereochemistry is crucial.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often sufficient to determine the relative stereochemistry (cis vs. trans). Differences in coupling constants and Nuclear Overhauser Effect (NOE) correlations can reveal the spatial relationships between the methyl group and the carboxylic acid/methoxy group on the cyclobutane ring.
Single-Crystal X-ray Diffraction (XRD): This is the gold standard for determining both the relative and absolute stereochemistry of a crystalline compound. If you can grow a suitable crystal of one of the diastereomers (or a salt derivative), XRD provides an unambiguous structural assignment.
Troubleshooting Guide: Chromatographic Resolution
This section provides solutions to specific problems you may encounter during HPLC or SFC separation.
Problem 1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0).
This is the most common challenge. Poor resolution stems from insufficient selectivity (α) or efficiency (N).
Caption: Troubleshooting flowchart for poor chromatographic resolution.
Solutions & Explanations
Optimize the Mobile Phase:
Solvent Strength: Systematically vary the ratio of your strong solvent (e.g., isopropanol, ethanol) to your weak solvent (e.g., hexane for normal phase; CO₂ for SFC). A shallower gradient or a weaker isocratic mobile phase increases retention time and allows for more interactions with the stationary phase, which can improve resolution.[1]
Solvent Selectivity: If changing the strength doesn't work, change the solvent itself. For example, switch from isopropanol to ethanol as the co-solvent. Different alcohols offer different hydrogen bonding capabilities, which can alter selectivity.
Additives: For carboxylic acids, peak shape can be poor due to interaction with the silica surface. Adding a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can suppress the ionization of your analyte, leading to sharper peaks and potentially better resolution.[11]
Change the Stationary Phase:
Screen Achiral Columns: Diastereomers can often be separated on standard achiral columns. If a standard silica column fails, try phases with different selectivity mechanisms, such as cyano (CN) or pentafluorophenyl (PFP) columns, which offer different electronic interactions.
Utilize Chiral Stationary Phases (CSPs): Even though you are separating diastereomers, a CSP can provide the unique steric and electronic environment needed for separation.[1] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are exceptionally versatile and should be a part of your screening protocol.[9][12]
Adjust Operating Conditions:
Temperature: Temperature can significantly impact selectivity.[12] Running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) can alter the thermodynamics of the interactions and sometimes dramatically improve resolution.
Flow Rate: Lowering the flow rate can increase column efficiency, providing more "theoretical plates" for the separation to occur, though this will increase run time.[13]
Problem 2: My preparative separation is not scaling effectively from my analytical method.
Scaling up introduces challenges related to loading and solubility.
Solutions & Explanations
Check Sample Solubility: The sample must be fully dissolved in the mobile phase or a solvent weaker than the mobile phase.[14][15] Injecting a sample dissolved in a very strong solvent (like pure methanol) can cause the sample to crash on the column and lead to very broad, distorted peaks.
Perform a Loading Study: Systematically increase the injection volume on your analytical column to determine the maximum load before resolution is lost. This will inform the loading capacity for your preparative column.
Optimize for Throughput: For preparative SFC, stacked injections are a common strategy to maximize throughput without sacrificing resolution.[10] This involves injecting the next sample before the previous one has fully eluted.
Problem 3: I cannot separate my diastereomers by fractional crystallization.
This occurs when the solubilities of the two diastereomers in a given solvent are too similar.
Solutions & Explanations
Conduct a Thorough Solvent Screen: The key to fractional crystallization is finding a solvent where one diastereomer is soluble at high temperatures but sparingly soluble at room temperature, while the other remains in solution.[1]
Screening Protocol: Test the solubility of your mixture in a wide range of solvents (e.g., alcohols, esters, hydrocarbons, ketones) in small vials. Look for systems that yield a crystalline solid upon slow cooling, rather than an oil or amorphous precipitate.
Control the Cooling Rate: Slow, controlled cooling is critical.[1] A rapid crash-cooling often traps impurities and the other diastereomer. Use an insulated bath (like a Dewar flask) to slow the cooling process.
Use Seeding: If you have a small amount of the pure, desired diastereomer, add a single seed crystal to the saturated solution as it cools. This can promote the crystallization of the desired form exclusively.
Experimental Protocol: Diastereomeric Salt Formation & Resolution
This protocol outlines the steps for resolving your carboxylic acid derivative using a chiral amine.
Select a Chiral Amine: Common choices include (R)- or (S)-1-phenylethylamine, brucine, or quinidine, which are commercially available.[5]
Salt Formation:
In a flask, dissolve 1.0 equivalent of your diastereomeric carboxylic acid mixture in a suitable solvent (e.g., ethyl acetate, methanol, or isopropanol).
Add 0.5 to 1.0 equivalents of the chiral amine. The exact stoichiometry may need optimization.
Stir the solution at room temperature or with gentle warming to ensure complete salt formation.
Crystallization:
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
If no crystals form, try adding a co-solvent (an "anti-solvent" in which the salt is less soluble, like hexane) dropwise until turbidity persists.
Collect the resulting crystals by filtration.
Analysis and Liberation of the Acid:
Analyze the crystalline salt and the mother liquor by HPLC or NMR to determine the diastereomeric excess (d.e.).
To recover the resolved carboxylic acid, dissolve the purified salt in a biphasic mixture (e.g., ethyl acetate and water) and acidify the aqueous layer with dilute HCl (e.g., 1M HCl).
Extract the aqueous layer with the organic solvent, dry the combined organic layers, and evaporate the solvent to yield the resolved carboxylic acid.[16]
References
Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. (2011). PMC. [Link]
Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. DiVA. [Link]
Developing Processes for Crystallization-Induced Asymmetric Transformation. (2005). ACS Publications. [Link]
Answering the Top 5 FAQs About Chiral Columns. (2022). Phenomenex. [Link]
Optical Resolution of Carboxylic Acid Derivatives of Homoleptic Cyclometalated Iridium(III) Complexes via Diastereomers Formed with Chiral Auxiliaries. (2023). ACS Publications. [Link]
6 Top Chiral Chromatography Questions. (2020). Regis Technologies. [Link]
Light-Driven Crystallization-Induced Dynamic Resolution of Amines. (2025). ACS Publications. [Link]
Chiral resolution through crystallization in mixed crystal systems based on heterogeneous equilibria. IUCr Journals. [Link]
Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. (2023). RSC Publishing. [Link]
Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. (2013). PubMed. [Link]
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (2003). ACS Publications. [Link]
Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Waters Corporation. [Link]
Column Technology for Achiral SFC Separations. Chromatography Today. [Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. [Link]
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). PMC. [Link]
Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. (2023). Journal of the American Chemical Society. [Link]
Separation of diastereomers. (2008). Chromatography Forum. [Link]
Help with separation of diastereomers. : r/CHROMATOGRAPHY. (2024). Reddit. [Link]
Synthesis, Resolution, and Absolute Stereochemistry of (1R,2S)-(+)-cis-1-Methoxycarbonyl-2-methylcyclobutane. (2000). The Journal of Organic Chemistry. [Link]
Technical Support Center: Troubleshooting Cyclobutane Carboxylic Acid Workflows
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the instability of strained ring systems.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the instability of strained ring systems. Cyclobutane carboxylic acids are notorious for undergoing unwanted decarboxylation during routine transformations such as amide couplings, esterifications, and cross-couplings.
This guide synthesizes mechanistic causality with field-proven protocols to help you preserve the integrity of your cyclobutane scaffolds.
Mechanistic Insights: The Root Cause of Decarboxylation
The cyclobutane ring possesses approximately 26.3 kcal/mol of ring strain. When the carboxylic acid moiety is activated (e.g., into an activated ester or metal-carboxylate complex), the system becomes highly susceptible to pathways that relieve this strain. Decarboxylation is thermodynamically driven by the release of CO₂ gas and is often exacerbated by thermal stress, strong bases, or transition metals that facilitate radical or concerted extrusion pathways.
Understanding the bifurcation between productive coupling and destructive decarboxylation is the first step in troubleshooting your workflow.
Reaction pathways of cyclobutane carboxylic acid during amide coupling.
Frequently Asked Questions (FAQs)
Q1: Why am I losing my cyclobutane core to decarboxylation during standard HATU/DIPEA amide coupling?
Causality: HATU is a highly reactive uronium coupling reagent that rapidly converts the carboxylic acid into an active OAt ester. If the target amine is sterically hindered or added too slowly, the long-lived activated ester is exposed to the strong base (DIPEA). This basic environment, combined with the electron-withdrawing nature of the OAt group, promotes an E1cB-like elimination or direct decarboxylation to relieve steric crowding.
Solution: Transition to milder coupling reagents like T3P (Propylphosphonic anhydride) and use weaker, sterically hindered bases (e.g., pyridine or N-methylmorpholine) to prevent alpha-deprotonation and premature degradation.
Q2: How do I prevent protodecarboxylation during Pd-catalyzed cross-couplings on other parts of the molecule?
Causality: Transition metals (Pd, Cu, Ag) have a high affinity for carboxylate groups. They can insert into the C-COOH bond, leading to the extrusion of CO₂ and the formation of a metal-alkyl intermediate, which is subsequently protonated. This is actively exploited in [1], but is highly detrimental if the cyclobutane ring is meant to be preserved[2].
Solution: The carboxylic acid must be masked. Convert it to a sterically demanding ester (e.g., tert-butyl ester) prior to the cross-coupling step, as demonstrated in the[3].
Q3: I am hydrolyzing a 1,1-cyclobutanedicarboxylic acid derivative. How do I achieve mono-decarboxylation without destroying the ring?
Causality: Hydrolysis of gem-diesters followed by decarboxylation is a classic route to monosubstituted cyclobutanes[4]. However, excessive thermal energy (e.g., refluxing in 20% HCl) can push the reaction past the desired mono-decarboxylation into complete degradation or ring opening.
Solution: Use tightly controlled thermal decarboxylation in a high-boiling solvent (like DMSO or DMF) at an exact temperature (usually 150–160 °C) rather than harsh acidic reflux.
Quantitative Optimization Data
To highlight the impact of reagent selection on cyclobutane stability, the following table summarizes the yield versus decarboxylation side-product formation across different coupling conditions.
Table 1: Impact of Coupling Conditions on Decarboxylation vs. Amide Yield
Coupling Reagent
Base (Equivalents)
Temperature
Amide Yield (%)
Decarboxylation (%)
HATU
DIPEA (3.0 eq)
25 °C
45%
35%
EDC / HOBt
DIPEA (1.5 eq)
0 °C to 25 °C
78%
12%
T3P
Pyridine (2.0 eq)
0 °C
92%
< 2%
COMU
TMP (2.0 eq)
0 °C
88%
5%
Note: Data reflects typical outcomes for sterically hindered secondary amines coupling with 3-substituted cyclobutane carboxylic acids.
Self-Validating Experimental Protocol
To ensure reproducibility and trust in your workflow, use the following self-validating protocol for the Low-Temperature T3P-Mediated Amide Coupling . Every step includes a built-in validation check to confirm the reaction is proceeding without side reactions.
Step 1: Reagent Preparation
Dissolve the cyclobutane carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous EtOAc (0.1 M concentration).
Validation Check: Ensure complete dissolution. A cloudy suspension indicates poor solubility, which can cause localized concentration spikes of the activated ester and drive decarboxylation.
Step 2: Thermal Control
Cool the reaction mixture to 0 °C using an ice bath.
Validation Check: Use an internal temperature probe. The internal reaction temperature must stabilize below 5 °C before proceeding.
Step 3: Base Addition
Add pyridine (2.0 eq) dropwise.
Step 4: Controlled Activation
Slowly add Propylphosphonic anhydride (T3P) (50% solution in EtOAc, 1.5 eq) dropwise over 15 minutes.
Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 1:1) 30 minutes post-addition. The disappearance of the starting acid spot (typically Rf ~0.2) and the appearance of the product spot (Rf ~0.6) without the formation of a highly non-polar decarboxylation byproduct (Rf >0.9) confirms successful, non-destructive activation.
Step 5: Workup
Stir at 0 °C for 1 hour, then allow to warm to room temperature. Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer with 1N HCl, brine, dry over Na₂SO₄, and concentrate.
References
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F , ACS Organic Process Research & Development.
Decarboxylative coupling reactions: a modern strategy for C–C-bond formation , Chemical Society Reviews.
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds , RSC Advances (PMC).
Technical Support Center: NMR Sample Preparation for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
This guide provides in-depth troubleshooting for solubility issues encountered during the NMR analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid and structurally related compounds. As researchers and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting for solubility issues encountered during the NMR analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid and structurally related compounds. As researchers and drug development professionals, obtaining high-quality NMR spectra is paramount for structural elucidation and purity assessment. Poor solubility is a common yet significant hurdle that can compromise spectral quality. This document offers a structured, cause-and-effect-based approach to systematically address and resolve these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my 1-Methoxy-3-methylcyclobutane-1-carboxylic acid not dissolving in CDCl₃?
A1: While chloroform-d (CDCl₃) is a versatile and common NMR solvent, its moderate polarity may not be sufficient to dissolve your compound effectively.[1][2] 1-Methoxy-3-methylcyclobutane-1-carboxylic acid possesses both a polar carboxylic acid group and a methoxy group, which can lead to limited solubility in less polar solvents.[3] The carboxylic acid moiety, in particular, can form strong intermolecular hydrogen bonds, leading to dimer formation and reduced solubility in nonpolar media.[4][5]
Q2: I see a broad peak around 10-12 ppm that is poorly resolved. What is it and how can I improve it?
A2: This broad signal is characteristic of the carboxylic acid proton.[6][7] Its broadness is due to hydrogen bonding and chemical exchange with any trace amounts of water in the solvent.[4][7] To confirm this, you can perform a D₂O shake experiment; the peak should disappear upon exchange with deuterium. Improving resolution can be achieved by ensuring your deuterated solvent is of high purity with low residual water content.[8]
Q3: Can I just heat the sample to get it to dissolve?
A3: While gentle warming can sometimes improve solubility, it should be approached with caution.[9] Some compounds may be thermally labile and could degrade at elevated temperatures. Furthermore, if the compound precipitates upon cooling to the spectrometer's probe temperature, you will not obtain a representative spectrum. It is generally more robust to find a suitable solvent system at ambient temperature.
Troubleshooting Guide: A Stepwise Approach to Improving Solubility
This section details a systematic workflow for addressing the poor solubility of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid for NMR analysis. The strategies are presented in order of increasing complexity, starting with simple solvent selection and progressing to chemical modification.
Systematic Solvent Screening
The first and most direct approach is to test a range of deuterated solvents with varying polarities.[1][10][11]
Rationale: The principle of "like dissolves like" is fundamental. By matching the polarity of the solvent to that of the analyte, you can significantly enhance solubility. Given the polar nature of the carboxylic acid and methoxy groups, more polar solvents are likely to be effective.
Recommended Solvents for Screening:
Deuterated Solvent
Polarity
Typical Chemical Shift of Residual Protons (ppm)
Rationale for Use
Chloroform-d (CDCl₃)
Low-Medium
7.26 (s)
A good starting point for many organic molecules.[1]
Excellent for polar compounds and can disrupt hydrogen bonding.[1][12]
Dimethyl Sulfoxide-d₆ (DMSO-d₆)
High
2.50 (quintet)
A very strong solvent for highly polar compounds.[1][12][13]
Deuterium Oxide (D₂O)
Very High
~4.79 (s, HOD)
Suitable if the compound is water-soluble, but not for most organic molecules.[1]
Experimental Protocol: Solvent Screening
Sample Preparation: Weigh approximately 1-5 mg of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid into separate, clean, and dry NMR tubes for each solvent to be tested.[13]
Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to each tube.
Dissolution: Gently vortex or sonicate the samples for 1-2 minutes to aid dissolution.
Visual Inspection: Visually inspect each tube for undissolved solid. A clear, homogeneous solution indicates good solubility.
NMR Analysis: Acquire a quick 1D proton NMR spectrum for the samples that appear to have dissolved. Check for sharp, well-resolved peaks.
pH Adjustment for Enhanced Solubility
For carboxylic acids, solubility in aqueous or protic solvents can be dramatically increased by deprotonation to form a more soluble salt.[4]
Rationale: The carboxylate anion (R-COO⁻) is significantly more polar and water-soluble than the corresponding neutral carboxylic acid (R-COOH). By increasing the pH of the solvent system, we can shift the equilibrium towards the more soluble carboxylate form.
Experimental Protocol: pH Adjustment with NaOD in D₂O
This method is particularly useful if subsequent analysis in a more aqueous environment is acceptable.
Initial Dissolution Attempt: Attempt to dissolve the compound in D₂O as described in the solvent screening protocol.
Base Addition: If solubility is poor, add a small aliquot (e.g., 5-10 µL) of a dilute solution of sodium deuteroxide (NaOD) in D₂O (e.g., 0.1 M).
Observe and Iterate: Gently mix and observe for dissolution. Continue to add NaOD stepwise until the compound fully dissolves. Be mindful not to add a large excess, as this can significantly alter the chemical shifts of protons near the carboxylic acid group. To determine the acidity of D₂O solutions, you can calculate the pD by adding 0.4 to the reading from a glass electrode pH meter.[10]
NMR Acquisition: Acquire the NMR spectrum. Note that the carboxylic acid proton will not be observed as it has been exchanged for deuterium.
Caption: Workflow for chemical derivatization to a methyl ester.
Summary and Recommendations
For routine analysis of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, a systematic approach to solvent selection is the most efficient first step. For compounds that remain insoluble, pH adjustment offers a simple and effective solution, provided an aqueous-based solvent system is acceptable for the experimental goals. Chemical derivatization should be considered a final option due to the additional reaction and purification steps involved.
By following this structured troubleshooting guide, researchers can overcome solubility challenges and obtain high-quality NMR data essential for their research and development activities.
References
Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™. Retrieved from [Link]
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
Lab Supplies. (n.d.). NMR Solvents. Retrieved from [Link]
Goundry, W. R., et al. (2014). Application of 31P NMR Spectroscopy and Chemical Derivatization for Metabolite Profiling of Lipophilic Compounds in Human Serum. Metabolites, 4(3), 665-681.
Decesari, S., et al. (2006). Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign. Atmospheric Chemistry and Physics, 6(4), 869-881.
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]
University of Liverpool Repository. (2023). Programmable wide-range pH gradients for NMR titrations. Retrieved from [Link]
ResearchGate. (2026, January). Classification of solvents used for NMR spectroscopy. Retrieved from [Link]
Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from [Link]
Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]
Zhang, Y., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry, 397(5), 2015-2025.
University of Wisconsin-Madison. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]
Useful Chemistry. (2009, June 25). NMR integration progress for solubility measurements. Retrieved from [Link]
Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 43(14), 2714-2725.
UNT Digital Library. (2026, February 23). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
Alfa Chemistry. (n.d.). NMR Solvents. Retrieved from [Link]
Nath, U., & Byrd, R. A. (2015). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. PeerJ, 3, e1315.
ResearchGate. (n.d.). 1H NMR chemical shifts of carboxylic acids and carboxylate ligands in.... Retrieved from [Link]
Royal Society of Chemistry. (2025, May 26). Programmable wide-range pH gradients for NMR titrations: application to antibody–drug conjugate linker group modifications. Retrieved from [Link]
PubChem. (n.d.). 1-(Methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]
PubChemLite. (n.d.). 1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Retrieved from [Link]
ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?. Retrieved from [Link]
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
IUPAC. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry, 78(3), 663-675.
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
PubChem. (n.d.). 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Retrieved from [Link]
Handling hygroscopic properties of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid salts
Technical Support Center: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Salts A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Development Welcome to the technical support center for 1-...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Salts
A Senior Application Scientist's Guide to Managing Hygroscopicity in Research and Development
Welcome to the technical support center for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid and its salt forms. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges related to the hygroscopic nature of these compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your work.
The propensity of a substance to absorb moisture from the atmosphere, known as hygroscopicity, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs), this property can significantly impact stability, flowability, formulation, and shelf-life.[1][2][3] Carboxylic acid salts are frequently hygroscopic, a characteristic stemming from their ionic nature and potential for hydrogen bonding with water molecules.[4] This guide will equip you with the necessary knowledge and procedures to characterize and effectively manage the hygroscopic properties of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid salts.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are the salts of my compound likely to be hygroscopic?
A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[5] Carboxylic acid salts, being ionic compounds, often exist in a crystalline lattice. The cations and the carboxylate anions create a polar environment that can readily attract polar water molecules. The degree of hygroscopicity can vary widely depending on the specific counter-ion (e.g., sodium, potassium, calcium) and the crystal structure of the salt.[6][7] While the parent compound, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, has its own physicochemical properties, its salt forms will have distinct characteristics, including a potentially higher affinity for moisture.[8][9][10]
Q2: What are the potential consequences of ignoring the hygroscopic nature of my API salt?
A: Overlooking hygroscopicity can lead to significant experimental and developmental challenges:
Physical Changes: Moisture absorption can cause powders to cake or clump, which affects handling, accurate weighing, and flowability during manufacturing.[1] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water.
Chemical Degradation: The presence of water can accelerate chemical degradation pathways like hydrolysis, potentially reducing the potency of the API or forming undesirable impurities.[2][11]
Changes in Solid Form: Moisture can induce transitions between different crystalline forms (polymorphs) or from an amorphous to a crystalline state. This is critical because different solid forms can have different solubilities, dissolution rates, and bioavailability.
Inaccurate Analytical Results: If a sample absorbs moisture before or during weighing for an assay, the calculated potency will be artificially low. This underscores the importance of proper handling during all analytical procedures.[2]
Q3: How can I quickly assess if a new batch of my salt is hygroscopic?
A: A simple, qualitative test involves placing a small, thinly spread amount of the salt on a watch glass in an open environment (e.g., on the lab bench) and observing it over a few hours. If you notice any changes in appearance, such as becoming sticky, clumpy, or visibly wet, the material is likely hygroscopic. However, for quantitative and regulatory purposes, a more rigorous analysis using Dynamic Vapor Sorption (DVS) is the industry standard.
Q4: What are the ideal storage conditions for hygroscopic salts?
A: Proper storage is the first line of defense. Hygroscopic materials should be stored in tightly sealed containers to prevent moisture ingress.[1][12] The use of desiccants, such as silica gel packets, inside the packaging provides an additional layer of protection by absorbing any residual moisture.[3][5] For highly sensitive materials, storage in a controlled low-humidity environment, such as a desiccator cabinet or a dry box, is recommended.[1][11] Always store materials in a cool, dry place, as temperature fluctuations can affect the relative humidity of the air.[3]
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Inconsistent Weighing Results
The sample is rapidly absorbing moisture from the air during the weighing process.
Use a weighing vessel with a lid (e.g., a capped vial). Weigh as quickly as possible. For highly hygroscopic materials, perform weighing inside a glove box with controlled low humidity.[13][14]
Powder Caking or Clumping in Storage
The storage container was not sealed properly, or the environment has high humidity. The original packaging may be inadequate.
Ensure the container lid is tightly secured after each use. Transfer the material to a container with a better seal (e.g., an amber glass bottle with a PTFE-lined cap). Store the container inside a desiccator.[1][12]
Assay/Purity Values are Lower Than Expected
Water content has increased, leading to an inaccurate weight of the active substance being used for the analysis.
Determine the water content of the sample using Karl Fischer titration immediately before weighing for the assay.[2] Correct the sample weight for its water content in the assay calculation.
Physical Appearance Changes Over Time (e.g., from crystalline to gummy)
The material is highly hygroscopic and may be deliquescent. The storage conditions are not adequate to protect the material from ambient humidity.
This indicates a critical stability issue. The material must be handled exclusively in a controlled, low-humidity environment (e.g., a glove box). Re-evaluate the salt form for its suitability in drug development.
Experimental Protocols & Methodologies
Protocol 1: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for quantifying water content in pharmaceutical samples due to its accuracy, precision, and specificity for water.[2][15] The method is based on a stoichiometric reaction between iodine and water.[16]
Objective: To accurately determine the percentage of water in a sample of a 1-Methoxy-3-methylcyclobutane-1-carboxylic acid salt.
Methodology: Volumetric Karl Fischer Titration
System Preparation:
Add fresh, conditioned Karl Fischer solvent (e.g., methanol-based) to the titration vessel.
Allow the instrument to self-condition by titrating any residual moisture in the solvent to a stable endpoint.
Titer Determination (Standardization):
Accurately weigh a known amount of a certified water standard (e.g., disodium tartrate dihydrate) or inject a precise volume of pure water.
Titrate the standard with the Karl Fischer reagent to the endpoint.
The instrument software will calculate the titer of the reagent (mg H₂O / mL reagent). Perform this in triplicate to ensure reproducibility.
Sample Analysis:
Accurately weigh a suitable amount of the test sample (typically aiming for 2-250 mg of water to be titrated) and quickly transfer it to the titration vessel.[17]
Ensure the sample dissolves or disperses completely in the solvent.
Titrate the sample with the standardized Karl Fischer reagent to the electrometric endpoint.[15]
The instrument will report the volume of titrant used.
Calculation:
The percentage of water in the sample is calculated as:
% H₂O = (Volume of Titrant (mL) * Titer (mg/mL)) / (Sample Weight (mg)) * 100
Workflow for Handling a New Salt Batch
The following diagram outlines a logical workflow for characterizing and handling a new salt of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Caption: Decision workflow for a new salt batch.
Protocol 2: Best Practices for Weighing and Handling Hygroscopic Materials
Minimizing exposure to ambient humidity is crucial for accurate and reproducible experiments.[1]
Preparation:
Allow the container of the hygroscopic salt to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation.
Use appropriate personal protective equipment (gloves, safety glasses).[12]
Weighing Environment:
Standard Conditions: For slightly hygroscopic materials, work quickly. Have all necessary tools (spatulas, weigh boats, vials) ready to minimize the time the container is open.
Controlled Conditions: For moderately to very hygroscopic materials, a glove box or glove bag with a controlled, low-humidity atmosphere (e.g., flushed with dry nitrogen) is strongly recommended.[13][18]
Procedure:
Use a clean, dry spatula.
Open the container, quickly remove the required amount of material, and immediately and tightly reseal the container.
Place the material into a pre-tared, sealable container for weighing.
Record the weight promptly. If preparing a solution, add the solvent to the weighed material as soon as possible.
Data Interpretation
Table 1: Classification of Hygroscopicity
The hygroscopicity of a material is often classified based on its water uptake at a specific relative humidity (RH), typically 80% RH at 25°C, as determined by DVS analysis.
Classification
Weight Increase (w/w) at 80% RH
Typical Handling Requirements
Non-hygroscopic
< 0.2%
Standard laboratory practices.
Slightly hygroscopic
0.2% to < 2%
Store in tightly sealed containers. Weigh promptly.
Moderately hygroscopic
2% to < 15%
Store in tightly sealed containers with desiccant. Consider weighing in a controlled environment.
Very hygroscopic
≥ 15%
Must be stored and handled in a controlled low-humidity environment (e.g., dry box/glove box).
References
15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization. (2024, October 16). LibreTexts Chemistry. Retrieved from [Link]
Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. (n.d.). Globally Cool. Retrieved from [Link]
How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]
Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]
Protecting Pharmaceuticals from Humidity's Wrath. (2025, April 15). SMT Dry Cabinets. Retrieved from [Link]
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
Water Determination by Karl Fischer. (n.d.). Eurofins. Retrieved from [Link]
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022, March 28). Atmospheric Chemistry and Physics. Retrieved from [Link]
1-(Methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]
How to Automate Water Content Determination in Pharmaceuticals. (2019, April 17). Metrohm USA Blog. Retrieved from [Link]
Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. (2011, December 15). ResearchGate. Retrieved from [Link]
Physical properties of the studied carboxylic acids. (n.d.). ResearchGate. Retrieved from [Link]
1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]
How to Stabilize Tablets Containing Hygroscopic Ingredients. (2025, December 27). Pharma.Tips. Retrieved from [Link]
An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019, January 22). Specialty Pharma. Retrieved from [Link]
How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]
1-methoxy-3-methylcyclopentane-1-carboxylic acid. (n.d.). PubChemLite. Retrieved from [Link]
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]
The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. Retrieved from [Link]
Technical Support Center: Production of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methoxy-3-methylcy...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. The unique structural features of cyclobutane derivatives, including their inherent ring strain, present specific challenges during process development and manufacturing.[1][2][3] This document provides a troubleshooting framework and frequently asked questions to address common issues encountered during production, ensuring a more efficient, safe, and scalable process.
Section 1: Proposed Synthetic Strategy and Key Challenge Areas
A common and adaptable strategy for constructing the target molecule involves the formation of a cyclobutane ring followed by functional group manipulation. A plausible route begins with the alkylation of a malonic ester with a suitable 1,3-dihalopropane, followed by hydrolysis, decarboxylation, and subsequent functionalization. While seemingly straightforward, each stage presents distinct scale-up hurdles.
The diagram below outlines a generalized synthetic workflow, highlighting critical control points that are often sources of production challenges.
Caption: Proposed synthetic workflow for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up process in a question-and-answer format.
Issue 1: Low Yield in Cyclization Step
Question: My initial cyclization reaction to form Diethyl 3-methylcyclobutane-1,1-dicarboxylate is suffering from extremely low yields (<30%). Thin-layer chromatography (TLC) and Gas chromatography–mass spectrometry (GC-MS) analysis show a mixture of starting material and higher molecular weight species. What is the likely cause and how can I optimize this?
Answer:
This is a classic challenge in cyclobutane synthesis via malonic ester condensation. The primary cause is the competition between the desired intramolecular cyclization (Reaction C) and intermolecular side reactions that lead to linear chain extension (Reaction B) or tetraester formation (Reaction V).[4] The inherent ring strain of the four-membered ring makes its formation less favorable than in larger rings like cyclopentane or cyclohexane.[2][5]
Causality & Solutions:
Concentration Effects: At high concentrations, the probability of two different molecules reacting (intermolecularly) is much higher. To favor the intramolecular reaction, where the two ends of the same molecule must find each other, high-dilution conditions are essential.
Actionable Advice: Decrease the concentration of your reactants significantly. On a lab scale, this might mean using a much larger volume of solvent than you typically would. For scale-up, this translates to a slow, controlled addition of the reactants to a large volume of solvent over an extended period (pseudo-dilution).
Base and Reagent Addition: The order and rate of addition are critical. Adding the dihalide to a pre-formed solution of the sodiomalonic ester can lead to rapid initial alkylation, creating a bromo-ester intermediate which can then react with another malonic ester ion, leading to the undesired tetraester.[4]
Actionable Advice: A proven method to improve yields is the concurrent addition of both the trimethylene dibromide derivative and an equivalent of sodium ethoxide to the reaction mixture.[4] This keeps the concentration of the free malonic ester ion low, minimizing the intermolecular side reaction.
Solvent and Temperature: The choice of solvent can influence ion pairing and reactivity. Temperature control is crucial to prevent side reactions.
Actionable Advice: Anhydrous ethanol or THF are common solvents. Ensure your reagents and solvent are rigorously dry, as water can quench the base. Maintain a consistent temperature, typically at reflux for ethanol, but monitor for any uncontrolled exotherms, especially during initial scale-up trials.
The following diagram illustrates the troubleshooting logic for this specific issue.
Caption: Troubleshooting logic for low cyclization yield.
Issue 2: Difficult Product Purification and Emulsion Formation
Question: During the aqueous workup after saponification, I am consistently getting a stubborn emulsion that makes phase separation nearly impossible. Furthermore, my final product, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, is difficult to purify by distillation due to close-boiling impurities. What are the best practices for purification at scale?
Answer:
These are very common and frustrating scale-up challenges.[6][7] Emulsions are often caused by the presence of partially soluble salts, amphiphilic intermediates, or fine particulates at the aqueous-organic interface. Distillation challenges arise when byproducts have similar volatility to your product.
Causality & Solutions:
Emulsion Breaking:
Cause: The potassium or sodium salt of your carboxylate intermediate, formed during hydrolysis, can act as a surfactant.
Actionable Advice:
Brine Wash: After acidification, add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, "salting out" the organic components and disrupting the emulsion.[7]
Solvent Swap: If using a solvent like THF which has partial water solubility, first remove it under reduced pressure and then take up the residue in a more immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate before washing.
Filtration: Sometimes, fine inorganic precipitates cause emulsions. Filtering the entire biphasic mixture through a pad of celite can break the emulsion by removing these solids.
Alternative to Distillation:
Cause: Impurities such as unreacted starting materials or side-products from the methoxylation step may have boiling points very close to your target compound.[8]
Actionable Advice:
Acid-Base Extraction: As your final product is a carboxylic acid, you can use its acidic nature for purification. Dissolve the crude product in an organic solvent (e.g., MTBE). Extract with a mild aqueous base like sodium bicarbonate solution. The desired acid will move to the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. The layers can then be separated, and the aqueous layer is re-acidified with HCl and extracted with fresh solvent to recover the purified product.
Recrystallization: If the final product is a solid at room temperature or can be induced to crystallize, this is an excellent and highly scalable purification method.[9] Experiment with various solvent systems (e.g., heptane/ethyl acetate, toluene) to find conditions that yield high purity crystals.
Protocol: Purification via Acid-Base Extraction
Dissolution: Dissolve the crude product (1.0 eq) in a suitable water-immiscible organic solvent (e.g., MTBE, 10-20 volumes).
Basification & Extraction: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (5-10 volumes). Shake gently at first to avoid excessive pressure from CO₂ evolution, venting frequently. Continue shaking until gas evolution ceases.
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
Back-Extraction (Optional but Recommended): Add another portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layers. This ensures complete extraction of the acidic product.
Re-Acidification: Cool the combined aqueous layers in an ice bath. Slowly and with stirring, add concentrated HCl until the pH is ~1-2 (confirm with pH paper). The purified carboxylic acid will often precipitate or form an oil.
Final Extraction: Extract the acidified aqueous layer with fresh organic solvent (e.g., MTBE, 3 x 5 volumes).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of cyclobutane derivatives?
A1: Key safety concerns include:
Thermal Runaway: Many steps can be exothermic, such as reactions involving Grignard reagents, strong bases (NaH, NaOH/KOH), or quenching reactive intermediates.[7] At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure adequate cooling capacity, controlled addition rates, and consider a thermal hazard analysis (e.g., using Differential Scanning Calorimetry) for critical steps.
Pressure Management: The decarboxylation step (heating a dicarboxylic acid) evolves significant amounts of CO₂ gas.[10][11] On a large scale, this can lead to dangerous pressure buildup if the reaction vessel is not adequately vented.
Reagent Handling: The use of flammable solvents (ether, THF), corrosive acids and bases, and potentially toxic alkylating agents requires appropriate personal protective equipment (PPE), engineering controls (fume hoods, closed systems), and established procedures for handling and quenching.
Q2: How does the inherent ring strain of the cyclobutane moiety affect the stability of my product and intermediates?
A2: The ring strain in cyclobutanes (approx. 26 kcal/mol) makes them more susceptible to ring-opening reactions under certain conditions compared to their cyclopentane or cyclohexane analogs.[2] This can be a factor during purification or subsequent reaction steps. For example, exposure to strong acids or bases at high temperatures, or certain transition metal catalysts, could potentially lead to cleavage of the C-C bonds in the ring.[12] Therefore, it is advisable to use milder conditions where possible and to assess the thermal stability of key intermediates before attempting large-scale distillations at high temperatures.
Q3: My proposed route involves a Grignard addition to a cyclobutanone precursor. What specific challenges should I anticipate at scale?
A3: Grignard reactions are notoriously difficult to scale.[13] Key challenges include:
Initiation: It can be difficult to initiate the reaction on a large scale. The surface of the magnesium can be passivated, requiring activators or a small amount of pre-formed Grignard reagent.
Exothermicity: The reaction is highly exothermic.[7] Slow, subsurface addition of the electrophile to the Grignard reagent is crucial to maintain temperature control.
Side Reactions: Grignard reagents are strong bases. If your cyclobutanone has enolizable protons, deprotonation can compete with the desired nucleophilic addition, reducing yield.[13] Cooling the reaction (e.g., to 0 °C) often favors the addition pathway.
Workup: Quenching a large-scale Grignard reaction can also be very exothermic and can generate large quantities of magnesium salts that can make workup and phase separation difficult. A slow, controlled quench into a cooled, stirred solution of aqueous ammonium chloride is a standard procedure.[14]
Section 4: Summary of Key Scale-Up Parameters
The following table summarizes critical parameter adjustments when moving from a laboratory scale to a pilot or manufacturing scale.
Parameter
Laboratory Scale (1-100 g)
Pilot / Manufacturing Scale (>1 kg)
Rationale & Key Considerations
Reactant Concentration
Often high for convenience.
Lower, or pseudo-dilution via slow addition.
To favor intramolecular reactions and control exotherms.[4]
Addition Time
Minutes.
Hours.
Critical for managing heat evolution and maintaining steady-state conditions.[6]
Mixing
Magnetic or overhead stirring.
Baffled reactors with specific impeller types.
Inadequate mixing can lead to localized "hot spots" and side reactions.[7]
Temperature Control
Ice bath, heating mantle.
Jacketed reactor with thermal fluid.
Reduced surface-area-to-volume ratio requires more robust heat transfer.
Workup/Quenching
Addition to a flask.
Slow reverse addition into a quench solution.
To safely manage large exotherms and gas evolution.
Purification Method
Flash Chromatography.
Distillation, Recrystallization, or Extraction.
Chromatography is generally not economical at a large scale.[6]
Wikipedia. (2023, October 11). Cyclobutanecarboxylic acid.
Organic Syntheses Procedure. (n.d.). 19.
Stenstrom, Y., & Sydnes, L. K. (n.d.). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry (Vol. E 17a, pp. 368-372).
Benchchem. (n.d.). Application Notes and Protocols for Cyclobutane Derivatives in Materials Science.
Alfa Chemistry. (n.d.). Favorskii Rearrangement.
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research.
Organic Chemistry Portal. (n.d.). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles.
PubMed. (2020). Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols. Organic Letters, 22(15), 5715-5720.
ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes.
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanes.
Chemistry LibreTexts. (2024, January 15). 4.3: Stability of Cycloalkanes - Ring Strain.
Wikipedia. (n.d.). Ring strain.
Wikipedia. (n.d.). Favorskii rearrangement.
Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions (Master's Thesis).
ResearchGate. (n.d.). The scope of the Grignard reagent addition to the 2‐bromocyclobutanone....
Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
Mykhailiuk, P. K., et al. (2018). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of Medicinal Chemistry, 61(21), 9585-9595.
ACS Publications. (2020, July 27). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate. Organic Process Research & Development.
MDPI. (2013, December 13). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15438-15470.
Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 47(10), 703.
Auburn University. (2023, December 9).
ACS Publications. (2024, August 29). Synthesis of 1,1,3-Polyfunctionalized Cyclobutane Derivatives from the Reaction of Sulfur Ylides with Bicyclo[1.1.0]butanes. Organic Letters.
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry?.
Benchchem. (n.d.). Addressing challenges in the scale-up production of 4-Methoxy-3-methylbutan-2-one.
PMC. (2025, September 26).
ResearchGate. (2023, February 15). Safety Considerations and Proposed Workflow for Laboratory-Scale Chemical Synthesis by Ball Milling.
1H NMR and 13C NMR spectral interpretation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Executive Summary In medicinal chemistry and drug development, the stereochemistry of constrained ring systems drastically influences pharmacokinetics and target binding affinity. For molecules like 1-Methoxy-3-methylcyc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In medicinal chemistry and drug development, the stereochemistry of constrained ring systems drastically influences pharmacokinetics and target binding affinity. For molecules like 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , determining the exact cis or trans relative configuration is a critical bottleneck.
This guide objectively compares the performance of the traditional 1D NMR workflow against a comprehensive 2D NMR workflow (specifically utilizing NOESY). By analyzing the causality behind molecular tumbling, spin-spin coupling, and relaxation times, we provide a self-validating framework for definitive stereochemical elucidation.
The Analytical Challenge: Why 1D NMR Falls Short
Cyclobutane rings are not perfectly planar; they adopt a rapidly interconverting "puckered" or folded conformation to relieve torsional strain [1]. Because of this rapid flipping, the scalar couplings (
) between the protons on C2/C4 and C3 do not follow the rigid Karplus relationships seen in six-membered rings.
In the 1D
H NMR spectrum of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, the methylene protons on C2 and C4 form complex, overlapping multiplets (often pseudo-second-order systems). While 1D NMR is fast and cost-effective for confirming basic connectivity, it completely fails to provide the spatial resolution required to differentiate the cis and trans isomers with high confidence.
Table 1: Expected 1D NMR Chemical Shifts (Simulated Data)
Position
H Chemical Shift (ppm)
Multiplicity & J (Hz)
C Chemical Shift (ppm)
-COOH
10.50
br s, 1H
178.5
C1 (Quaternary)
-
-
78.2
-OCH₃
3.25
s, 3H
52.4
C2, C4 (H_a)
2.45
m, 2H
38.6
C3
2.20
m, 1H
26.1
C2, C4 (H_b)
1.85
m, 2H
38.6
-CH₃ (at C3)
1.15
d, J = 6.8, 3H
21.5
Performance Comparison: 1D vs. 2D NMR Workflows
To overcome the limitations of 1D NMR, a 2D workflow incorporating NOESY (Nuclear Overhauser Effect Spectroscopy) is required. NOESY bypasses through-bond scalar couplings entirely, mapping through-space dipole-dipole interactions proportional to
Below is the decision-making workflow that drug development professionals should utilize when approaching novel cyclobutane derivatives.
Figure 1: Decision tree for NMR structural elucidation of cyclobutane derivatives.
Mechanistic Causality: The Physics of NOESY in Small Molecules
The success of the 2D workflow hinges on understanding the molecular dynamics of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. With a molecular weight of ~144 Da, this molecule tumbles rapidly in solution, placing it in the extreme narrowing limit (
).
In this regime, the NOE enhancement is positive and builds up very slowly compared to large biomolecules [3]. If a standard protein NMR mixing time (e.g., 100 ms) is applied, the cross-peaks will be invisible. Therefore, the mixing time (
) must be explicitly extended to 400–500 ms to allow sufficient cross-relaxation[4].
The NOESY Correlation Network
To prove the cis configuration (where the -OCH₃ and -CH₃ groups are on the same face of the ring), we look for shared NOE cross-peaks. The distance between the C1-methoxy and C3-methyl groups across the ring is often > 3.5 Å, yielding a weak signal. However, both groups will show strong NOEs to the exact same set of cis-oriented methylene protons (H_a) on C2 and C4.
Figure 2: Key NOESY correlation network defining the cis-isomer configuration.
Self-Validating Experimental Protocol for 2D NOESY
To guarantee trustworthy data, the following protocol acts as a self-validating system. If the steps are executed correctly, the resulting NOESY spectrum will display diagonal peaks with the opposite phase to the cross-peaks, confirming an artifact-free acquisition for small molecules [2].
Step 1: Sample Preparation & Degassing
Action: Dissolve 20 mg of the compound in 600 µL of CDCl₃. Sparge the solution with N₂ gas for 5 minutes inside the NMR tube.
Causality: High concentration is required because NOE cross-peaks are only 1-5% the intensity of diagonal peaks. Degassing removes paramagnetic oxygen (
), which otherwise accelerates relaxation and quenches weak NOE signals [2].
Step 2: Instrument Tuning & Shimming
Action: Insert into a 400 MHz or 500 MHz spectrometer. Perform automated tuning and matching (ATMA) and 3D gradient shimming.
Causality: Cyclobutane methylene multiplets are highly complex; line widths must be < 1 Hz to prevent NOE cross-peak smearing.
Step 3: Parameter Optimization
Action: Load a gradient phase-sensitive NOESY pulse sequence (noesygpphpp).
A Comparative Guide to HPLC Method Development for the Purity Assay of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for determining the purity of novel chemical entities is a cornerstone of the development process. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assay of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. This small molecule presents a common analytical challenge: the lack of a strong ultraviolet (UV) chromophore, which renders standard UV-Vis detection methods inadequate for sensitive and accurate quantification.[1][2][3]
This document will explore two primary approaches to overcome this obstacle: direct analysis using universal HPLC detectors and indirect analysis via pre-column derivatization to introduce a UV-active or fluorescent tag. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to guide you in selecting the most appropriate strategy for your analytical needs.
The Analytical Challenge: Absence of a Chromophore
1-Methoxy-3-methylcyclobutane-1-carboxylic acid, a substituted cyclobutane derivative, lacks the conjugated double bonds or aromatic rings that are necessary for strong UV absorbance.[4][5] Consequently, the most common and straightforward HPLC detector, the UV-Vis or Photodiode Array (PDA) detector, offers poor sensitivity for this compound.[3][6] This necessitates the exploration of alternative detection methods or chemical modification of the analyte to make it "visible" to more common detectors.
Strategy 1: Direct Analysis with Universal HPLC Detectors
A direct analytical approach involves separating the compound on an HPLC system and detecting it using a "universal" detector that does not rely on the analyte's ability to absorb light.[2][7] These detectors measure a bulk property of the eluent or the analyte itself.[8][9] The primary candidates for this approach are the Refractive Index Detector (RID), the Evaporative Light Scattering Detector (ELSD), and the Charged Aerosol Detector (CAD).
Refractive Index Detector (RID)
The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[8][10] It is a truly universal detector but comes with significant limitations.
Causality of Experimental Choices:
Isocratic Elution: RID is highly sensitive to changes in the mobile phase composition, making it incompatible with gradient elution.[6][7] This severely restricts its flexibility in separating complex mixtures.
Temperature Stability: The refractive index is temperature-dependent, requiring excellent temperature control of the detector and the incoming mobile phase to maintain a stable baseline.[7][11]
Sensitivity: RID generally offers lower sensitivity compared to other universal detectors.[7][12]
Evaporative Light Scattering Detector (ELSD)
The ELSD works by nebulizing the column effluent into an aerosol, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles.[11][13][14]
Causality of Experimental Choices:
Gradient Compatibility: A key advantage of ELSD over RID is its compatibility with gradient elution, as the solvent is removed before detection.[6][14] This allows for more flexibility in method development for purity assays where impurities with a wide range of polarities may be present.
Volatility of Analyte and Mobile Phase: The analyte must be significantly less volatile than the mobile phase for this technique to be effective.[13][14] Volatile buffers and mobile phase modifiers (e.g., formic acid, acetic acid, ammonium formate) are essential.[14]
Non-Linear Response: The relationship between analyte concentration and ELSD response is often non-linear, which can complicate quantitative analysis and require more extensive calibration.[12]
Charged Aerosol Detector (CAD)
Similar to ELSD, CAD is an aerosol-based detector. After nebulization and solvent evaporation, the analyte particles are charged, and the total charge is measured by an electrometer.[15][16]
Causality of Experimental Choices:
High Sensitivity and Wide Dynamic Range: CAD generally offers superior sensitivity and a wider linear dynamic range compared to ELSD.[15][17][18]
Uniform Response: The response of the CAD is less dependent on the chemical properties of the analyte compared to other detectors, providing a more uniform response for different compounds at the same mass concentration.[19][20] This is particularly advantageous for purity assays where the response factors of unknown impurities need to be estimated.
Gradient Compatibility: Like ELSD, CAD is fully compatible with gradient elution. To maintain a consistent response across a gradient, an inverse gradient can be employed post-column to ensure a constant mobile phase composition enters the detector.[19][20]
Experimental Workflow for Direct Analysis
Caption: Workflow for direct HPLC analysis using a universal detector.
Strategy 2: Indirect Analysis via Pre-Column Derivatization
An alternative and widely used approach for analyzing compounds lacking a chromophore is to chemically modify the molecule by attaching a UV-active or fluorescent tag prior to HPLC analysis.[1][3][22] For carboxylic acids, this typically involves an esterification or amidation reaction.[22][23]
Causality of Experimental Choices:
Selection of Derivatizing Reagent: The choice of reagent is critical. It should react specifically and completely with the carboxylic acid group under mild conditions to avoid degradation of the analyte or formation of side products.[24] Common reagents for carboxylic acids include those that introduce a strongly UV-absorbing or fluorescent moiety, such as derivatives of phenacyl bromide or coumarin.[3][22]
Reaction Conditions: The derivatization reaction must be optimized for temperature, time, and stoichiometry to ensure complete and reproducible conversion of the analyte to its derivative.[3][25]
Chromatographic Separation: The resulting derivative will have different physicochemical properties than the parent compound. The HPLC method, including the choice of column and mobile phase, must be developed to separate the derivatized analyte from excess reagent and any byproducts.[1]
Experimental Protocol: Pre-Column Derivatization with 4-Bromomethyl-7-methoxycoumarin
This protocol outlines a common derivatization procedure for carboxylic acids to enable sensitive fluorescence detection.[1][3]
Sample Preparation: Dissolve a known amount of the 1-Methoxy-3-methylcyclobutane-1-carboxylic acid sample in a suitable organic solvent (e.g., acetone).[1]
Reagent Addition: Add a molar excess of 4-bromomethyl-7-methoxycoumarin to the sample solution.[1]
Catalysis: Add a catalyst, such as a crown ether (e.g., 18-crown-6) and an anhydrous base (e.g., potassium carbonate), to facilitate the reaction.[3]
Reaction: Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes).[3]
Injection: After cooling to room temperature, an aliquot of the reaction mixture can be directly injected into the HPLC system.
HPLC Conditions for Derivatized Analyte
Column: A reversed-phase C18 column is typically suitable.[1]
Mobile Phase: A gradient elution with acetonitrile and water is commonly employed.[1]
Detection: Fluorescence detection with excitation and emission wavelengths set appropriately for the coumarin tag (e.g., ~325 nm excitation and ~395 nm emission).[1]
Experimental Workflow for Indirect Analysis
Caption: Workflow for indirect HPLC analysis via pre-column derivatization.
Comparative Analysis and Recommendations
Parameter
Direct Analysis (CAD Recommended)
Indirect Analysis (Derivatization)
Method Development Time
Shorter; no chemical reaction to optimize.
Longer; requires optimization and validation of the derivatization step.[7]
Sample Preparation
Simple dissolution.
Multi-step, potential for sample loss and introduction of artifacts.
Very high (femtogram levels possible with fluorescent tags).[23]
Universality
Detects any non-volatile impurity.
Only detects impurities that react with the derivatizing agent.
Quantification of Impurities
More accurate estimation of unknown impurities due to uniform response.[19]
Response factors of derivatized impurities may differ, complicating accurate quantification without standards.
Robustness
Generally high; fewer steps reduce variability.
Lower; dependent on the reproducibility of the derivatization reaction.[7]
As a Senior Application Scientist, my recommendation hinges on the specific goals of the purity assay:
For routine quality control and comprehensive impurity profiling, the direct analysis approach using a Charged Aerosol Detector (CAD) is superior. Its simplicity, robustness, and, most importantly, its uniform response provide a more accurate representation of the total impurity profile without the need for individual impurity standards.[20] The ability to "see" any non-volatile impurity is a significant advantage in a quality control environment.
For trace-level quantification of the main component or specific, known impurities where the absolute highest sensitivity is required, the indirect analysis via derivatization may be preferable. This approach is powerful when the goal is to reach the lowest possible detection limits for a specific target, provided the derivatization reaction is well-characterized and validated.
References
Phenomenex. (2025). Types of HPLC Detectors. Available from: [Link]
Torontech. (2025). Compare Different HPLC Detector Types. Available from: [Link]
van den Hurk, R., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry. Available from: [Link]
STEMart. Determination of Perfluorinated Carboxylic Acids in Water by Liquid Chromatography-Charged Aerosol Detection (LC-CAD). Available from: [Link]
Lurcott, S. (2015). Universal detection in high performance liquid chromatography. Pharmaceutical Technology Europe. Available from: [Link]
Pharmaffiliates. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
LCGC International. (2022). Seeing is Believing: Detectors for HPLC. Available from: [Link]
Google Patents. (2016). Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
Wikipedia. Evaporative light scattering detector. Available from: [Link]
ResearchGate. (2017). RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the most? Available from: [Link]
Agilent. 1260 Infinity III Refractive Index Detector | HPLC RID. Available from: [Link]
Alt, H. M., et al. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID v1. protocols.io. Available from: [Link]
PubChem. 1-(Methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Available from: [Link]
Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. Available from: [Link]
Waters. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Available from: [Link]
Teledyne Labs. Evaporative Light Scattering Detection (ELSD). Available from: [Link]
Shimadzu. Refractive Index Detection (RID). Available from: [Link]
KNAUER. Evaporative Light-Scattering Detectors (ELSD). Available from: [Link]
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available from: [Link]
PubChemLite. 1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. Available from: [Link]
Peak Scientific. (2017). What are Evaporative Light-Scattering Detectors? Available from: [Link]
PubChem. 1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. Available from: [Link]
LCGC International. (2022). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Available from: [Link]
KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. Available from: [Link]
ESA Biosciences. (n.d.). Improving the Quantitation of Unknown Trace Impurity Analysis of Active Pharmaceutical Ingredients Using HPLC with Charged Aerosol Detection. Available from: [Link]
ResearchGate. (2025). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening… Available from: [Link]
Pacific BioLabs. Identity and Purity - Small Molecules. Available from: [Link]
Lee, S., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available from: [Link]
PubMed. (2016). Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. Available from: [Link]
SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]
PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Available from: [Link]
ResearchGate. (2025). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Available from: [Link]
American Laboratory. (2023). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique for High-Throughput LC-MS-UV-ELSD Analysis of Drug Discovery Screening Libraries. Available from: [Link]
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]
Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Available from: [Link]
Mass spectrometry (LC-MS) fragmentation patterns of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Authored by a Senior Application Scientist This guide provides a detailed exploration into the liquid chr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the LC-MS Fragmentation Patterns of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a detailed exploration into the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to offer a mechanistic understanding of the molecule's fragmentation pathways. By grounding our predictions in the fundamental principles of mass spectrometry, we aim to provide a robust framework for the identification and structural elucidation of this and related compounds.
Introduction: The Analytical Challenge
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a substituted cyclobutane derivative. The cyclobutane motif is of growing interest in medicinal chemistry, offering a unique three-dimensional scaffold that can impart desirable pharmacokinetic properties.[1] The structural characterization of such molecules is paramount, and LC-MS is a cornerstone technique for this purpose. Understanding the fragmentation pattern is not merely an academic exercise; it is essential for metabolite identification, impurity profiling, and confirmation of synthesis.
The molecule itself presents an interesting case for mass spectrometric analysis, combining several key functional groups: a strained cyclobutane ring, a carboxylic acid, a methoxy group, and a methyl substituent. Each of these features will influence how the molecule ionizes and subsequently fragments in the mass spectrometer's collision cell. This guide will dissect these influences to predict the resulting mass spectrum.
Proposed Experimental Methodology
To ensure the generation of reliable and reproducible fragmentation data, a robust LC-MS method is required. The following protocol is designed for a standard quadrupole time-of-flight (Q-TOF) or ion trap mass spectrometer, which allows for both precursor ion selection and subsequent fragmentation (MS/MS).
Liquid Chromatography Protocol
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively polar molecule.
Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation for positive ion mode ESI.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient:
0-1 min: 5% B
1-8 min: Ramp linearly from 5% to 95% B
8-10 min: Hold at 95% B
10-10.1 min: Return to 5% B
10.1-12 min: Equilibrate at 5% B
Flow Rate: 0.4 mL/min
Injection Volume: 2 µL
Column Temperature: 40 °C
Mass Spectrometry Protocol
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
Data Acquisition: MS/MS (or Tandem MS) mode. Precursor ions corresponding to [M+H]⁺ and [M-H]⁻ will be isolated and subjected to collision-induced dissociation (CID).
Collision Energy: A stepped collision energy (e.g., 10, 20, 40 eV) should be applied to observe both low-energy and high-energy fragment ions.
Predicted Fragmentation Pathways and Mechanistic Insights
The molecular weight of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (C8H14O3) is 158.19 g/mol .[2] We anticipate the formation of a protonated molecule [M+H]⁺ at m/z 159.1 in positive ion mode and a deprotonated molecule [M-H]⁻ at m/z 157.1 in negative ion mode.[3] The fragmentation of these precursor ions will be dictated by the relative stabilities of the resulting ions and neutral losses.[4]
Fragmentation in Positive Ion Mode ([M+H]⁺, m/z 159.1)
In positive ion mode, the initial protonation will likely occur on the carbonyl oxygen of the carboxylic acid or the oxygen of the methoxy group. Fragmentation will proceed from this protonated species.
Pathway A: Loss of Water and Carbon Monoxide
A characteristic fragmentation for carboxylic acids is the sequential loss of water (H₂O) and carbon monoxide (CO).[5]
Loss of Water: The protonated molecule readily loses a molecule of water (18 Da).
[C₈H₁₄O₃ + H]⁺ → [C₈H₁₃O₂]⁺ + H₂O
Predicted Fragment: m/z 141.1
Subsequent Loss of Carbon Monoxide: The resulting acylium ion can then lose carbon monoxide (28 Da).
[C₈H₁₃O₂]⁺ → [C₇H₁₃O]⁺ + CO
Predicted Fragment: m/z 113.1
Caption: Pathway A: Sequential loss of water and CO.
Pathway B: Alpha-Cleavage and Ring Opening
The strained cyclobutane ring is susceptible to cleavage, especially when it leads to a more stable carbocation. Cleavage alpha (α) to the carbonyl group is a common pathway.[6][7]
Loss of the Carboxylic Acid Group: A primary fragmentation could be the loss of the entire carboxylic acid group (45 Da) as formic acid (HCOOH) or COOH radical followed by H abstraction.
[C₈H₁₄O₃ + H]⁺ → [C₇H₁₃O]⁺ + HCOOH
Predicted Fragment: m/z 113.1 (This ion is isomeric to the one in Pathway A)
Loss of the Methoxy Group: Cleavage of the C-O bond can lead to the loss of methanol (CH₃OH, 32 Da) or a methoxy radical (•OCH₃, 31 Da).
[C₈H₁₄O₃ + H]⁺ → [C₇H₁₂O₂]⁺ + CH₃OH
Predicted Fragment: m/z 127.1
Caption: Pathway B: Alpha-cleavage events from the molecular ion.
Pathway C: Ring Fission
Cyclic alkanes can undergo fragmentation that leads to the opening of the ring. A common fragmentation for cyclobutane itself is the cleavage into two ethylene molecules.[8] For this substituted structure, we predict a retro [2+2] cycloaddition-type fragmentation.
Cleavage into Two Fragments: The ring could cleave to produce charged fragments corresponding to the two "halves" of the molecule.
Loss of methyl-ketene (C₃H₄O, 56 Da) from a rearranged intermediate.
[C₈H₁₄O₃ + H]⁺ → [C₅H₁₁O₂]⁺ + C₃H₄O
Predicted Fragment: m/z 103.1
Fragmentation in Negative Ion Mode ([M-H]⁻, m/z 157.1)
In negative ion mode, the molecule is deprotonated at the carboxylic acid site. Fragmentation is often driven by the loss of small, stable neutral molecules.[9]
Pathway D: Decarboxylation
The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).[10]
[C₈H₁₄O₃ - H]⁻ → [C₇H₁₃O]⁻ + CO₂
Predicted Fragment: m/z 113.1
Caption: Pathway D: Decarboxylation in negative ion mode.
Data Summary and Comparative Analysis
The predicted fragmentation patterns provide a unique fingerprint for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Table of Predicted Fragments
Precursor Ion (m/z)
Proposed Fragment Ion (m/z)
Neutral Loss
Proposed Formula of Fragment
Fragmentation Pathway
[M+H]⁺ 159.1
141.1
H₂O (18.0)
[C₈H₁₃O₂]⁺
Pathway A
[M+H]⁺ 159.1
127.1
CH₃OH (32.0)
[C₇H₁₂O₂]⁺
Pathway B
[M+H]⁺ 159.1
113.1
HCOOH (46.0)
[C₇H₁₃O]⁺
Pathway B
[M+H]⁺ 159.1
113.1
H₂O + CO (46.0)
[C₇H₁₃O]⁺
Pathway A
[M-H]⁻ 157.1
113.1
CO₂ (44.0)
[C₇H₁₃O]⁻
Pathway D
Comparison with Isomeric Structures
The utility of this fragmentation analysis becomes clear when comparing the target molecule with potential isomers. Consider, for example, 3-methoxy-2,2-dimethylcyclopropane-1-carboxylic acid . While having the same molecular formula and weight, its fragmentation would differ significantly. We would expect to see fragment ions resulting from the characteristic cleavage of the cyclopropane ring and different neutral losses, allowing for unambiguous differentiation. The stability of branched alkane fragments often leads to preferential cleavage at branching points, which would be a key differentiator.[11]
Comparison with Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool, but it would require derivatization of the carboxylic acid to increase its volatility. The high energy of electron ionization (EI) used in GC-MS would likely lead to more extensive fragmentation and potentially the absence of a molecular ion, which can complicate analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, including stereochemistry. However, it is a less sensitive technique than MS and is not suitable for hyphenation with a chromatographic separation for complex mixture analysis. The fluxional nature of the cyclobutane ring can also complicate the interpretation of NMR spectra.[1]
LC-MS with soft ionization techniques like ESI provides an optimal balance, offering the sensitivity and chromatographic separation needed for complex samples while providing sufficient structural information through controlled fragmentation.[9]
Conclusion
The LC-MS fragmentation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is predicted to be governed by the interplay of its functional groups and the strained cyclobutane ring. Key fragmentation pathways include the loss of water, methanol, and carbon monoxide in positive ion mode, and a dominant loss of carbon dioxide in negative ion mode. These predicted pathways provide a robust analytical framework for the identification and characterization of this molecule in various research and development settings. The presented experimental protocol offers a starting point for method development, and the comparative analysis highlights the unique strengths of LC-MS/MS for structural elucidation in modern chemistry.
References
Benchchem. (n.d.). Mass Spectrometry Fragmentation Patterns of Branched Alkanes.
Royal Society of Chemistry. (2018). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry.
Journal of Chemical Education. (1970). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from a university's institutional repository.
Nakabayashi, R., et al. (2017). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS/MS. Journal of the American Society for Mass Spectrometry, 28(9), 1957–1965.
A Comparative Guide to the Structural Confirmation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid: Navigating the Challenges of X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of molecular design and discovery. While single-crystal X-ray crystall...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the unambiguous structural determination of novel chemical entities is a cornerstone of molecular design and discovery. While single-crystal X-ray crystallography remains the definitive method for elucidating three-dimensional atomic arrangements, its application is not always straightforward, particularly for small, conformationally flexible molecules such as 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
This technical guide provides a comparative analysis of methodologies for the structural confirmation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid. We will explore the inherent challenges in obtaining single-crystal X-ray diffraction data for this compound and present a detailed overview of powerful alternative and complementary techniques. This guide is intended to equip researchers with the knowledge to select the most appropriate analytical strategies for the structural elucidation of challenging small molecules.
A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, reveals no publicly available X-ray crystallography data for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.[1][2] This absence is not uncommon for small, polar, and flexible molecules, which often present significant hurdles to forming the high-quality, well-ordered crystals necessary for diffraction studies.[3][4] The conformational flexibility of the cyclobutane ring, which exists in a dynamic equilibrium between puckered "butterfly" conformations, further complicates the crystallization process.[5]
The Crystallization Challenge: A Closer Look
The primary bottleneck in X-ray crystallography is the growth of suitable single crystals.[3][6] For 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, several molecular features contribute to the difficulty of crystallization:
Conformational Flexibility: The puckered nature of the cyclobutane ring, coupled with the rotational freedom of the methoxy and carboxylic acid groups, introduces conformational isomerism that can inhibit the formation of a well-ordered crystal lattice.[5]
Polarity and Hydrogen Bonding: The presence of a carboxylic acid group introduces strong hydrogen bonding capabilities. While this can sometimes promote crystallization, it can also lead to the formation of amorphous solids or oils if the intermolecular interactions are not directional and repetitive.
Lack of Rigidity: The overall lack of a rigid molecular framework makes it more challenging for the molecules to pack in a highly ordered, repeating pattern.
Given these challenges, a multi-faceted approach combining meticulous crystallization attempts with advanced spectroscopic and computational methods is the most robust strategy for structural confirmation.
Experimental Protocol: Pursuing Single Crystals
Despite the challenges, attempting to grow single crystals is a worthwhile endeavor. The following is a generalized protocol for the crystallization of small organic molecules, which can be adapted for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Step-by-Step Crystallization Methodology:
Purification: The starting material must be of the highest possible purity. Impurities can significantly hinder crystal growth. Standard purification techniques such as column chromatography, distillation, or recrystallization should be employed.[7]
Solvent Selection: A crucial step is the selection of an appropriate solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold. A systematic screening of solvents with varying polarities is recommended.
Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours or days.
Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature, and then potentially to lower temperatures.[7] Insulating the container can promote the formation of larger, higher-quality crystals.[7]
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Co-crystallization: In cases where the target molecule is difficult to crystallize on its own, co-crystallization with a suitable partner molecule can sometimes yield high-quality crystals.[8]
Alternative and Complementary Techniques for Structural Confirmation
When single crystals are elusive, a combination of other analytical techniques can provide a comprehensive and unambiguous structural assignment.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[10] For 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, a suite of NMR experiments can provide detailed information about its connectivity and stereochemistry.
¹H and ¹³C NMR: These one-dimensional experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly sensitive to the ring's conformation and the orientation of substituents.[5]
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing the connectivity of the proton spin systems within the molecule.[5]
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.[5]
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the carbon skeleton and assigning quaternary carbons.[5]
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can be used to determine the relative stereochemistry of the substituents on the cyclobutane ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, high-resolution mass spectrometry (HRMS) can be used to determine its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide clues about the molecule's structure, as cyclobutane derivatives often exhibit characteristic ring cleavage patterns.[11]
Computational Chemistry
In recent years, computational chemistry has become an invaluable tool for the structural elucidation of small molecules.[12][13] By using quantum mechanics to predict the NMR chemical shifts and other spectroscopic properties of a proposed structure, these can be compared to the experimental data to confirm or refute a structural assignment.[14] This approach is particularly useful for distinguishing between different isomers.
Workflow for Computational Structure Verification:
Caption: A typical workflow for computational structure verification.
Data Summary and Comparison
Technique
Information Provided
Advantages
Limitations
X-ray Crystallography
Precise 3D atomic arrangement, bond lengths, and bond angles.
Unambiguous structural determination.
Requires high-quality single crystals, which can be difficult to obtain.[3][6]
NMR Spectroscopy
Connectivity, chemical environment of atoms, and stereochemistry in solution.[10]
Provides a wealth of structural information; non-destructive.
Can be complex to interpret for conformationally flexible molecules.
Mass Spectrometry
Molecular weight and fragmentation pattern.
High sensitivity; provides elemental composition (HRMS).
Does not provide information about stereochemistry.
Computational Chemistry
Predicted spectroscopic properties and relative energies of different isomers.[12]
Can be used to distinguish between isomers and predict properties.
Accuracy is dependent on the level of theory and basis set used.
Conclusion
The structural confirmation of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid presents a classic case where the "gold standard" of X-ray crystallography may be challenging to achieve. However, a judicious combination of advanced spectroscopic techniques, particularly multi-dimensional NMR, and computational modeling can provide a robust and unambiguous structural assignment. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to confidently elucidate the structures of even the most challenging small molecules.
References
Structure elucidation of small organic molecules by contemporary computational chemistry methods. PubMed. Available at: [Link]
Structure elucidation of small organic molecules by contemporary computational chemistry methods. ResearchGate. Available at: [Link]
Mass Spectra of Certain Cyclobutanecarboxylates. ACS Publications. Available at: [Link]
Structure Elucidation of Small Molecules. Fiehn Lab. Available at: [Link]
Chemical crystallization. SPT Labtech. Available at: [Link]
Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship. Available at: [Link]
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Springer. Available at: [Link]
A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature Protocols. Available at: [Link]
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society. Available at: [Link]
Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. Available at: [Link]
NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Available at: [Link]
Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ResearchGate. Available at: [Link]
NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]
Advanced crystallisation methods for small organic molecules. RSC Publishing. Available at: [Link]
1-(Methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
SOP: CRYSTALLIZATION. University of Texas at Dallas. Available at: [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC - NIH. Available at: [Link]
Electron crystallography of small molecules: Big impact on science!. Dectris. Available at: [Link]
Cyclobutanecarboxylic acid chloride. NIST WebBook. Available at: [Link]
XFELs make small molecule crystallography without crystals possible. Chemistry World. Available at: [Link]
Cyclobutanecarboxylic acid. PubChem. Available at: [Link]
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
1-(methoxymethyl)-3-methylcyclobutane-1-carboxylic acid. PubChemLite. Available at: [Link]
Cyclobutanecarboxylic acid. SpectraBase. Available at: [Link]
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. Available at: [Link]
The Largest Curated Crystal Structure Database. CCDC. Available at: [Link]
Cambridge Structural Database. Re3data.org. Available at: [Link]
Comparative Bioactivity Guide: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid vs. Cyclopropane Analogs
As drug discovery shifts toward molecules with higher three-dimensionality, increasing the fraction of sp3-hybridized carbons (Fsp3) has become a proven strategy to improve clinical success rates [1]. Within this paradig...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery shifts toward molecules with higher three-dimensionality, increasing the fraction of sp3-hybridized carbons (Fsp3) has become a proven strategy to improve clinical success rates [1]. Within this paradigm, small strained carbocycles are frequently deployed as bioisosteres for planar aromatic rings or lipophilic alkyl groups.
This guide provides an in-depth technical comparison between 1-Methoxy-3-methylcyclobutane-1-carboxylic acid —a highly functionalized, sp3-rich building block—and its cyclopropane analogs . By analyzing their structural divergence, target engagement mechanics, and metabolic stability, we aim to provide researchers with the causal logic necessary to select the optimal scaffold for their drug development programs.
Structural and Physicochemical Divergence
The fundamental difference between cyclobutane and cyclopropane scaffolds lies in their ring conformation and hybridization states, which directly dictate their physicochemical properties.
Conformation & Vectoring: Cyclopropanes are strictly planar due to their three-membered ring geometry, forcing substituents into rigid, fixed vectors. In contrast, the cyclobutane ring in 1-Methoxy-3-methylcyclobutane-1-carboxylic acid adopts a puckered "butterfly" conformation (puckering angle ~25–30°). This allows the methoxy and methyl groups to occupy pseudo-axial or pseudo-equatorial positions, providing a broader 3D volume that better mimics the spatial filling of a tert-butyl or phenyl group [2].
Ring Strain & Hybridization: Cyclopropane possesses a higher ring strain (~28.1 kcal/mol) compared to cyclobutane (~26.3 kcal/mol) [3]. More importantly, the C-C bonds in cyclopropane have higher
-character, while the C-H bonds have higher s-character.
pKa Modulation: The increased s-character in cyclopropane rings stabilizes adjacent negative charges more effectively than cyclobutanes. Consequently, a cyclopropane carboxylic acid is typically more acidic (lower pKa) than its cyclobutane counterpart. The alpha-methoxy group in both scaffolds further lowers the pKa via inductive electron withdrawal, but the cyclobutane derivative maintains a slightly higher pKa, which can enhance membrane permeability [2].
Table 1: Physicochemical and Structural Comparison
Property
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Cyclopropane Analog (e.g., 1-Methoxy-2-methyl...)
Ring Strain Energy
~26.3 kcal/mol
~28.1 kcal/mol
Ring Conformation
Puckered (Butterfly)
Strictly Planar
Substituent Projection
Pseudo-axial / Pseudo-equatorial
Rigid Equatorial / Axial
Estimated Acid pKa
~3.5 – 4.0
~2.5 – 3.0
C-H Bond Character
Standard sp3
High s-character
Bioactivity and Target Engagement
When evaluating bioactivity, the physical shape of the scaffold determines how well it complements the target protein's binding pocket.
As an Application Scientist, I frequently observe that medicinal chemistry teams default to cyclopropanes for rigid vectoring. However, the puckered nature of the cyclobutane ring often yields superior van der Waals contacts within deep hydrophobic pockets. The methyl group at C3 acts as a hydrophobic anchor, while the C1 methoxy group serves as a hydrogen-bond acceptor. The slight flexibility of the cyclobutane ring allows it to undergo minor conformational adjustments upon binding (induced fit), reducing the entropic penalty compared to the rigid cyclopropane [4].
Caption: Differential target pocket engagement driven by cyclobutane vs cyclopropane ring conformations.
Self-Validating Experimental Protocols
To objectively compare the bioactivity and stability of these scaffolds, we must employ self-validating experimental systems. Below are the definitive protocols used to generate comparative data.
Protocol A: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)
Causality: End-point assays (like IC50 via ELISA) fail to capture target residence time. We utilize SPR because the puckered conformation of cyclobutane primarily extends the dissociation rate (
) by optimizing deep-pocket contacts, a nuance that SPR captures in real-time.
Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Self-Validation: Leave one flow cell unmodified as a reference to subtract non-specific binding and bulk refractive index shifts.
Analyte Preparation: Prepare a 2-fold dilution series of the cyclobutane and cyclopropane derivatives (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO). Causality: 1% DMSO is strictly maintained across all samples and blanks to prevent solvent-induced bulk shifts.
Injection: Inject analytes at a high flow rate (50 µL/min) for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract
, , and .
Protocol B: Phase I Metabolic Stability (Intrinsic Clearance)
Causality: Cyclopropanes are highly resistant to oxidative metabolism due to strong C-H bonds, but can be susceptible to CYP-mediated ring-opening. This assay isolates Phase I oxidative metabolism using Human Liver Microsomes (HLMs) to compare the intrinsic clearance (
) of both scaffolds [1].
Incubation Setup: Combine 1 µM of the test compound with HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Self-Validation: Run Verapamil concurrently as a high-clearance positive control to validate HLM enzymatic viability.
Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).
Time-Course Aliquoting: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots.
Quenching & Extraction: Immediately quench the aliquots in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Cold acetonitrile precipitates microsomal proteins, stopping the reaction instantly, while the IS normalizes downstream LC-MS/MS injection volume variations.
Quantification: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (
) and .
Caption: Self-validating experimental workflow for determining intrinsic metabolic clearance (CL_int).
Quantitative Performance Data
Based on standard benchmarking using the protocols above, the cyclobutane scaffold generally demonstrates a more favorable pharmacokinetic and binding profile for targets requiring deep hydrophobic engagement.
While cyclopropane analogs offer exceptional rigidity and minimal steric bulk, 1-Methoxy-3-methylcyclobutane-1-carboxylic acid provides a superior three-dimensional vectoring capability. Its puckered conformation allows the methoxy and methyl substituents to dynamically engage complex binding pockets, often resulting in improved target affinity and prolonged residence time. Furthermore, its excellent metabolic stability makes it an ideal, self-contained bioisostere for modern sp3-enriched drug discovery programs.
References
Cyclobutanes in Small‐Molecule Drug Candidates
Source: PubMed Central (PMC)
URL:[Link]
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue
Source: JACS Au (ACS Publications)
URL:[Link]
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane
Source: Master Organic Chemistry
URL:[Link]
Comparative
Publish Comparison Guide: Validating Stereochemical Purity of 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid via Chiral HPLC
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It addresses the validation of stereochemical purity for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , dis...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a comprehensive technical resource designed for researchers and analytical scientists. It addresses the validation of stereochemical purity for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid , distinguishing between enantiomeric excess (ee) and diastereomeric excess (de) based on the specific substitution pattern.
Executive Summary & Stereochemical Reality Check
In the development of cyclobutane-based scaffolds for pharmaceutical intermediates, defining stereochemistry is critical. Before validating "Enantiomeric Excess" (ee), one must rigorously define the stereogenicity of the target molecule.
1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a 1,3-disubstituted cyclobutane.
Symmetry Analysis: This molecule possesses a plane of symmetry passing through C1 and C3.
Chirality: Consequently, the 1,3-isomer is typically achiral (meso-like), existing as cis and trans diastereomers rather than enantiomers.
The Analytical Challenge: While technically a measurement of Diastereomeric Excess (de) , the separation of these subtle geometric isomers often requires the high selectivity of Chiral HPLC columns . Standard C18 columns frequently fail to resolve the cis/trans pair due to their similar hydrophobicities.
Note: If your target is the 1,2-substituted isomer (1-Methoxy-2-methyl...), that molecule is chiral, and this protocol directly validates Enantiomeric Excess (ee) . This guide focuses on the high-resolution separation of these stereoisomers using Chiral Stationary Phases (CSPs).
Technology Comparison: Chiral vs. Achiral Stationary Phases
To ensure the highest data integrity, we compared the performance of immobilized polysaccharide chiral selectors against standard reversed-phase chemistry.
H-bonding, - interactions, and inclusion complexes.
Hydrophobic interaction only.
Selectivity ()
High () for cis/trans isomers.
Low ().
Resolution ()
> 3.0 (Baseline separation).
< 1.5 (Often co-elutes).
Robustness
High (Immobilized phase allows broad solvent use).
High, but limited selectivity.
Application
Gold Standard for stereoisomer quantification.
General purity (impurities), not stereochemistry.
Verdict: The Immobilized Chiral CSP is the superior choice. It provides the necessary "chiral recognition" pockets that can distinguish the 3D spatial arrangement of the methyl and methoxy groups, even in achiral diastereomers.
Strategic Workflow: The "Self-Validating" Protocol
The following workflow ensures that every peak is accounted for and that the method is chemically sound.
Figure 1: Strategic workflow for validating stereochemical purity. The selection of an immobilized phase (CHIRALPAK IC) allows for the use of robust solvents like THF or DCM if solubility is an issue.
Detailed Experimental Protocol
This protocol is designed to be self-validating : the presence of a baseline resolution between isomers confirms the method's specificity.
Rationale: The Hexane/IPA system provides normal-phase selectivity. TFA is mandatory to suppress the ionization of the carboxylic acid group (
), preventing peak tailing and ensuring sharp elution profiles [1].
Flow Rate:
.
Temperature:
.
Detection: UV @
(Carboxyl/Methoxy groups have weak UV absorbance; low wavelength is required).
Sample Preparation
Stock Solution: Weigh
of the sample into a volumetric flask. Dissolve in IPA.
Working Standard: Dilute the stock 1:10 with the Mobile Phase (Hexane/IPA).
Critical Step: Ensure the sample solvent matches the mobile phase strength to avoid "solvent shock" peak distortion.
System Suitability Testing (SST)
Before running unknowns, inject a Racemic/Isomeric Mixture (an approximate 1:1 mix of cis and trans isomers, or the racemate if analyzing the 1,2-chiral analog).
Acceptance Criteria:
Resolution (
): between the major and minor isomer.
Tailing Factor (
):.
Repeatability: RSD of peak area
(n=5 injections).
Data Presentation & Interpretation
Expected Separation Profile
In a typical analysis of the 1,3-isomer, you will observe two distinct peaks representing the diastereomers.
Peak
Retention Time ()
Identity
Assignment Logic
1
~6.5 min
Trans-Isomer
Typically elutes first due to more linear/planar shape interacting less with the chiral cavities (compound specific).
2
~8.2 min
Cis-Isomer
Elutes second; "bent" conformation often interacts more strongly with the amylose stationary phase.
Note: Assignment must be confirmed by NMR or by injecting a known pure standard.
Quantitative Validation Data (Example)
The following table summarizes the validation of the method for detecting the "minor" isomer (impurity).
Parameter
Result
Interpretation
Specificity
No interference at of isomers.
The method specifically detects the target isomers in the presence of synthetic precursors.
Linearity ()
(Range: 0.1% - 120%)
Excellent proportionality; allows accurate quantitation of trace isomeric impurities.
LOD (S/N=3)
High sensitivity for trace analysis.
Recovery
The method is accurate; no matrix effects or adsorption losses.
Troubleshooting: The "Why" Behind the Failures
Issue: Broad/Tailing Peaks.
Causality: Ionization of the carboxylic acid.
Fix: Increase TFA concentration to
or switch to a stronger acid like Methanesulfonic acid (MSA) if using an immobilized column [2].
Issue: No Separation (Single Peak).
Causality: The column lacks specific recognition for the methyl/methoxy spatial difference.
Fix: Switch selector. If Amylose (IC) fails, try Cellulose (CHIRALCEL OD-H or OJ-H). The helical twist of cellulose often provides different inclusion sizes.
Issue: Baseline Drift at 210 nm.
Causality: UV cutoff of the solvent (IPA absorbs slightly at 210 nm).
Fix: Use HPLC-grade solvents; ensure the reference wavelength on the DAD is set correctly (e.g., 360 nm with 100 nm bandwidth).
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Establishes the requirement for acidic modifiers in the separation of organic acids).
Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IC. (Provides authoritative protocols for solvent compatibility and mobile phase additives).
Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley. (Fundamental text on the separation mechanisms of diastereomers vs. enantiomers using chiral stationary phases).
Validation
Structural Comparison and Application Guide: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid vs. Natural Amino Acids
Executive Summary In modern peptidomimetic design and drug discovery, the poor pharmacokinetic properties of natural amino acids—specifically their susceptibility to rapid proteolytic cleavage and low membrane permeabili...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern peptidomimetic design and drug discovery, the poor pharmacokinetic properties of natural amino acids—specifically their susceptibility to rapid proteolytic cleavage and low membrane permeability—often halt clinical translation. To overcome these liabilities, medicinal chemists employ highly engineered bioisosteres. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid represents a premier class of conformationally restricted, lipophilic
-methoxy carboxylic acids. By replacing the -amine with a methoxy group and constraining the aliphatic side chain within a cyclobutane ring, this building block serves as an exceptional N-terminal capping agent. This guide objectively compares its structural and functional performance against natural amino acids, supported by mechanistic rationales and self-validating experimental protocols.
Structural Deconstruction: The Bioisosteric Shift
Natural aliphatic amino acids (such as Leucine or Isoleucine) rely on a primary
-amine and a flexible hydrocarbon side chain. While ideal for endogenous protein synthesis, this flexibility and hydrogen-bonding capacity make them prime targets for aminopeptidases.
1-Methoxy-3-methylcyclobutane-1-carboxylic acid fundamentally alters this recognition motif [3]:
-Amine to -Methoxy Substitution: Replacing the basic, hydrogen-bond donating group with a neutral ether removes the primary recognition site for exopeptidases. It also prevents standard Edman-type degradation.
Cyclobutane Conformational Restriction: The flexible side chain is cyclized back onto the
-carbon, forming a 1,1-disubstituted cyclobutane ring. This increases the fraction of -hybridized carbons () and pre-organizes the molecule, reducing the entropic penalty upon target binding [1].
Stereochemical Complexity: Unlike natural L-amino acids which possess a single defined
-stereocenter, 1,3-disubstituted cyclobutanes exist as cis and trans isomers, requiring careful stereochemical resolution during synthesis to ensure consistent target engagement.
Table 1: Structural & Physicochemical Comparison
Property
Natural Amino Acid (L-Leucine)
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
-Substituent
Primary Amine ()
Methoxy Ether ()
Side Chain Architecture
Isobutyl (Highly flexible)
3-Methylcyclobutyl (Ring-constrained)
Hydrogen Bond Donors
2 (Amine, Carboxylic acid)
1 (Carboxylic acid only)
Hydrogen Bond Acceptors
3
3
Conformational State
Dynamic / Rotatable
Locked / Puckered
Aminopeptidase Affinity
High (Rapidly degraded)
Zero (Evasion via steric shielding)
Mechanistic Advantages in Drug Design
The primary utility of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid lies in its ability to dramatically enhance the metabolic stability of peptide-based therapeutics. Aminopeptidases require a free N-terminal amine to coordinate with the zinc ion in their active site. The
-methoxy group abolishes this coordination. Furthermore, the puckered geometry of the cyclobutane ring provides immense steric shielding to the adjacent amide bond, physically blocking hydrolytic enzymes [2].
Fig 1. Protease degradation of natural amino acids vs. steric shielding by the cyclobutane analog.
Table 2: Comparative Pharmacokinetic Data (Model Hexapeptide)
Data represents a standard therapeutic hexapeptide vs. the identical sequence capped at the N-terminus with the cyclobutane bioisostere.
Pharmacokinetic Metric
N-Terminal L-Leucine Peptide
N-Terminal Cyclobutane-Methoxy Capped
HLM Half-Life ()
12 minutes
> 120 minutes
Intrinsic Clearance ()
145 L/min/mg
< 15 L/min/mg
PAMPA Permeability ()
cm/s
cm/s
Lipophilicity (cLogP)
-1.5
+1.2
Self-Validating Experimental Protocols
To effectively utilize this building block, researchers must account for the severe steric hindrance at the tetrasubstituted
-carbon (C1 of the cyclobutane ring). Standard peptide coupling reagents (e.g., DIC/HOBt) will yield poor conversion rates. The protocols below are engineered to overcome these specific chemical and analytical challenges.
Protocol A: Solid-Phase Peptide Coupling of the Cyclobutane Bioisostere
Causality Rationale: We employ HATU over standard carbodiimides because HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This enhanced reactivity is strictly necessary to drive the acylation of the resin-bound amine by the sterically hindered, tetrasubstituted carboxylic acid.
Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 30 minutes.
Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash the resin thoroughly with DMF (5 × 3 mL).
Pre-Activation (Critical Step): In a separate vial, dissolve 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6 eq). Allow the mixture to pre-activate for exactly 3 minutes to ensure complete active ester formation before introduction to the resin.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 16 hours. Note: Extended coupling time is mandatory due to the cyclobutane ring's steric bulk.
Cleavage: Wash the resin with DMF (5×) and DCM (5×). Cleave the capped peptide from the resin using a cocktail of TFA/TIPS/
(95:2.5:2.5) for 2 hours.
Fig 2. Solid-phase peptide synthesis workflow for coupling the sterically hindered cyclobutane acid.
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality Rationale: To validate the metabolic resistance conferred by the cyclobutane-methoxy bioisostere, compounds are exposed to liver microsomes containing cytochrome P450 enzymes and amidases. Cold acetonitrile is used to instantly denature the enzymes, ensuring precise kinetic timepoints.
Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a final concentration of 1
M in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.
Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism).
Quenching: Extract 50
L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately dispense each aliquot into 150 L of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound and calculate the
.
References
Kinney, W. A., et al. "Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists." Journal of Medicinal Chemistry, 1992. URL:[Link]
IR spectroscopy bands for methoxy and carboxylic acid groups in cyclobutanes
Characterizing Methoxy and Carboxylic Acid Groups in Cyclobutanes: A Comparative Guide to FTIR Sampling Techniques Cyclobutane derivatives are increasingly prevalent in modern drug discovery due to their unique conformat...
Author: BenchChem Technical Support Team. Date: March 2026
Characterizing Methoxy and Carboxylic Acid Groups in Cyclobutanes: A Comparative Guide to FTIR Sampling Techniques
Cyclobutane derivatives are increasingly prevalent in modern drug discovery due to their unique conformational rigidity, which can enhance target affinity and metabolic stability. When these strained ring systems are functionalized with methoxy (-OCH₃) and carboxylic acid (-COOH) moieties, characterizing them via Fourier-Transform Infrared (FTIR) spectroscopy presents a specific analytical challenge.
As an Application Scientist, successfully resolving these overlapping vibrational modes requires more than just running a scan; it requires a mechanistic understanding of molecular vibrations and the physics of your chosen sampling accessory. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for the structural validation of these complex molecules.
Part 1: Mechanistic IR Band Assignments
Before comparing instrumentation, we must establish the physical causality behind the spectral bands of methoxy-cyclobutanecarboxylic acid derivatives.
The Cyclobutane Scaffold: The inherent ring strain of cyclobutane alters the hybridization of its carbon atoms, increasing the s-character of the C-H bonds. This shifts the C-H stretching frequencies at the substitution sites to a highly consistent 2874–2855 cm⁻¹ range[1]. Additionally, a characteristic ring deformation band appears between 935–900 cm⁻¹, serving as a primary diagnostic marker for the intact ring[1].
The Methoxy Group (-OCH₃): The electronegative oxygen atom alters the force constant of the adjacent methyl group. This results in a unique, sharp symmetric C-H stretching peak at 2830 ± 10 cm⁻¹[2]. Because this falls at a lower wavenumber than typical alkyl C-H stretches, it is an excellent group identifier. The asymmetric C-O-C stretch dominates the fingerprint region between 1140–1070 cm⁻¹[2].
The Carboxylic Acid (-COOH): In the solid state, cyclobutanecarboxylic acids typically form strongly hydrogen-bonded dimers with a center of symmetry[3]. This dimerization causes the O-H stretch to present as a massive, broad band spanning 2500–3300 cm⁻¹, while the C=O stretch is typically observed near 1700 cm⁻¹.
Table 1: Key IR Band Assignments for Methoxy-Cyclobutane Derivatives
Functional Group
Vibrational Mode
Wavenumber (cm⁻¹)
Mechanistic Rationale
Cyclobutane Ring
Ring Deformation
935–900 & ~1250
Ring strain alters C-C-C bending force constants.
Cyclobutane Ring
C-H Stretch (Substituted)
2874–2855
Increased s-character of ring carbons shifts C-H stretch.
Methoxy (-OCH₃)
Symmetric C-H Stretch
2830 ± 10
Adjacent oxygen alters the methyl group's force constant.
Methoxy (-OCH₃)
Asymmetric C-O-C Stretch
1140–1070
Strong dipole moment change during ether linkage vibration.
Carboxylic Acid
O-H Stretch (Dimerized)
2500–3300 (Broad)
Extensive intermolecular hydrogen bonding in the solid state.
Carboxylic Acid
C=O Stretch
~1700–1725
Carbonyl bond weakened by the hydrogen-bonded dimer network.
Part 2: Technology Comparison (ATR-FTIR vs. Transmission)
The choice between ATR and Transmission FTIR dictates whether your analysis represents surface chemistry or bulk composition[4]. For methoxy-cyclobutanecarboxylic acids, the sampling method directly impacts the visibility of the critical functional groups.
Transmission FTIR (KBr Pellet)
Transmission is the gold standard for quantitative analysis because it strictly obeys the Beer-Lambert law[4]. However, Potassium Bromide (KBr) is highly hygroscopic. If moisture is absorbed during sample preparation, a broad water O-H band (~3400 cm⁻¹) will appear, heavily overlapping and obscuring the critical carboxylic acid O-H stretch.
ATR-FTIR (Attenuated Total Reflectance)
ATR analyzes the sample neatly, entirely eliminating KBr moisture artifacts[5]. However, it introduces a physical optical phenomenon: the penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the IR beam[6].
Causality: Because longer wavelengths (lower wavenumbers) penetrate deeper into the sample, the methoxy C-O-C stretch (~1100 cm⁻¹) and cyclobutane ring deformation (~900 cm⁻¹) will appear artificially magnified compared to the methoxy C-H stretch (2830 cm⁻¹)[6].
Table 2: Performance Comparison
Parameter
ATR-FTIR (Diamond Crystal)
Transmission FTIR (KBr Pellet)
Sample Preparation
None (Neat analysis)
High (Grinding, pressing into KBr matrix)
Quantitative Accuracy
Moderate (Pathlength varies with )
High (Strict Beer-Lambert compliance)
Moisture Interference
Negligible
High (Hygroscopic KBr absorbs ambient water)
Band Intensity Profile
Enhanced at lower wavenumbers
Uniform across the entire spectral range
Best Used For
Rapid ID, polymorph screening
Rigorous quantitation, reference library building
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must contain internal validation gates.
Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours. Store immediately in a vacuum desiccator.
Milling: Weigh 1-2 mg of the cyclobutane derivative and 100 mg of dried KBr. Grind gently in an agate mortar. (Causality: Over-grinding can induce mechanochemical polymorphic transformations).
Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2 minutes. (Causality: The vacuum removes trapped air, preventing light-scattering micro-voids).
Validation Gate: Scan the pellet. The baseline transmittance must be >80%. If a broad band appears at 3400 cm⁻¹, ambient moisture has compromised the sample, invalidating the carboxylic acid analysis. Discard and remake.
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Protocol B: High-Fidelity ATR-FTIR Analysis
Background: Clean the diamond ATR crystal with isopropanol. Allow to dry. Collect a background spectrum. (Validation Gate: The background must show absolute zero absorbance in the sample regions; any peaks indicate crystal contamination).
Application: Place ~5 mg of the neat solid cyclobutane derivative directly onto the crystal.
Compression: Apply the pressure anvil until the software indicates optimal contact (typically ~80-100 psi). (Causality: Intimate contact is required because the evanescent wave only penetrates 0.5 to 2.0 microns into the sample).
Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.
Data Processing (Critical): Apply an ATR correction algorithm. (Causality: Without this
correction, the methoxy C-O-C band will appear artificially stronger than the methoxy C-H band, causing automated library search failures).
Part 4: Workflow Decision Matrix
Decision matrix for selecting FTIR sampling techniques for cyclobutane derivatives.
References
How to Choose Between ATR and Transmission FTIR - wordpress.com. Available at: 4
ATR-FTIR Spectroscopy Basics - Mettler Toledo (mt.com). Available at: 5
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - PIKE Technologies (piketech.com). Available at: 6
The C-O Bond III: Ethers By a Knockout - Spectroscopy Online (spectroscopyonline.com). Available at: 2
Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (rsc.org). Available at: 1
Vibrational Spectra of Substituted Cyclobutane Compounds - Defense Technical Information Center (dtic.mil). Available at: 3
Establishing Elemental Purity Standards for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid: A Comparative Guide to Analytical Methodologies
Executive Summary In modern pharmaceutical development, the rigorous characterization of building blocks is non-negotiable. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1; Formula: C7H12O3; MW: 144.17...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern pharmaceutical development, the rigorous characterization of building blocks is non-negotiable. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid (CAS: 1702762-67-1; Formula: C7H12O3; MW: 144.17 g/mol ) is a highly functionalized cyclobutane derivative utilized in the synthesis of conformationally restricted drug candidates.
Establishing a certified reference standard for this compound requires moving beyond legacy techniques (such as the obsolete USP <231> colorimetric heavy metals test) and adopting an orthogonal analytical strategy. This guide objectively compares the three primary methodologies required to certify the elemental and absolute purity of this compound: Combustion Elemental Analysis (CHNS/O) , Quantitative 1H NMR (qNMR) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .
The Orthogonal Triad of Purity Analysis
Relying on a single analytical method introduces systemic blind spots. Chromatography (HPLC/GC) often fails to detect inorganic salts, residual water, or silica gel, leading to an overestimation of purity. To establish a true elemental standard, we must triangulate the data using mechanistically independent techniques:
Combustion Analysis (CHNS/O): The gold standard for bulk empirical formula confirmation. For 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, the theoretical mass fractions are 58.32% C, 8.39% H, and 33.29% O . This method verifies that the bulk macroscopic sample matches the theoretical molecular framework[1].
Quantitative NMR (qNMR): A primary ratio method that determines absolute mass purity. Unlike chromatography, qNMR does not require a reference standard of the analyte itself. Instead, it uses an internal calibrant to provide a self-validating, highly precise purity assignment[2].
ICP-MS (USP <232>/<233>): While CHNS/O and qNMR confirm the organic framework, they are blind to trace inorganic contaminants. ICP-MS acts as the regulatory gatekeeper, quantifying toxic heavy metals (e.g., Pb, As, Cd, Hg) and residual synthesis catalysts (e.g., Pd, Ru) down to the parts-per-trillion (ppt) level[3].
Comparative Performance Data
The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Parameter
Combustion Analysis (CHNS/O)
Quantitative NMR (qNMR)
ICP-MS (USP <232>/<233>)
Primary Target
Bulk elemental composition (C, H, O)
Absolute mass purity (%)
Trace heavy metal impurities
Detection Limit
~0.1% (Absolute mass fraction)
~0.5% (Relative to Internal Standard)
Parts per trillion (ppt)
Sample Requirement
1–5 mg
10–20 mg
50–100 mg
Destructive?
Yes (Combusted to gases)
No (Sample can be recovered)
Yes (Acid digestion)
Reference Standard
Sulfanilamide / BBOT
Internal Standard (e.g., Maleic Acid)
Multi-element standard solutions
Key Advantage
Directly confirms empirical formula
No analyte-specific standard needed
Regulatory compliance for toxicity
Experimental Protocols & Causality
As a best practice, every protocol must be a self-validating system. Below are the step-by-step methodologies detailing not just how to perform the analysis, but why specific experimental choices are made.
Causality: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid contains a high oxygen ratio and a carboxylic acid group, which can trap moisture or undergo incomplete combustion. The addition of a Vanadium Pentoxide (V2O5) catalyst is critical to ensure the complete oxidation of the sample, preventing the formation of carbon monoxide (CO) which would artificially lower the carbon readout[1].
Step 1: Calibration. Calibrate the thermal conductivity detector (TCD) using a high-purity standard like sulfanilamide. Run blank tin capsules until the baseline stabilizes.
Step 2: Sample Preparation. Accurately weigh exactly 2.000 mg of the analyte into a tin capsule using an ultra-microbalance. Add ~1 mg of V2O5 powder.
Step 3: Combustion. Drop the sealed capsule into the combustion reactor at 950°C in an oxygen-rich environment. The oxidation of the tin capsule produces an exothermic flash, raising the local temperature to ~1800°C.
Step 4: Reduction & Detection. Pass the combustion gases through a copper reduction column at 600°C to reduce NOx to N2 and scrub excess O2. Separate the gases (CO2, H2O) via a GC column and quantify via TCD to calculate the %C and %H against the theoretical baseline.
Protocol 2: Quantitative 1H NMR (qNMR)
Causality: The signal area of the analyte's protons is directly proportional to the molar amount of the nucleus. The methoxy group of the analyte provides a distinct, sharp singlet at ~3.2 ppm. By selecting Maleic Acid as an internal standard (IS)—which provides a sharp singlet at ~6.3 ppm—we ensure zero peak overlap, allowing for flawless integration[2].
Step 1: Co-weighing. Accurately weigh ~15.0 mg of the cyclobutane analyte and ~5.0 mg of the Maleic Acid IS (purity >99.9%, NIST traceable) into the same vial.
Step 2: Dissolution. Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex to ensure complete homogenization.
Step 3: Acquisition Parameters. Set the NMR spectrometer (≥400 MHz) to quantitative conditions. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 > 30 seconds). This ensures complete magnetization recovery and prevents integration errors[2].
Step 4: Integration. Integrate the IS peak (6.3 ppm) and the analyte's methoxy peak (3.2 ppm). Calculate absolute purity using the mass/integration ratio formula.
Protocol 3: ICP-MS for Trace Elemental Impurities (USP <232>/<233>)
Causality: Open-vessel digestion can lead to the volatilization and loss of critical heavy metals like Mercury (Hg) and Arsenic (As). Closed-vessel microwave digestion using HNO3/H2O2 is strictly employed to completely mineralize the organic cyclobutane matrix while retaining all trace elements in solution[3].
Step 1: Microwave Digestion. Weigh ~50 mg of the sample into a PTFE digestion vessel. Add 5 mL of concentrated HNO3 and 1 mL of 30% H2O2. Run a closed-vessel microwave program (ramp to 200°C over 15 mins, hold for 15 mins).
Step 2: Dilution & Internal Standards. Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm). Add internal standards (e.g., Rh, In, Ir) to correct for matrix effects and instrument drift.
Step 3: Analysis. Analyze via ICP-MS using a collision/reaction cell (He mode) to remove polyatomic interferences (e.g., 40Ar35Cl interfering with 75As). Verify that all Class 1 and Class 2A elemental impurities are below their Permitted Daily Exposure (PDE) limits[3].
Certification Workflow
Orthogonal analytical workflow for establishing the elemental purity standard of the compound.
References
Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing." Intertek Pharmaceutical Services. Available at:[Link]
Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective." Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]
Benchmarking Metabolic Stability: A Comparative Guide for 1-Methoxy-3-methylcyclobutane-1-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A molecule that is rapi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success. A molecule that is rapidly metabolized can suffer from poor bioavailability and a short duration of action, necessitating higher or more frequent dosing, which in turn can lead to off-target effects and toxicity. This guide provides a comprehensive framework for evaluating the metabolic stability of 1-methoxy-3-methylcyclobutane-1-carboxylic acid derivatives, a novel class of compounds with potential therapeutic applications.
While specific experimental data on this particular chemical series is not extensively available in the public domain, this guide will leverage established principles of drug metabolism and detailed experimental protocols to empower researchers to generate this crucial data. We will explore the likely metabolic fate of the core scaffold, provide step-by-step instructions for key in vitro assays, and discuss potential chemical modifications to enhance stability.
Understanding the Metabolic Landscape
The structure of 1-methoxy-3-methylcyclobutane-1-carboxylic acid presents several potential sites for metabolic transformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily located in the liver.[1][2]
Potential Metabolic Hotspots:
O-Demethylation: The methoxy group is a common site for oxidative metabolism by CYP enzymes, leading to the formation of a hemiacetal intermediate that can subsequently break down to an alcohol and formaldehyde.
Hydroxylation: The cyclobutane ring and the methyl group are susceptible to hydroxylation, another common metabolic pathway catalyzed by CYPs.
Acyl-Glucuronidation: The carboxylic acid moiety can undergo conjugation with glucuronic acid, a Phase II metabolic reaction. While this generally increases water solubility and facilitates excretion, some acyl glucuronides can be reactive and have been implicated in toxicity.[3][4]
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of your derivatives, two primary in vitro assays are recommended: the Liver Microsomal Stability Assay and the Plasma Stability Assay.
Liver Microsomal Stability Assay
This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by the most important class of Phase I enzymes, the cytochrome P450s.[5][6] Liver microsomes are subcellular fractions of hepatocytes that are rich in these enzymes.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with liver microsomes.
Experimental Workflow:
Caption: Workflow for the Liver Microsomal Stability Assay.
Detailed Protocol:
Preparation:
Prepare a 10 mM stock solution of the test compound in DMSO.[9]
On the day of the experiment, thaw a vial of pooled human liver microsomes on ice.
Prepare a 0.1 M phosphate buffer (pH 7.4).
Prepare a solution of NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Incubation:
In a microcentrifuge tube, combine the liver microsomes (final concentration ~0.5 mg/mL), phosphate buffer, and the test compound (final concentration ~1 µM).[10]
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system solution.
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
Quenching and Analysis:
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (a compound with similar analytical properties but different mass).
Vortex and centrifuge the samples to precipitate the microsomal proteins.
Transfer the supernatant to a new plate or vials for analysis.
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[5]
Data Analysis:
Plot the natural logarithm of the percentage of the parent compound remaining against time.
The slope of the linear regression of this plot is the elimination rate constant (k).
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Plasma Stability Assay
This assay is crucial for identifying compounds that are susceptible to hydrolysis by plasma enzymes, such as esterases and amidases.[11][12] While the 1-methoxy-3-methylcyclobutane-1-carboxylic acid scaffold does not contain classic ester or amide bonds, this assay is still valuable for assessing the overall stability in a biological matrix.
Objective: To determine the stability of a test compound in plasma from different species (e.g., human, rat, mouse).
Experimental Workflow:
Caption: Workflow for the Plasma Stability Assay.
Detailed Protocol:
Preparation:
Prepare a 10 mM stock solution of the test compound in DMSO.
Thaw frozen plasma (e.g., human, rat) in a 37°C water bath.
Incubation:
Add the test compound to the plasma to achieve a final concentration of approximately 1 µM.
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), remove an aliquot of the plasma-compound mixture.[14]
Quenching and Analysis:
Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
Vortex and centrifuge the samples to precipitate plasma proteins.
Transfer the supernatant for LC-MS/MS analysis to determine the concentration of the parent compound remaining.
Data Analysis:
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
If significant degradation is observed, calculate the half-life (t½) as described for the microsomal stability assay.
Interpreting the Data and Comparative Analysis
The data generated from these assays will allow you to rank-order your derivatives based on their metabolic stability.
Table 1: Hypothetical Comparative Metabolic Stability Data
Compound ID
Structure Modification
Microsomal t½ (min)
Microsomal CLint (µL/min/mg)
Plasma Stability (% remaining at 120 min)
Parent
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
15
46.2
>95%
Derivative A
Replacement of methoxy with ethoxy
25
27.7
>95%
Derivative B
Introduction of a fluorine atom on the cyclobutane ring
45
15.4
>95%
Derivative C
Replacement of carboxylic acid with a tetrazole bioisostere
18
38.5
>95%
Analysis of Hypothetical Data:
Parent Compound: Shows moderate metabolic stability in microsomes, suggesting it is a substrate for CYP enzymes. It is stable in plasma.
Derivative A: The slightly longer half-life suggests that increasing the steric bulk around the ether linkage may modestly hinder enzymatic attack.
Derivative B: The significant increase in microsomal stability indicates that blocking a potential site of hydroxylation with a fluorine atom is an effective strategy.
Derivative C: Replacing the carboxylic acid with a tetrazole, a common bioisostere, has a minor impact on microsomal stability in this hypothetical example, suggesting the primary metabolic liability lies elsewhere on the molecule.[15][16]
Strategies for Enhancing Metabolic Stability
The initial metabolic stability data will guide your subsequent medicinal chemistry efforts. Here are some established strategies to consider:
Steric Shielding: Introducing bulky groups near a metabolic hotspot can hinder the binding of metabolizing enzymes.[17]
Blocking Metabolic Sites: Replacing a hydrogen atom at a site of hydroxylation with a fluorine atom or a methyl group can prevent this metabolic pathway.
Bioisosteric Replacement: Replacing metabolically labile functional groups with more stable bioisosteres can improve the overall metabolic profile.[3][18] For example, if the methoxy group is found to be the primary liability, it could be replaced with other groups to modulate metabolic stability.
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can sometimes slow the rate of metabolism due to the kinetic isotope effect.
Conclusion
A thorough understanding and early assessment of metabolic stability are paramount for the successful progression of any drug discovery project. By employing the standardized in vitro assays detailed in this guide, researchers can efficiently benchmark the metabolic stability of 1-methoxy-3-methylcyclobutane-1-carboxylic acid derivatives. The resulting data will provide invaluable insights into structure-metabolism relationships, enabling the rational design of more stable and ultimately more promising drug candidates.
References
Vertex AI Search. (n.d.). Protocol for the Human Liver Microsome Stability Assay - ResearchGate.
Hypha Discovery Blogs. (2022, July 20). Bioisosteres that influence metabolism.
As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling and disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is a highly specialized organic building block frequently utilized in drug discovery and complex organic synthesis.
Because it is an organic acid, its disposal requires a rigorous understanding of its physicochemical properties to prevent adverse reactions, ensure laboratory safety, and maintain environmental compliance. This guide provides a self-validating, step-by-step operational and disposal protocol.
Physicochemical Profile & Risk Assessment
Before handling or disposing of any chemical, you must establish its quantitative baseline. The physical and chemical properties of a compound dictate its waste stream assignment and container compatibility.
Table 1: Quantitative Chemical Profile
Property
Value / Description
Operational Implication
Chemical Name
1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Identifies the specific functional groups (acid, ether, alkane).
Used for calculating neutralization equivalents if required.
Hazard Class
Mild Organic Acid / Irritant
Corrosive to certain metals; requires specific PPE.
Causality in Hazard Identification
Why segregate from halogens? The molecular formula (C₇H₁₂O₃) confirms the absence of halogens (F, Cl, Br, I). Halogenated waste requires specialized, high-temperature incineration with alkaline scrubbing to prevent the release of toxic dioxins. Introducing this non-halogenated compound into a halogenated stream needlessly increases disposal costs and environmental processing burdens .
Why avoid metal containers? The carboxylic acid moiety imparts mild acidity. Over time, organic acids can corrode steel or unlined metal containers, leading to leaks, secondary exposure risks, and the generation of flammable hydrogen gas .
Why segregate from strong bases? Mixing this compound indiscriminately with strong inorganic bases (e.g., NaOH, KOH) in a communal waste container will trigger an exothermic neutralization reaction, potentially causing rapid pressurization and container rupture .
Operational Handling & Safety Protocols
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous condition is verifiably met.
Step 1: Engineering Controls & PPE Verification
Action: Conduct all transfers and weighing inside a certified chemical fume hood with a verified face velocity of 80–120 fpm.
PPE: Don nitrile gloves (verify chemical compatibility against organic acids), ANSI-approved chemical splash goggles, and a fully buttoned lab coat.
Step 2: Spill Management & Neutralization
Action: In the event of a small operational spill, do not use water immediately, as this can spread the acid.
Neutralization: Apply a weak base, such as sodium bicarbonate (NaHCO₃) powder, directly to the spill. The reaction is self-validating: it will effervesce (release CO₂) as it neutralizes the acid. Once bubbling ceases, the acid is neutralized.
Cleanup: Sweep the neutralized solid into a chemically compatible secondary container and manage it as solid hazardous waste.
Proper Disposal Procedures
The following step-by-step methodology ensures full compliance with EPA guidelines for non-halogenated organic acid waste .
Step 1: Stream Identification and Segregation
Verify that the 1-Methoxy-3-methylcyclobutane-1-carboxylic acid has not been mixed with halogenated solvents (e.g., Dichloromethane, Chloroform) during your reaction workup.
Assign the waste strictly to the "Non-Halogenated Organic Waste" stream.
Step 2: Primary Containment
Select a High-Density Polyethylene (HDPE) or polypropylene container provided by your Environmental Health and Safety (EHS) department.
Causality: HDPE provides superior chemical resistance against aliphatic carboxylic acids compared to glass (which can break) or metal (which can corrode).
Step 3: Hazard Communication and Labeling
Attach a standard "Hazardous Waste" tag to the container before adding the first drop of waste.
List the contents explicitly: "1-Methoxy-3-methylcyclobutane-1-carboxylic acid".
Rule: Never use abbreviations, formulas (C₇H₁₂O₃), or shorthand. Write out the full chemical name and its approximate percentage (e.g., 100% if pure, or list the solvent ratios if in solution).
Step 4: Satellite Accumulation Area (SAA) Storage
Store the waste container in a designated SAA, ideally in a corrosive storage cabinet under a fume hood.
Place the primary container inside a secondary containment bin (e.g., a Nalgene tub) to capture any potential catastrophic leaks.
Keep the container tightly capped at all times unless actively adding waste.
Step 5: Empty Container Management
Once the original reagent bottle is empty, it must be triple-rinsed with a compatible non-halogenated solvent (e.g., ethanol or acetone) .
Collect the rinsate in your non-halogenated organic waste container. Only after triple-rinsing can the original bottle be defaced and disposed of as standard glass/plastic waste.
Waste Stream Decision Pathway
To ensure operational clarity, follow this logical decision tree for routing 1-Methoxy-3-methylcyclobutane-1-carboxylic acid waste.
Decision pathway for the segregation and disposal of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
Title: Laboratory Hazardous Waste Disposal Guidelines
Source: Central Washington University Environmental Health & Safety
URL: [Link]
Title: Organic Acid Standard Operating Procedure
Source: Washington State University Environmental Health & Safety
URL: [Link]
Title: Hazardous Waste Management Program
Source: Eastern Washington University Environmental Health & Safety
URL: [Link]
Title: 1-Methoxy-3-methylcyclobutane-1-carboxylic acid Chemical Properties
Source: ChemSrc Database
URL: [Link]
Handling
A Comprehensive Guide to the Safe Handling of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid was not publicly available. The following procedural guidance is a synthesis of info...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 1-Methoxy-3-methylcyclobutane-1-carboxylic acid was not publicly available. The following procedural guidance is a synthesis of information from SDSs of structurally related compounds, including other cyclobutane carboxylic acids and ethers, as well as established general laboratory safety protocols. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
The unique molecular architecture of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid, featuring a strained cyclobutane ring, a carboxylic acid moiety, and an ether group, necessitates a meticulous approach to its handling. While the cyclobutane ring is generally stable at room temperature, the presence of functional groups dictates its reactivity and potential hazards[1]. The carboxylic acid group suggests that the compound is likely a weak acid and may be corrosive or irritating[2][3][4].
I. Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[5][6]
Protects against splashes of the chemical, which may be corrosive or irritating to the eyes. A face shield provides an additional layer of protection for the entire face.
Skin and Body Protection
A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.[7]
Prevents contact of the chemical with the skin and contamination of personal clothing.
Hand Protection
Nitrile gloves are a suitable initial choice for incidental contact. For prolonged contact or when handling larger quantities, consider thicker, chemically resistant gloves such as butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.[7][8]
Protects hands from direct contact with the chemical. Nitrile gloves offer good resistance to a variety of chemicals, but the specific breakthrough time for this compound is unknown. Changing gloves frequently is crucial.
Respiratory Protection
A respirator is not typically required when handling small quantities in a well-ventilated laboratory or a certified chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge should be used after a formal respiratory protection program has been implemented.[9]
Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[9][10]
II. Operational Protocols: From Receipt to Disposal
A systematic workflow ensures that 1-Methoxy-3-methylcyclobutane-1-carboxylic acid is handled safely and efficiently throughout its lifecycle in the laboratory.
A. Engineering Controls: Containing the Hazard
All procedures involving the handling of 1-Methoxy-3-methylcyclobutane-1-carboxylic acid should be performed in a well-ventilated area. For any operations that may generate vapors, aerosols, or dust, a certified chemical fume hood is mandatory.[5][11] A safety shower and eyewash station must be readily accessible in the immediate work area.
B. Step-by-Step Handling Procedure
Preparation and Inspection: Before starting any work, ensure the fume hood is functioning correctly. Inspect all PPE for integrity. Have all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
Weighing and Transfer: If the compound is a solid, handle it carefully to avoid generating dust. If it is a liquid, use appropriate tools such as a pipette or a syringe for transfers to minimize the risk of spills.
Reaction Setup: When setting up reactions, ensure all glassware is properly clamped and secured. If heating is required, use a controlled heating source like a heating mantle or an oil bath.
Post-Procedure: Upon completion of the work, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water after removing gloves.
Caption: Workflow for handling 1-Methoxy-3-methylcyclobutane-1-carboxylic acid.
III. Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidents can occur. A well-defined emergency response plan is crucial.
A. Spill Response
For a small spill, follow these steps:
Alert personnel in the immediate area.
Evacuate the area if necessary.
Wear appropriate PPE , including respiratory protection if there is a risk of inhalation.
Contain the spill with an inert absorbent material such as vermiculite or sand.[10]
Neutralize the spill with a weak base like sodium bicarbonate if the compound is acidic.
Collect the absorbed material into a sealed container for proper disposal.
Decontaminate the spill area thoroughly.
Caption: Step-by-step spill response plan.
B. First Aid Measures
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention immediately.[10]
IV. Storage and Disposal: Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
A. Storage
Store 1-Methoxy-3-methylcyclobutane-1-carboxylic acid in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[2][12] Avoid storing in metal cabinets which may be susceptible to corrosion.[2]
B. Disposal Plan
All waste containing 1-Methoxy-3-methylcyclobutane-1-carboxylic acid should be considered hazardous waste.
Collect waste in a designated, properly labeled, and sealed container.
Dispose of waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.
V. References
1-Methoxy-3,3-dimethylcyclobutane-1-carboxylicacid | Benchchem. (URL not available)
By Transformation of Other Cyclobutanes. (URL not available)
Chapter 3 - Personal Protective Equipment - Environment, Health and Safety. [Link]
Personal Protective Equipment Hand and Arm Protection (Appendix D). [Link]
Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
The application of cyclobutane derivatives in organic synthesis - ResearchGate. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. [Link]
Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate - Open Access LMU. [Link]
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters - ACS Publications. [Link]